Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPUCPQSPVPDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849461, DTXSID101166539 | |
| Record name | 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-38-4, 1260760-22-2 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate CAS number
An In-Depth Technical Guide to Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate: A Versatile Intermediate in Modern Synthesis
Abstract
This compound is a bifunctional chemical intermediate of significant value to researchers in organic synthesis and drug development. Bearing both a benzyl ester and a Weinreb-Nahm amide, this molecule offers a stable yet reactive handle for the controlled synthesis of complex molecular architectures, particularly γ-keto esters and their derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its mechanistic utility, and practical experimental workflows for its application.
Chemical Identity and Physicochemical Properties
This compound is a derivative of succinic acid, where one carboxylic acid group is protected as a benzyl ester and the other is activated as an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. This unique combination makes it a strategic building block in multi-step syntheses.
The core data for this compound is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1260760-22-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| Purity (Typical) | ≥97% | [1][2][3] |
| Storage | Store at room temperature in a dry environment. | [1] |
The Strategic Importance of the Weinreb-Nahm Amide
The primary utility of this reagent stems from the Weinreb-Nahm amide functional group. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety revolutionized ketone synthesis.[5] When traditional acylating agents like esters or acid chlorides react with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents), the reaction often proceeds past the ketone stage. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol—a common issue known as over-addition.[5]
The Weinreb-Nahm amide elegantly circumvents this problem. The N-methoxy group facilitates the formation of a stable, five-membered chelate with the metal of the organometallic reagent. This chelated tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By preventing the formation of the highly reactive ketone species in the presence of the nucleophile, over-addition is effectively suppressed.[6]
The general mechanism is depicted below.
Caption: Mechanism of Weinreb-Nahm Ketone Synthesis.
This controlled reactivity makes this compound an ideal precursor for molecules where precise installation of a keto group is required, a common challenge in the synthesis of enzyme inhibitors, natural products, and other bioactive compounds.[1][5]
Synthesis Protocol
This compound is not typically synthesized from simple starting materials in a standard research lab but is purchased from commercial suppliers. However, a robust synthesis can be readily achieved from its carboxylic acid precursor, Mono-benzyl succinate . The core transformation is an amide coupling reaction with N,O-dimethylhydroxylamine. Various modern peptide coupling reagents can be employed for this purpose.[5]
Workflow for Synthesis
Caption: General workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
-
Materials:
-
Mono-benzyl succinate (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Mono-benzyl succinate, N,O-dimethylhydroxylamine hydrochloride, and HOBt.
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add DIPEA to the stirred solution. The hydrochloride salt will be neutralized, and the mixture may become cloudy.
-
Add EDC portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
-
Application in Synthesis: Preparation of a γ-Keto Ester
A primary application of this reagent is the synthesis of γ-keto esters, which are valuable precursors for heterocycles and other complex pharmaceutical targets. The benzyl ester provides a stable protecting group that can be removed later via hydrogenolysis.
Experimental Protocol: Synthesis of Benzyl 4-oxo-4-phenylbutanoate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Phenylmagnesium bromide solution dropwise via syringe over 20 minutes, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M aqueous HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to yield pure Benzyl 4-oxo-4-phenylbutanoate.
-
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from strong oxidizing agents.[1]
Conclusion
This compound serves as a highly effective and strategic building block for modern organic synthesis. Its defining feature, the Weinreb-Nahm amide, provides a reliable method for the synthesis of ketones without the risk of over-addition, while the benzyl ester offers a robust and orthogonally-cleavable protecting group. These attributes make it an invaluable tool for researchers and drug development professionals engaged in the construction of complex, high-value molecules such as enzyme inhibitors and other targeted therapeutics.[1]
References
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MySkinRecipes. This compound. [Link]
-
CP Lab Safety. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram. [Link]
-
Chemical Point. 1-Methyl-2-pyrazin-2-yl-ethylamine | CAS: 885275-33-2. [Link]
-
Biocompare.com. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. [Link]
-
PubChem - NIH. benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate. [Link]
-
Organic Chemistry Portal. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
PubChem - NIH. Benzyl 4-oxobutanoate. [Link]
-
YouTube. Introduction to Weinreb amides. [Link]
Sources
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate molecular weight
An In-Depth Technical Guide to the Molecular Weight Determination of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Abstract
This technical guide provides a comprehensive analysis of this compound, a key intermediate in advanced organic synthesis. The primary focus is the precise determination and experimental verification of its molecular weight. We delve into the theoretical calculation based on its molecular formula and explore the gold-standard analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for its empirical validation. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and field-proven insights for ensuring data integrity and accuracy in chemical characterization.
Compound Identification and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a benzyl ester and a Weinreb amide (N-methoxy-N-methylamide). This unique combination makes it a valuable building block in medicinal chemistry and pharmaceutical development, particularly for creating complex molecules and enzyme inhibitors.[1] The Weinreb amide moiety is especially useful as it allows for the synthesis of ketones from organometallic reagents without the common problem of over-addition to form tertiary alcohols.
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1260760-22-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][3] |
| Molecular Weight | 251.28 g/mol | [1][4] |
| Purity | Typically ≥97% | [2][3] |
| Appearance | Varies, often a solid or oil | |
| Storage | Room temperature, dry conditions | [1] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is derived directly from its verified molecular formula, C₁₃H₁₇NO₄.
Using the standard atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Calculation: (13 × 12.011) + (17 × 1.008) + (1 × 14.007) + (4 × 15.999) = 156.143 + 17.136 + 14.007 + 63.996 = 251.282 g/mol
This theoretical value serves as the benchmark against which all experimental measurements are compared.
Experimental Verification of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Mass spectrometry is the definitive technique for this purpose, with NMR spectroscopy serving as an essential tool for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For small organic molecules, high-resolution instruments can determine molecular weight with an accuracy of 5 ppm or better, which is often sufficient to confirm the molecular formula of a compound.[6]
The process involves three fundamental steps: ionization, mass analysis, and detection.[5][7] The sample is first vaporized and ionized, creating charged particles. These ions are then accelerated into a mass analyzer, where they are separated based on their m/z ratio by electric or magnetic fields. A detector then records the relative abundance of ions at each m/z value, generating a mass spectrum.
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known reference standard with peaks bracketing the expected mass of the analyte. This is crucial for achieving high mass accuracy.[8] Internal calibration, where the calibrant is introduced with the analyte, is superior as it corrects for instrumental drift in real-time.[8]
-
-
Ionization:
-
Utilize Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Set the instrument to positive ion detection mode.
-
-
Data Acquisition:
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
The Time-of-Flight (TOF) or Orbitrap mass analyzers are preferred for their high resolution and mass accuracy.
-
-
Data Analysis:
-
Examine the spectrum for the protonated molecular ion, [M+H]⁺, which would have an m/z of approximately 252.12.
-
Also, look for other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ~274.10) or the potassium adduct [M+K]⁺ (m/z ~290.07).
-
The high-resolution instrument will provide a mass accurate to several decimal places. For C₁₃H₁₇NO₄, the exact mass of the [M+H]⁺ ion is 252.1230. A measured value within 5 ppm of this confirms the elemental composition.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS directly measures molecular weight, NMR spectroscopy provides detailed structural information that confirms the molecule's identity.[9] By verifying the chemical structure, NMR indirectly validates the molecular weight. For small molecules, it is the cornerstone of structural elucidation.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resonance frequency of a nucleus is influenced by its local chemical environment, allowing for the mapping of the molecular structure.
Caption: ¹H Nuclear Magnetic Resonance (NMR) workflow.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. A standard 400 MHz or 500 MHz instrument is sufficient for complete structural resolution.
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay) using a Fourier transform.
-
Phase the spectrum and integrate the peaks. The integral of each peak is proportional to the number of protons it represents.
-
Expected Signals for C₁₃H₁₇NO₄:
-
~7.3-7.4 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the benzyl group.
-
~5.1 ppm: A singlet integrating to 2H, for the -CH₂- protons of the benzyl ester.
-
~3.7 ppm: A singlet integrating to 3H, from the methoxy (-OCH₃) group protons.
-
~3.2 ppm: A singlet integrating to 3H, from the N-methyl (-NCH₃) group protons.
-
~2.5-2.8 ppm: Two multiplets (or a complex pattern) integrating to 4H in total, corresponding to the two methylene (-CH₂-) groups of the butanoate backbone.
-
-
The presence of all these signals with the correct chemical shifts, splitting patterns, and integrations provides unambiguous confirmation of the structure, thereby validating the molecular formula and its calculated weight.
-
Role in Organic Synthesis
Understanding the molecular identity of this compound is critical because it is not an end-product but a sophisticated intermediate. Its structure is designed for specific synthetic transformations.
Caption: Synthetic utility of the Weinreb amide moiety.
The N-methoxy-N-methylamide (Weinreb amide) functional group reacts with organometallic reagents like Grignard or organolithium compounds to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until an aqueous workup is performed, at which point it yields a ketone. This prevents the common side reaction where a second equivalent of the organometallic reagent attacks the newly formed ketone. This controlled reactivity is a cornerstone of modern organic synthesis.[10][11]
Conclusion
The molecular weight of this compound is definitively established as 251.28 g/mol , based on its molecular formula C₁₃H₁₇NO₄. This theoretical value is robustly confirmed through advanced analytical techniques. High-Resolution Mass Spectrometry provides a direct and highly accurate measurement of its mass-to-charge ratio, confirming its elemental composition. Concurrently, ¹H NMR spectroscopy provides an unambiguous structural fingerprint, validating the connectivity of the atoms and indirectly confirming the molecular formula. The combined use of these orthogonal techniques provides the highest level of confidence in the identity and purity of this critical synthetic intermediate, ensuring the reliability of subsequent research and development efforts.
References
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MySkinRecipes. This compound. [Link]
-
Institute of Chemistry. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
-
CP Lab Safety. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram. [Link]
-
Biocompare. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. [Link]
-
Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]
-
Broad Institute. What is Mass Spectrometry? [Link]
-
Gu, H., et al. (2013). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Sargent, M., & O'Connor, G. Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
-
Smenton, S. K. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]
-
Lee, H., et al. (2007). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. [Link]
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- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
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- 11. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
An In-Depth Technical Guide to Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, a versatile intermediate in modern organic and medicinal chemistry. By integrating established chemical principles with practical insights, this document serves as a technical resource for professionals engaged in pharmaceutical development, synthesis design, and chemical research.
Introduction: Strategic Importance in Synthesis
This compound, classified as a Weinreb amide, is a key building block in the synthesis of complex organic molecules.[1] Its bifunctional nature, possessing both a benzyl ester and a Weinreb amide, allows for selective chemical transformations, making it a valuable tool in multi-step synthetic routes.[1] The Weinreb amide functionality is particularly noteworthy for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[2] This controlled reactivity is crucial in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 1260760-22-2 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Purity | ≥97% | [3][4] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage | Room temperature, dry | [1] |
Synthesis and Methodology
The synthesis of this compound is a two-step process commencing with commercially available starting materials. The logical flow of this synthesis is depicted below.
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of Succinic Acid Monobenzyl Ester (Precursor)
The precursor, succinic acid monobenzyl ester, is synthesized via the ring-opening of succinic anhydride with benzyl alcohol. This reaction is typically base-catalyzed.
Experimental Protocol:
-
Materials:
-
Succinic anhydride
-
Benzyl alcohol
-
Triethylamine
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated brine
-
-
Procedure:
-
Dissolve succinic anhydride (1.1 equivalents) and benzyl alcohol (1.0 equivalent) in THF at 0 °C.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the resulting oil between 1N HCl and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and extract with a 5% sodium bicarbonate solution.
-
Acidify the aqueous layer to pH 1 with concentrated HCl and extract with ethyl acetate.
-
Combine all ethyl acetate layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield succinic acid monobenzyl ester.
-
Step 2: Synthesis of this compound (Weinreb Amide Formation)
The final step involves the coupling of succinic acid monobenzyl ester with N,O-dimethylhydroxylamine hydrochloride. This is a standard amidation reaction, often facilitated by a coupling agent to activate the carboxylic acid.
General Experimental Protocol (Specific protocol not available in the literature):
-
Materials:
-
Succinic acid monobenzyl ester
-
N,O-Dimethylhydroxylamine hydrochloride
-
A suitable coupling agent (e.g., HATU, EDCI)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
-
Procedure:
-
Dissolve succinic acid monobenzyl ester (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.
-
Upon completion, quench the reaction with water or a mild acidic solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Spectral and Analytical Data
As of the date of this guide, detailed spectral and analytical data for this compound are not available in peer-reviewed literature. For research purposes, it is imperative to obtain and analyze the following spectra for this compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.
-
IR (Infrared Spectroscopy): To identify key functional groups, such as the ester and amide carbonyls.
-
MS (Mass Spectrometry): To confirm the molecular weight and fragmentation pattern.
Reactivity and Applications
The primary utility of this compound stems from its identity as a Weinreb amide.[2]
Figure 2: Key reactions of this compound.
Synthesis of Ketones
The Weinreb amide moiety reacts with a wide range of organometallic reagents (e.g., Grignard reagents, organolithiums) to produce ketones in high yield.[2] The reaction proceeds via a stable chelated intermediate that prevents the over-addition of the organometallic reagent. This makes this compound an excellent precursor for various benzyl 4-oxoalkanoates.
Synthesis of Aldehydes
Reduction of the Weinreb amide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), affords the corresponding aldehyde, benzyl 4-oxobutanoate.[2] This provides a controlled method for the synthesis of this bifunctional molecule.
Applications in Medicinal Chemistry
The products derived from this compound are valuable intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1] The ability to introduce diverse side chains via the ketone or aldehyde functionality allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] For instance, it can be employed in the development of enzyme inhibitors.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, standard laboratory safety precautions for handling chemical intermediates should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its value lies in the predictable and high-yielding reactivity of the Weinreb amide functionality, which enables the controlled synthesis of ketones and aldehydes. While a lack of published experimental data necessitates empirical determination of its physical properties and spectral characteristics, the established chemistry of Weinreb amides provides a strong foundation for its application in the synthesis of complex molecular targets.
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An In-Depth Technical Guide to the Synthesis of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route for the preparation of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1][2] The described two-step synthesis involves the mono-esterification of succinic anhydride with benzyl alcohol to yield benzyl hydrogen succinate, followed by the formation of a Weinreb amide via coupling with N,O-dimethylhydroxylamine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations for successful synthesis.
Introduction
This compound is a key synthetic building block possessing both a benzyl ester and a Weinreb amide functionality. The Weinreb amide, or N-methoxy-N-methylamide, is a particularly useful functional group in organic chemistry as it allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents, avoiding the common issue of over-addition.[3] This unique reactivity makes intermediates like this compound highly sought after in the synthesis of complex molecular architectures.
This guide will detail a robust two-step synthetic pathway, focusing on the practical aspects of the synthesis and the underlying chemical principles that ensure a high-yielding and reproducible outcome.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, starting from commercially available succinic anhydride and benzyl alcohol.
Sources
The Cornerstone of Controlled Ketone Synthesis: An In-depth Technical Guide to N,O-Dimethylhydroxylamine in Weinreb Amide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Weinreb-Nahm ketone synthesis stands as a pivotal and widely adopted methodology in modern organic chemistry, prized for its exceptional control and broad substrate scope in the synthesis of ketones and aldehydes.[1][2] Central to this powerful transformation is the N-methoxy-N-methylamide, commonly known as the Weinreb amide. This guide delves into the critical role of its precursor, N,O-dimethylhydroxylamine, exploring the underlying mechanistic principles that bestow the Weinreb amide with its unique stability and reactivity. We will provide a comprehensive overview of the formation of Weinreb amides from various starting materials, detail the subsequent conversion to ketones and aldehydes, and present field-proven protocols. This paper aims to serve as an in-depth technical resource for researchers leveraging this indispensable tool in complex molecule synthesis and drug development.
Introduction: The Challenge of Over-Addition and the Weinreb Solution
The synthesis of ketones through the reaction of organometallic reagents with carboxylic acid derivatives is a fundamental carbon-carbon bond-forming reaction. However, traditional methods employing acyl chlorides or esters are often plagued by over-addition, where the initially formed ketone, being more reactive than the starting material, undergoes a second nucleophilic attack to yield a tertiary alcohol.[1][2] This lack of control necessitates careful management of stoichiometry and reaction conditions, often with limited success.
In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N,O-dimethylhydroxylamine to form a stable amide intermediate.[1] This "Weinreb amide" elegantly circumvents the over-addition problem, enabling the clean and high-yield synthesis of ketones and, through reduction, aldehydes.[1] The widespread adoption of this methodology in the synthesis of natural products and pharmaceuticals underscores its reliability and versatility.[1]
The Key Player: N,O-Dimethylhydroxylamine and the Stability of the Tetrahedral Intermediate
The remarkable utility of the Weinreb amide stems from the unique electronic properties imparted by the N-methoxy-N-methyl moiety. When a nucleophile, such as a Grignard or organolithium reagent, adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed. Unlike the analogous intermediate in reactions with acyl chlorides or esters, this species is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[1][2]
This five-membered chelate is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and subsequent elimination of the amide moiety.[1][3] The ketone or aldehyde is only liberated upon aqueous workup, thus precluding the possibility of a second nucleophilic addition.[3] This chelation-driven stability is the cornerstone of the Weinreb-Nahm synthesis.
Diagram: The Stabilized Tetrahedral Intermediate
Caption: Common synthetic routes to Weinreb amides.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of common procedures for the synthesis and subsequent reaction of Weinreb amides.
Protocol 1: Weinreb Amide Synthesis from an Acyl Chloride
This procedure is adapted from a general method and should be optimized for specific substrates. [4] Materials:
-
Acyl chloride (1.0 eq)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the acyl chloride and N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or distillation to afford the pure Weinreb amide.
Protocol 2: Ketone Synthesis from a Weinreb Amide
Materials:
-
Weinreb amide (1.0 eq)
-
Grignard reagent or organolithium reagent (1.2-1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the organometallic reagent dropwise to the stirred solution.
-
Stir the reaction at the low temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired ketone.
Scope and Applications in Drug Development
The Weinreb-Nahm synthesis is compatible with a wide range of functional groups, including esters, silyl ethers, N-protected amino acids, and various heterocycles. [1]This broad tolerance makes it an invaluable tool in the total synthesis of complex natural products and in the development of pharmaceutical agents. [1][5]Furthermore, the reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) provides a reliable route to aldehydes, further extending the synthetic utility of this versatile intermediate. [1][6]
Conclusion
The use of N,O-dimethylhydroxylamine in the formation of Weinreb amides has revolutionized the synthesis of ketones and aldehydes. The resulting amide's ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack effectively prevents the common problem of over-addition. With well-established protocols for its formation from a variety of precursors and its predictable reactivity, the Weinreb amide has become an indispensable tool for synthetic chemists. Its reliability, high yields, and broad functional group tolerance ensure its continued and prominent role in academic research, process chemistry, and the development of novel therapeutics.
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Wikipedia. Weinreb ketone synthesis. [Link]
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Oriental Journal of Chemistry. (2020-04-22). Synthesis of Weinreb and their Derivatives (A Review). [Link]
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Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
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National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
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ResearchGate. (2025-08-10). The Growing Synthetic Utility of the Weinreb Amide | Request PDF. [Link]
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Henry Rzepa's Blog. (2015-06-12). The formation of tetrahedral intermediates. [Link]
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Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate as a pharmaceutical intermediate
An In-Depth Technical Guide to Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate: A Key Intermediate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a bifunctional molecule of significant interest in modern medicinal chemistry and drug development. We will dissect its structural attributes, detail its synthesis and characterization, and illuminate its strategic application as a pharmaceutical intermediate, grounded in the principles of synthetic chemistry and reaction mechanisms.
Introduction and Strategic Importance
This compound (CAS No. 1260760-22-2) is a synthetic building block whose value lies in its dual functionality: a benzyl ester at one terminus and a specialized N-methoxy-N-methylamide, commonly known as a Weinreb amide , at the other.[1][2] This unique combination allows for orthogonal chemical manipulations, making it a powerful tool for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The benzyl ester serves as a stable, yet readily cleavable, protecting group for a carboxylic acid, while the Weinreb amide provides a reliable method for the synthesis of ketones and aldehydes. Its utility is particularly noted in the development of enzyme inhibitors and in structure-activity relationship (SAR) studies, where precise modifications are paramount.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1260760-22-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |
| Molecular Weight | 251.28 g/mol | [1] |
| Typical Purity | ≥97% | [2][3] |
| Appearance | Varies (typically an oil or low-melting solid) | - |
| Storage | Room temperature, dry conditions | [1] |
The Core Chemistry: The Power of the Weinreb Amide
The cornerstone of this intermediate's utility is the Weinreb amide. First reported in 1981, this functional group revolutionized the synthesis of carbonyl compounds from carboxylic acid derivatives.
The Causality of Control: Unlike more reactive acylating agents (e.g., acid chlorides, esters), which often undergo multiple additions with organometallic reagents to yield tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone stage. This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition. This chelated adduct is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent.
This mechanism provides a self-validating system for synthesis: the reaction inherently resists over-addition, ensuring high yields of the desired ketone product.
Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.
Synthesis and Purification Protocol
The most direct route to this compound starts from monobenzyl succinate. The core transformation is the conversion of the free carboxylic acid to the Weinreb amide. This is typically achieved using standard peptide coupling reagents.[4][5]
Experimental Protocol: Synthesis via CDI Coupling
This protocol employs N,N'-Carbonyldiimidazole (CDI), an efficient and clean coupling agent.[5]
-
Activation: To a stirred solution of monobenzyl succinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until CO₂ evolution ceases. This indicates the formation of the acyl-imidazole intermediate.
-
Amide Formation: In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with a suitable base like triethylamine (TEA) or N-methylmorpholine (NMM) (1.2 eq) in anhydrous dichloromethane (DCM). Add this solution to the activated acid mixture.
-
Reaction Completion: Stir the final mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Application in a Multi-Step Pharmaceutical Synthesis
To illustrate its practical utility, we will outline a synthetic sequence starting from this compound to generate a precursor for GABAergic compounds, which are crucial for developing drugs targeting the central nervous system.[6]
Step 1: Synthesis of a γ-Keto Ester
The Weinreb amide is reacted with an organometallic reagent to form a ketone.
Protocol: Grignard Reaction to form Benzyl 4-oxo-4-phenylbutanoate
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Addition: Add phenylmagnesium bromide (1.1 eq, typically 1M solution in THF) dropwise via syringe, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 2-3 hours.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the resulting crude product, Benzyl 4-oxo-4-phenylbutanoate, by flash chromatography.
Step 2: Reductive Amination to a γ-Amino Ester
The resulting ketone is converted to an amine, a key step in synthesizing GABA analogues.[6]
Protocol: Synthesis of Benzyl 4-amino-4-phenylbutanoate
-
Imine Formation: Dissolve Benzyl 4-oxo-4-phenylbutanoate (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir at room temperature for 1 hour to form the imine in situ.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and concentrate the mixture to remove methanol. Make the aqueous residue basic with 2M NaOH and extract with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield the desired γ-amino ester. This product can then be debenzylated to afford the final GABA analogue.
Synthetic Pathway Visualization
Caption: Synthetic pathway from the intermediate to a GABA analogue precursor.
Analytical Characterization Summary
Rigorous characterization is essential to confirm the structure and purity of the synthesized intermediate.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to benzyl protons (aromatic and CH₂), methoxy (OCH₃) protons, N-methyl (NCH₃) protons, and the two methylene groups (-CH₂CH₂-) of the butanoate chain. |
| ¹³C NMR | Resonances for carbonyl carbons (ester and amide), aromatic carbons, benzylic carbon, aliphatic carbons, and the N-methoxy and N-methyl carbons. |
| IR Spectroscopy | Strong characteristic C=O stretching frequencies for the benzyl ester (~1735 cm⁻¹) and the Weinreb amide (~1660 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 251.28. |
Conclusion
This compound is more than a mere chemical; it is a strategic asset in pharmaceutical synthesis. Its design, featuring a stable benzyl ester and a highly controlled Weinreb amide, provides a reliable platform for the construction of ketone-containing scaffolds. The inherent stability of the tetrahedral intermediate in Weinreb amide reactions prevents over-addition, ensuring high-yield, predictable outcomes—a critical requirement in the capital-intensive process of drug development. This guide has demonstrated its synthesis and application, underscoring its role as a versatile and indispensable intermediate for researchers and scientists in the pharmaceutical industry.
References
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MySkinRecipes. This compound. [Link]
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CP Lab Safety. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram. [Link]
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Biocompare.com. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Mahdi, H. F. Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
National Institutes of Health. Synthesis of Ring-Substituted N-benzyl γ-phenyl GABA Derivatives via Reductive Amination. [Link]
-
ARKIVOC. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
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Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. [Link]
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Whitepaper: The Weinreb Amide: A Keystone of Stability and Controlled Reactivity in Modern Synthesis
Abstract The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone of modern organic synthesis, enabling chemists to overcome the persistent challenge of over-addition in acylation reactions. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a robust and versatile platform for the high-yield synthesis of ketones and aldehydes from a variety of carboxylic acid derivatives.[1][2] The unique stability of the Weinreb amide is derived from its ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with organometallic reagents or metal hydrides.[1] This intermediate resists the premature collapse and subsequent secondary reaction that plagues more conventional acylating agents like esters and acid chlorides. This guide provides an in-depth technical analysis of the structural basis for the Weinreb amide's stability, its primary synthetic routes, its diverse reactivity profile, and its application in complex chemical synthesis for the research, pharmaceutical, and drug development sectors.
The Fundamental Challenge: Overcoming Over-Addition in Carbonyl Chemistry
In synthetic organic chemistry, the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with common acyl compounds such as esters or acid chlorides is a fundamental method for carbon-carbon bond formation. However, this approach is often compromised by a significant lack of control. The ketone product formed after the initial nucleophilic addition is typically more reactive than the starting material.[3][4] Consequently, a second equivalent of the nucleophile rapidly attacks the newly formed ketone, leading to a tertiary alcohol as the major, and often undesired, product.[1][5][6] This "over-addition" problem persists even when carefully controlling stoichiometry, limiting the utility of these methods for the clean synthesis of ketones.
The Weinreb amide was engineered as an elegant solution to this problem. Its unique electronic and structural properties temporarily "mask" the reactivity of the carbonyl intermediate, preventing the secondary addition and allowing for the isolation of the desired ketone or aldehyde after a simple aqueous workup.[6][7]
The Mechanistic Core: Chelation-Stabilized Tetrahedral Intermediate
The remarkable stability and controlled reactivity of the Weinreb amide are not inherent to the amide itself, but rather to the intermediate it forms upon nucleophilic attack. The presence of the N-methoxy group is the critical design feature.
When a nucleophile, such as an organometallic reagent (R'-M) or a hydride (H-M), adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed. Unlike the intermediate from an ester, this species is stabilized by the formation of a robust five-membered chelate between the metal cation (e.g., Li⁺ or MgX⁺), the newly formed oxyanion, and the adjacent N-methoxy oxygen atom.[1]
This chelate is stable at low reaction temperatures and does not spontaneously collapse to release the ketone.[1] The stability of this intermediate effectively sequesters the reactive carbonyl functionality until an aqueous or acidic workup is performed. During workup, the metal is quenched, the chelate is destroyed, and the intermediate collapses to cleanly afford the final ketone or aldehyde product.[3][6][8]
Caption: Mechanism of Stability.
Synthesis of Weinreb Amides
The widespread adoption of Weinreb amides is due in part to their straightforward preparation from common starting materials.[6][9] The commercially available salt N,O-dimethylhydroxylamine hydrochloride is the standard reagent for their synthesis.[1]
From Carboxylic Acids
Direct conversion from carboxylic acids is often the most convenient route. This requires an activating agent or coupling reagent to facilitate amide bond formation. A wide variety of peptide coupling reagents are effective, including dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and N,N'-carbonyldiimidazole (CDI).[1][6][10][11] For larger-scale industrial applications, one-pot methods using reagents like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) have been developed, offering high yields and operational simplicity.[2][12][13][14]
Experimental Protocol: Synthesis from a Carboxylic Acid using CDI [11]
-
Activation: To a stirred solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add N,N'-carbonyldiimidazole (CDI, 1.5 eq).
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes to form the acylimidazolide intermediate.
-
Amine Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in the reaction solvent and neutralize it with a non-nucleophilic base such as N-methylmorpholine (NMM, 1.5 eq).
-
Coupling: Add the neutralized hydroxylamine solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
Workup: Quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The aqueous layer is washed, and the combined organic layers are dried over Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the pure Weinreb amide.
From Acid Chlorides
The original method developed by Weinreb and Nahm involves the acylation of N,O-dimethylhydroxylamine with an acid chloride.[1] This is a highly efficient and direct method, typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.[6]
Caption: Synthetic Routes to Weinreb Amides.
Reactivity Profile and Synthetic Applications
The primary utility of the Weinreb amide lies in its controlled reaction with strong nucleophiles to produce ketones and aldehydes.[6]
Weinreb-Nahm Ketone Synthesis
This is the most prominent application of the Weinreb amide.[1] It reacts cleanly with a single equivalent of various organometallic reagents, including Grignard reagents and organolithiums, to produce ketones in high yields.[5] The reaction tolerates a vast array of functional groups, making it exceptionally valuable in the synthesis of complex molecules.[1]
Experimental Protocol: Weinreb-Nahm Ketone Synthesis
-
Setup: To a solution of the Weinreb amide (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C or -78 °C depending on the reactivity of the organometallic reagent.
-
Addition: Slowly add the Grignard or organolithium reagent (1.0-1.2 eq) dropwise via syringe, maintaining the low temperature.
-
Reaction: Stir the mixture at the low temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or a mild acid (e.g., 1N HCl) at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. If necessary, add more water and an organic solvent for extraction. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude ketone by flash column chromatography.
| Functional Group | Tolerance in Ketone Synthesis |
| Silyl Ethers (TBDMS, TIPS) | High |
| N-Protected Amino Acids (Boc, Cbz) | High |
| Esters & Lactones | Generally High (at low temp) |
| Sulfonates & Sulfinates | High |
| Phosphonate Esters | High |
| α,β-Unsaturation | High |
| α-Halogens | High |
Table 1. A summary of functional groups generally compatible with the Weinreb-Nahm ketone synthesis conditions.[1]
Aldehyde Synthesis via Reduction
Weinreb amides can be selectively reduced to aldehydes using common metal hydride reagents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LAH).[1] Just as with organometallic addition, the reaction proceeds through a stable, chelated intermediate that prevents over-reduction to the primary alcohol.[6] This method provides a reliable alternative to other partial reduction methods.
Experimental Protocol: DIBAL-H Reduction to an Aldehyde [15]
-
Setup: Dissolve the Weinreb amide (1.0 eq) in an anhydrous solvent (e.g., Toluene or DCM) under an inert atmosphere and cool to -78 °C.
-
Addition: Add DIBAL-H (typically 1.5 eq, as a 1.0 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir at -78 °C for 1-2 hours.
-
Quench: Quench the reaction at -78 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear (this can take several hours as the aluminum salts are chelated). Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude aldehyde via flash chromatography.
Caption: Primary Reactivity Pathways of Weinreb Amides.
Comparative Analysis and Field Insights
The superiority of the Weinreb amide as an acylating agent for controlled synthesis is best understood through direct comparison with other common carbonyl compounds.
| Feature | Weinreb Amide | Acid Chloride | Ester |
| Reactivity | Moderate | Very High | Low to Moderate |
| Over-addition Risk | Negligible | Very High | High |
| Stability | High (often crystalline, shelf-stable) | Low (moisture sensitive) | High |
| Functional Group Tolerance | Excellent | Poor | Moderate |
| Product Isolation | Clean, high-yield | Often complex mixtures | Often complex mixtures |
Table 2. A comparative analysis of common acylating agents.
From a practical standpoint, the reliability of the Weinreb-Nahm synthesis makes it a go-to method in both academic and industrial settings, particularly in drug development where the synthesis of complex, highly functionalized molecules is paramount. Its use in the total synthesis of natural products like macrosphelides A and B and amphidinolide J showcases its power and reliability in demanding synthetic campaigns.[1]
Conclusion and Future Directions
The Weinreb amide has firmly established itself as an indispensable tool in organic synthesis. Its defining feature—the formation of a stable, chelated tetrahedral intermediate—provides an unparalleled level of control over acylation reactions, effectively solving the long-standing problem of over-addition. The ease of its preparation and its broad functional group tolerance have made the Weinreb-Nahm ketone synthesis and related reductions routine procedures in the modern laboratory.
Looking ahead, the unique coordinating ability of the Weinreb amide is being explored in new contexts, such as a directing group for transition metal-catalyzed C-H functionalization reactions, opening new avenues for its application beyond its classical role as an acylating agent.[16][17] As the demand for precision and efficiency in chemical synthesis continues to grow, the stability and predictable reactivity of the Weinreb amide will ensure its continued prominence in the field.
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An In-Depth Technical Guide to the Weinreb-Nahm Ketone Synthesis: Mechanism and Application
Introduction: Overcoming a Classic Challenge in Carbonyl Chemistry
The synthesis of ketones is a fundamental transformation in organic chemistry, serving as a critical step in the construction of a vast array of molecules, from life-saving pharmaceuticals to complex natural products.[1] For decades, a prevalent challenge in this area has been the reaction of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with carboxylic acid derivatives like esters or acid chlorides. The primary issue is one of control; the ketone product formed is often more reactive than the starting material, leading to a second, unwanted nucleophilic attack that results in the formation of a tertiary alcohol.[2][3][4] This "over-addition" problem complicates purification and significantly reduces the yield of the desired ketone.
In 1981, Steven M. Weinreb and Steven Nahm introduced an elegant and robust solution to this long-standing problem.[2][5][6] Their method, now known as the Weinreb-Nahm ketone synthesis, utilizes a special class of amides, N-methoxy-N-methylamides (commonly called Weinreb-Nahm amides), to reliably produce ketones in high yields, effectively halting the reaction after a single addition of the organometallic reagent.[2][3] This guide provides an in-depth exploration of the core mechanism, practical applications, and field-proven protocols for this indispensable synthetic tool.
Part 1: The Weinreb-Nahm Amide: A Uniquely Engineered Acylating Agent
The success of the Weinreb ketone synthesis hinges entirely on the unique properties of the N-methoxy-N-methylamide functional group.
Preparation of Weinreb-Nahm Amides
These amides are generally stable compounds that can be purified by chromatography and stored, making them convenient synthetic intermediates.[1] They can be prepared from a variety of common starting materials:
-
From Acid Chlorides: This is one of the most direct methods, involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[7]
-
From Carboxylic Acids: Standard peptide coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC), can be used to directly couple a carboxylic acid with N,O-dimethylhydroxylamine.[2][7]
-
From Esters and Lactones: Treatment of esters with organoaluminum reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) effectively converts them into the corresponding Weinreb amide in good yields.[2][5][8]
The general workflow for preparing and utilizing a Weinreb amide is a two-stage process that ensures the final product is the desired ketone, free from over-addition byproducts.
Caption: General Experimental Workflow for Weinreb Ketone Synthesis.
Part 2: The Core Mechanism: The Power of Chelation
The genius of the Weinreb-Nahm amide lies in its ability to form a highly stable tetrahedral intermediate upon nucleophilic attack. This stability is the key to preventing over-addition.
-
Nucleophilic Attack: The reaction begins with the standard nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the electrophilic carbonyl carbon of the Weinreb amide.[3][9]
-
Formation of a Stable Chelated Intermediate: Unlike the reaction with an ester or acid chloride, the resulting tetrahedral intermediate does not immediately collapse. Instead, it is stabilized by chelation.[2][10] The metal cation (Li⁺ or MgX⁺) is coordinated in a five-membered ring by both the newly formed anionic oxygen and the oxygen atom of the N-methoxy group.[5][6][8] This chelated structure is remarkably stable, especially at low reaction temperatures (typically -78 °C to 0 °C).[2] This mechanistic conjecture, originally proposed by Weinreb, was accepted by the scientific community and later confirmed through spectroscopic and kinetic analyses.[2]
-
Prevention of Over-Addition: Because the chelated tetrahedral intermediate is stable, it does not break down to form the ketone in the presence of the excess organometallic reagent.[10] This effectively sequesters the reactive species and prevents a second nucleophilic addition, which is the common fate in reactions with other acylating agents.[4][5][6]
-
Liberation of the Ketone: The desired ketone is only released upon the introduction of an aqueous acid during the workup step.[1][3] The acid protonates the intermediate, breaking the chelate and leading to the collapse of the tetrahedral structure and elimination of the N-methoxy-N-methylamine salt to yield the final ketone product.[9]
Caption: The Mechanism of the Weinreb Ketone Synthesis.
Part 3: Field Application and Experimental Protocol
The reliability and predictability of the Weinreb ketone synthesis have made it a staple in both academic research and industrial drug development.
Scope and Versatility
The reaction conditions are mild and tolerate a wide variety of sensitive functional groups, including silyl ethers, N-protected amino acids, esters, lactams, and α,β-unsaturated systems.[2] The scope of the nucleophile is also broad, with aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium reagents being commonly and successfully employed.[2]
Furthermore, the Weinreb amide is a versatile intermediate. By simply swapping the organometallic reagent for a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), the same starting material can be cleanly converted into an aldehyde, again without over-reduction to the alcohol.[1][3][11]
Comparative Performance
The following table summarizes the typical performance of the Weinreb synthesis compared to other common methods for synthesizing long-chain ketones.
| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Weinreb Amide Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 h | -78 to rt | 75-95 [12] |
| Organolithium Reagents | Carboxylic Acid, Organolithium Reagent (2 equiv.) | Diethyl ether or THF | 1-3 h | -78 to rt | 70-90[12] |
| Grignard + Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, then aq. acid | 2-6 h | 0 to reflux | 60-80[12] |
Self-Validating Experimental Protocol: Synthesis of Benzophenone
This protocol provides a representative, step-by-step methodology for the synthesis of benzophenone from benzoyl chloride, demonstrating both the formation of the Weinreb amide and its subsequent reaction.
Part A: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)
-
Setup: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol, 1.2 equiv).
-
Solvent & Cooling: Add dichloromethane (DCM, 100 mL) and cool the resulting suspension to 0 °C in an ice-water bath.
-
Base Addition: Slowly add pyridine (9.7 mL, 120 mmol, 2.4 equiv) to the stirred suspension.
-
Acid Chloride Addition: Add benzoyl chloride (5.8 mL, 50 mmol, 1.0 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
-
Workup: Quench the reaction with 1 M HCl (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure Weinreb amide.
Part B: Synthesis of Benzophenone
-
Setup: To a flame-dried 250 mL round-bottomed flask under nitrogen, add the purified N-methoxy-N-methylbenzamide (6.61 g, 40 mmol, 1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (THF, 80 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.0 M in THF, 44 mL, 44 mmol, 1.1 equiv) dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench & Workup: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash chromatography to yield pure benzophenone.
Conclusion: An Enduring Tool for Modern Synthesis
The Weinreb-Nahm ketone synthesis stands as a testament to the power of mechanistic understanding in solving fundamental synthetic challenges. By ingeniously designing a substrate that intercepts the reaction at a stable, chelated tetrahedral intermediate, Weinreb and Nahm provided a nearly universal method for the controlled synthesis of ketones and aldehydes.[1][10] Its high yields, exceptional functional group tolerance, and operational simplicity have cemented its status as an indispensable tool in the arsenal of synthetic chemists, profoundly impacting the fields of natural product synthesis, medicinal chemistry, and materials science.[2] As chemists continue to build molecules of increasing complexity, the reliability and precision of the Weinreb synthesis ensure it will remain a cornerstone of organic chemistry for the foreseeable future.
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National Center for Biotechnology Information. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
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YouTube. Introduction to Weinreb amides. [Link]
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ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
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Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
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Semantic Scholar. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
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Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
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Introduction: The Strategic Imperative of Protection in Synthesis
An In-depth Technical Guide to the Benzyl Ester Protecting Group in Organic Synthesis
In the intricate art of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, prevents unwanted side reactions and guides a synthetic sequence toward its intended target.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other parts of the molecule.[1]
Among the arsenal of tools available to the synthetic chemist, the benzyl ester stands out as a robust and versatile protecting group for carboxylic acids.[3][4] Its widespread use in fields ranging from peptide synthesis to carbohydrate chemistry stems from a unique balance of stability and predictable, selective cleavage.[3][5][6][7] This guide provides a comprehensive overview of the benzyl ester's role, covering its formation, stability profile, diverse deprotection methodologies, and strategic application in the synthesis of complex molecules.
Part 1: Installation of the Benzyl Ester Group
The formation of a benzyl ester, or benzylation, is a routine transformation that can be accomplished through several reliable methods. The choice of method is dictated by the substrate's sensitivity to acidic or basic conditions and the overall synthetic strategy.
Alkylation with Benzyl Halides
The most common and direct method for benzyl ester formation is the SN2 reaction between a carboxylate anion and a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[8][9] The carboxylic acid is first deprotonated with a suitable base to form the nucleophilic carboxylate, which then displaces the halide.
-
Causality of Reagent Choice : The selection of the base is critical. For sensitive substrates, mild bases like cesium carbonate (Cs₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like DMF are preferred to minimize side reactions.[9] Stronger bases such as sodium hydride (NaH) can be used for less sensitive substrates, but risk epimerization or other base-mediated degradations. Triethylamine is also commonly employed.[10]
Caption: General mechanism for benzyl ester formation via SN2 reaction.
Fischer-Speier Esterification
A classic approach involves the direct condensation of a carboxylic acid with benzyl alcohol under acidic catalysis, typically using p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).[10] This is an equilibrium-controlled process, and to achieve high yields, water must be removed from the reaction mixture, usually by azeotropic distillation with a Dean-Stark apparatus. This method is atom-economical, with water being the only byproduct, but is limited to substrates that are stable to strong acids and heat.[10]
Modern Catalytic and Mild Approaches
Recent advancements have introduced milder and more efficient benzylation protocols.
-
Palladium-Catalyzed C-H Acyloxylation : This innovative method involves the direct coupling of carboxylic acids with toluene, an inexpensive and readily available starting material, using a palladium catalyst under an oxygen atmosphere.[10] This approach is highly atom-economic and avoids the use of benzyl halides.[10]
-
Transesterification : Zinc-cluster catalysts can promote the transesterification of other esters to benzyl esters under mild conditions, offering high yields and applicability to functionalized substrates.[10]
-
Neutral Conditions : Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of carboxylic acids under neutral conditions, which is ideal for highly sensitive molecules where even mild bases or acids are detrimental.[10]
Data Summary: Benzyl Ester Formation Methods
| Method | Reagents & Conditions | Advantages | Limitations |
| Alkyl Halide (SN2) | R-COOH, Base (Cs₂CO₃, NaH, Et₃N), BnBr, DMF/THF | High yield, widely applicable, reliable | Requires stoichiometric base, potential for side reactions |
| Fischer Esterification | R-COOH, Benzyl Alcohol, Acid Catalyst (TsOH), Toluene (reflux) | Atom-economical, inexpensive reagents | Harsh conditions (acid, heat), requires water removal |
| Pd-Catalyzed C-H Acyloxylation | R-COOH, Toluene, Pd(OAc)₂, O₂ | High atom economy, avoids halides | Requires catalyst, may not tolerate certain functional groups |
| Neutral Benzylation | R-COOH, 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Extremely mild, neutral conditions | Reagent is specialized and more expensive |
Part 2: Stability and Orthogonality
The utility of the benzyl ester lies in its remarkable stability. It is robust against a wide array of reagents and conditions that are used to cleave other common protecting groups, making it a key player in orthogonal protection strategies.[1][2][3]
-
Acid/Base Stability : Benzyl esters are stable to the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to remove fluorenylmethyloxycarbonyl (Fmoc) groups.[11][12] This stability is fundamental to its application in modern peptide synthesis.
-
Orthogonality : An orthogonal protecting group strategy allows for the selective removal of one group in any order without affecting others.[1][11] A benzyl ester, removable by hydrogenolysis, is orthogonal to acid-labile groups (e.g., Boc, t-butyl ether) and base-labile groups (e.g., Fmoc, acetate esters), enabling complex, multi-step transformations on different parts of a molecule.[11]
Caption: Orthogonal deprotection of a multi-protected amino acid.
Part 3: Cleavage of the Benzyl Ester Group
The selective and efficient removal of the benzyl ester is the cornerstone of its utility. Several methods exist, with catalytic hydrogenolysis being the most prominent.
Catalytic Hydrogenolysis
By far the most common and mildest method for benzyl ester deprotection is catalytic hydrogenolysis.[3][4][8] The reaction involves the cleavage of the benzylic C-O bond by molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[3][13]
-
Mechanism : The substrate and hydrogen adsorb onto the surface of the palladium catalyst. The weak C-O benzylic bond is then reductively cleaved, releasing the free carboxylic acid and toluene as a non-acidic, easily removable byproduct.[13]
-
Chemoselectivity : This method is highly chemoselective for benzyl-type protecting groups. However, care must be taken as other functional groups such as alkenes, alkynes, azides, and nitro groups will also be reduced under these conditions.[10] Conversely, functional groups like benzyl ethers can sometimes be retained by using specific inhibitors like pyridine or ammonia, which selectively poison the catalyst against ether cleavage while allowing ester hydrogenolysis to proceed.[10]
Caption: Schematic of benzyl ester deprotection via catalytic hydrogenolysis.
Detailed Protocol: Hydrogenolytic Deprotection of a Benzyl Ester
-
System Setup : To a hydrogenation flask, add the benzyl ester substrate (1.0 eq) and a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (approx. 0.1 M concentration).
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Inerting : Seal the flask and purge the system multiple times with an inert gas (N₂ or Ar) to remove all oxygen.
-
Hydrogenation : Introduce hydrogen gas into the flask, either from a balloon (for atmospheric pressure) or a pressurized vessel (for higher pressures, 1-4 bar).
-
Reaction Monitoring : Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-16 hours).
-
Workup : Once complete, carefully vent the hydrogen and purge the system again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate in vacuo to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography if necessary.
Transfer Hydrogenation
For laboratories not equipped for handling hydrogen gas or for substrates sensitive to the conditions of catalytic hydrogenation, transfer hydrogenation is an excellent alternative.[13][14] This method generates hydrogen in situ from a donor molecule.
-
Hydrogen Donors : Common donors include 1,4-cyclohexadiene, formic acid and its salts (e.g., ammonium formate), or silanes like triethylsilane (Et₃SiH), used in conjunction with a palladium catalyst.[10][13][14] The conditions are mild and avoid the hazards of pressurized H₂.[10]
Lewis and Brønsted Acid Cleavage
While less common due to their harshness, strong acids can also cleave benzyl esters.[14] This is typically reserved for robust substrates that lack other acid-sensitive functional groups.
-
Lewis Acids : Reagents such as aluminum trichloride (AlCl₃), tin tetrachloride (SnCl₄), or anhydrous ferric chloride (FeCl₃) can effect cleavage.[15][16]
-
Cation Scavengers : The mechanism proceeds via the formation of a stable benzyl cation. To prevent this electrophile from causing side reactions (e.g., Friedel-Crafts alkylation of aromatic rings), a "cation scavenger" like anisole or mesitylene is often added to the reaction mixture.[15]
Data Summary: Benzyl Ester Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Incompatible Groups |
| Catalytic Hydrogenolysis | H₂ (1-4 atm), Pd/C, MeOH/EtOAc, RT | Very mild, clean, high yield, common | Reduces alkenes, alkynes, nitro groups; catalyst poisoning by sulfur |
| Transfer Hydrogenation | Pd/C, H-donor (e.g., HCOONH₄, Et₃SiH), MeOH, RT | Avoids H₂ gas, mild | Can be slower, donor may have own reactivity |
| Acid Cleavage | Lewis Acid (AlCl₃, SnCl₄) or Strong Brønsted Acid (HBr), scavenger | Useful when hydrogenation is not possible | Harsh conditions, limited substrate scope, requires scavenger |
| Dissolving Metal Reduction | Na, liquid NH₃ | Orthogonal to hydrogenation | Reduces aromatic rings, harsh conditions |
Part 4: Strategic Applications in Complex Synthesis
The reliability and orthogonal nature of the benzyl ester have made it indispensable in the synthesis of complex biomolecules.
Peptide Synthesis
In peptide synthesis, benzyl esters are frequently used to protect the C-terminal carboxylic acid of the first amino acid or the side-chain carboxylates of aspartic and glutamic acid.[5][17]
-
Boc/Bzl Strategy : In the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, the N-terminus is protected with an acid-labile Boc group, while the C-terminus and reactive side chains are protected as benzyl esters/ethers.[12] The Boc group is removed at each step with TFA, to which the benzyl groups are completely stable. The final, fully assembled peptide is cleaved from the resin and all benzyl groups are removed simultaneously in a final deprotection step using strong acid (e.g., anhydrous HF) or hydrogenolysis.[12]
-
Branched Peptides : A side-chain benzyl ester can serve as a synthetic handle. After full peptide assembly, it can be converted to a hydrazide, which then acts as a ligation point for constructing a branched peptide structure, enhancing biological activity or stability.[7]
Carbohydrate Chemistry
In the synthesis of complex carbohydrates, carboxylic acid functionalities (e.g., in uronic acids) must be protected while numerous hydroxyl groups are manipulated. The benzyl ester is an excellent choice due to its orthogonality with the most common hydroxyl protecting groups, such as benzyl ethers (which can be selectively removed under different hydrogenolysis conditions), acetals (acid-labile), and silyl ethers (fluoride-labile).[6]
Conclusion
The benzyl ester protecting group is a powerful and reliable tool in the arsenal of the modern synthetic chemist. Its ease of formation, well-defined stability profile, and, most importantly, its selective removal via exceptionally mild catalytic hydrogenolysis conditions make it a frequent choice for the protection of carboxylic acids. Its orthogonality with other key protecting groups has cemented its role in the complex, multi-step syntheses required for the development of pharmaceuticals, peptides, and other advanced materials. A thorough understanding of its application and the nuances of its deprotection is essential for any scientist engaged in the art of molecular construction.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Al-Abed, Y., & Al-Qawasmeh, R. A. (2014). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. Retrieved from [Link]
-
Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. Retrieved from [Link]
-
Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8464–8469. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Taylor, M. S., et al. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Tetrahedron, 70(43), 7983-7998. (General reference, specific URL not available for direct deep link)
-
Vasella, A. (1993). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 70(9), 727. Retrieved from [Link]
-
Li, J., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 155-164. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Denard, C. A., et al. (2015). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis, 5(7), 3947–3951. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry, 79(1), 363–370. Retrieved from [Link]
- Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol 298: Peptide Synthesis and Applications. Humana Press. (General reference, URL not available for specific textbook pages)
-
Varkolu, M., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. Retrieved from [Link]
- Jones, J. H. (Ed.). (n.d.). Amino Acids, Peptides and Proteins. Royal Society of Chemistry. (General reference, specific URL showing a table is not a primary source)
-
Li, X., et al. (2015). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 13(23), 6532-6536. Retrieved from [Link]
- Arens, J. F. (1957). U.S. Patent No. 2,793,204. U.S. Patent and Trademark Office.
-
Evans, W. L., & Clarke, F. E. (1920). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 42(12), 2591–2605. Retrieved from [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. Benzyl Ethers [organic-chemistry.org]
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- 17. peptide.com [peptide.com]
Methodological & Application
Synthesis of γ-Keto Esters: A Detailed Application Guide for the Reaction of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate with Grignard Reagents
Introduction: The Strategic Importance of Ketone Synthesis in Modern Drug Discovery
The ketone functional group is a cornerstone in medicinal chemistry and drug development, serving as a versatile synthetic intermediate and a key pharmacophore in a multitude of therapeutic agents. The precise and efficient construction of ketones is therefore a critical endeavor. Among the myriad of synthetic methodologies, the Weinreb-Nahm ketone synthesis stands out for its reliability and broad applicability.[1] This application note provides a comprehensive guide to the synthesis of γ-keto esters, a valuable class of bifunctional molecules, through the reaction of a bespoke Weinreb amide, Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, with a variety of Grignard reagents. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and high-yielding route to these important building blocks.
The primary advantage of the Weinreb amide approach lies in its ability to circumvent the common problem of over-addition that plagues the reaction of Grignard reagents with other acylating agents like esters or acid chlorides.[1][2] The inherent stability of the N-methoxy-N-methylamide moiety facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which resists further addition of the organometallic reagent. This intermediate collapses to the desired ketone only upon acidic workup, ensuring a clean and controlled reaction.
Reaction Mechanism: The Key to Selectivity
The success of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide. Upon addition of the Grignard reagent, a tetrahedral intermediate is formed. The magnesium atom is chelated by both the oxygen of the original carbonyl group and the oxygen of the N-methoxy group, forming a stable five-membered ring. This chelation stabilizes the intermediate and prevents the elimination of the N-methoxy-N-methylamino group, which would regenerate a reactive ketone that could undergo a second nucleophilic attack. The ketone is only liberated upon the addition of an aqueous acid during the workup procedure.
Part 1: Synthesis of the Starting Material: this compound
A reliable synthesis of the title Weinreb amide is a prerequisite for the successful generation of γ-keto esters. This is achieved in a two-step process starting from commercially available succinic anhydride.
Step 1: Synthesis of Monobenzyl Succinate
The first step involves the selective mono-esterification of succinic anhydride with benzyl alcohol.
Protocol 1: Preparation of Monobenzyl Succinate
-
Materials:
-
Succinic anhydride (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add succinic anhydride and toluene.
-
Add benzyl alcohol to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the dissolution of succinic anhydride.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like benzene or toluene/hexanes to yield monobenzyl succinate as a white solid.[3]
-
Step 2: Conversion of Monobenzyl Succinate to the Weinreb Amide
The resulting carboxylic acid is then coupled with N,O-dimethylhydroxylamine to form the target Weinreb amide, this compound. Several coupling reagents can be employed for this transformation; a highly efficient method utilizes 1,1'-carbonyldiimidazole (CDI).[4]
Protocol 2: Preparation of this compound
-
Materials:
-
Monobenzyl succinate (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Triethylamine (Et3N) or N-methylmorpholine (NMM) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
Dissolve monobenzyl succinate in anhydrous DCM or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI portion-wise to the solution at room temperature and stir for 1-2 hours, or until CO2 evolution ceases and the formation of the acyl imidazole is complete (can be monitored by TLC).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in anhydrous DCM or THF.
-
Add the solution of the amine salt to the activated carboxylic acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Quench the reaction with 1 M HCl.[4]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
-
Part 2: Synthesis of γ-Keto Esters via Grignard Reaction
This section details the core application: the reaction of this compound with various Grignard reagents to yield a diverse library of γ-keto esters.
General Considerations for Grignard Reactions:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
-
Grignard Reagent Titration: For accurate and reproducible results, the concentration of the Grignard reagent solution should be determined by titration prior to use.
Protocol 3: General Procedure for the Synthesis of Benzyl 4-Oxoalkanoates
-
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, etc.) (1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (2 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired γ-keto ester.
-
Data Presentation: Expected Yields with Various Grignard Reagents
The following table provides a summary of expected yields for the reaction of this compound with a selection of commercially available Grignard reagents, based on literature precedents for similar substrates.
| Entry | Grignard Reagent | Product | Expected Yield (%) |
| 1 | Phenylmagnesium Bromide | Benzyl 4-oxo-4-phenylbutanoate | 85-95 |
| 2 | 4-Methoxyphenylmagnesium Bromide | Benzyl 4-(4-methoxyphenyl)-4-oxobutanoate | 80-90 |
| 3 | Ethylmagnesium Chloride | Benzyl 4-oxohexanoate | 75-85 |
| 4 | Isopropylmagnesium Chloride | Benzyl 5-methyl-4-oxohexanoate | 70-80 |
| 5 | Vinylmagnesium Bromide | Benzyl 4-oxohex-5-enoate | 70-80 |
| 6 | Benzylmagnesium Chloride | Benzyl 4-oxo-5-phenylpentanoate | 80-90 |
Note: Yields are estimates and may vary depending on the purity of reagents, reaction scale, and optimization of conditions.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations described in this application note.
Figure 1: Overall synthetic workflow for the preparation of γ-keto esters.
Figure 2: Simplified mechanism of the Weinreb ketone synthesis.
Troubleshooting and Expert Insights
-
Low Yield of Grignard Reaction:
-
Cause: Presence of moisture in the reaction setup.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents.
-
Cause: Poor quality or inaccurate concentration of the Grignard reagent.
-
Solution: Use freshly prepared Grignard reagent or a recently purchased commercial solution. Always titrate the Grignard reagent before use to determine its exact molarity.
-
-
Formation of Tertiary Alcohol (Over-addition Product):
-
Cause: While unlikely with Weinreb amides, prolonged reaction times at elevated temperatures could potentially lead to the breakdown of the tetrahedral intermediate and subsequent over-addition.
-
Solution: Maintain the recommended reaction temperature (0 °C) and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
-
Incomplete Reaction:
-
Cause: Insufficient equivalents of the Grignard reagent.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the Grignard reagent to ensure complete conversion of the Weinreb amide.
-
-
Chemoselectivity Concerns: The this compound substrate contains both a Weinreb amide and a benzyl ester. Grignard reagents can potentially react with the ester functionality. However, studies have shown that the Weinreb amide is significantly more reactive towards Grignard reagents than esters, ensuring high chemoselectivity.[5] To further minimize any potential side reactions with the ester, the reaction should be conducted at low temperatures (0 °C or below).
Conclusion
The synthesis of γ-keto esters via the reaction of this compound with Grignard reagents represents a highly efficient and versatile methodology. The inherent stability of the Weinreb amide functionality ensures a clean, high-yielding transformation, avoiding the common pitfalls of over-addition associated with other acylating agents. The protocols and insights provided in this application note offer a robust framework for researchers in the pharmaceutical and chemical industries to access a diverse range of valuable synthetic intermediates.
References
-
MySkinRecipes. This compound. [Link]
-
The Enzyme Hydrolysis of Benzyl Succinate. Journal of the American Chemical Society. [Link]
- Google Patents.
- Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. CN103848777A.
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Singh, R., et al. (2011). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. The Journal of Organic Chemistry, 76(19), 8048-8054. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
Sources
peptide coupling protocols with Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
An Application Guide to the Synthesis of Peptide-Conjugated Weinreb Amides Using Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate Precursors
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed protocols and scientific rationale for the synthesis of peptides modified at the N-terminus with a succinyl-Weinreb amide moiety. The target structure incorporates the core functionalities of this compound, a versatile building block used in pharmaceutical and medicinal chemistry.[1] This document is intended for researchers, chemists, and drug development professionals engaged in peptide modification, offering a comprehensive overview of the underlying chemistry, step-by-step protocols for solid-phase synthesis, a comparative analysis of coupling reagents, and a practical troubleshooting guide.
Introduction: The Strategic Value of the Succinyl-Weinreb Amide Moiety
In advanced peptide chemistry, the modification of peptide termini and side chains is crucial for enhancing therapeutic properties, enabling conjugation, or creating sophisticated molecular probes. The introduction of a succinyl linker at the N-terminus of a peptide provides a four-carbon spacer with a terminal carboxylic acid, which can be further functionalized.
Converting this terminal carboxyl group into a Weinreb amide (N-methoxy-N-methylamide) offers significant strategic advantages. First discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide is a remarkably stable functional group that resists over-addition from common organometallic reagents.[2] While its primary use is in the controlled synthesis of ketones and aldehydes, in the context of complex biomolecules like peptides, its stability and unique reactivity profile make it an invaluable synthetic handle.[2]
This guide focuses on the synthesis of a peptide conjugate where the N-terminus is acylated with a mono-benzyl succinate linker, followed by the conversion of the terminal carboxylic acid to a Weinreb amide. The resulting structure, a Peptide-NH-CO-(CH₂)₂-CO-N(OMe)Me , contains a stable, latent reactive site for highly specific downstream modifications, distinct from the native functional groups within the peptide sequence.
Physicochemical Properties and Handling
The protocols herein lead to a peptide conjugate containing the core structure of this compound. The properties of this standalone small molecule are provided for reference.
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][4] |
| Molecular Weight | 251.28 g/mol | [1] |
| CAS Number | 1260760-22-2 | [1] |
| Typical Purity | ≥97% | [1][4][5] |
Handling and Storage:
-
N,O-dimethylhydroxylamine hydrochloride: The key reagent for Weinreb amide formation is typically supplied as a hydrochloride salt, which is more stable and easier to handle than the free amine.[2] Store in a cool, dry place away from moisture.
-
Coupling Reagents: Uronium and phosphonium salts (HATU, HBTU, PyBOP) are sensitive to moisture and should be stored under an inert atmosphere (Argon or Nitrogen). Solutions of phosphonium reagents in DMF have moderate stability and should be used within 1-2 days.
-
Solvents: Use anhydrous (dry) solvents, particularly for the coupling steps, to prevent hydrolysis of activated species and ensure high yields.
The Chemistry of Weinreb Amide Formation in Peptide Synthesis
The formation of a Weinreb amide from a carboxylic acid is a standard coupling reaction. The process involves two key steps: the activation of the carboxyl group, followed by nucleophilic attack by N,O-dimethylhydroxylamine.[6]
-
Activation: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate. Common reagents include carbodiimides (DCC, EDC), or more efficient uronium/aminium (HATU, HBTU) and phosphonium (PyBOP, PyAOP) salts.[7]
-
Acylation: N,O-dimethylhydroxylamine, typically liberated from its HCl salt by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), attacks the activated carbonyl carbon.[8]
The remarkable stability of the resulting Weinreb amide is attributed to the formation of a stable five-membered chelate intermediate upon attack by strong nucleophiles like organometallics, which prevents the typical second addition that leads to alcohol formation.[2] This inherent stability also makes it a robust functional group during subsequent synthetic steps, such as peptide deprotection.
Experimental Workflow and Protocols
The overall strategy involves a two-step modification of the N-terminus of a peptide assembled on a solid-phase support (e.g., Wang or Rink Amide resin).
Caption: Workflow for solid-phase synthesis of N-terminally modified peptides.
Protocol 1: N-Terminal Succinylation of Resin-Bound Peptide
This protocol attaches the succinyl linker to the free N-terminus of the peptide chain.
Materials:
-
Fmoc-deprotected, peptide-bound resin (1.0 eq)
-
Succinic anhydride (10 eq)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-bound resin in DMF for 30 minutes.
-
In a separate vessel, dissolve succinic anhydride in DMF. Add DIPEA to this solution.
-
Drain the DMF from the swollen resin. Add the succinic anhydride/DIPEA solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete acylation of the primary amine.
-
Once complete, drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum. The resin now has a terminal carboxylic acid and is ready for the next step.
Scientist's Note (Expertise & Experience): The use of succinic anhydride is highly efficient for acylating the N-terminus. However, the resulting free carboxylic acid can potentially be re-activated by any excess coupling reagents if they were mistakenly added at this stage, leading to side products.[9] Ensure this step is performed as a distinct acylation reaction, not a standard peptide coupling.
Protocol 2: Weinreb Amide Formation on Succinylated Peptide
This protocol converts the terminal carboxylic acid of the succinyl linker into a Weinreb amide. Several coupling reagents can be employed; the HATU-based method is presented as the primary example due to its high efficiency and low risk of side reactions.[10]
Materials:
-
Succinylated peptide-bound resin (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (3.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride ((MeO)MeNH·HCl) (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the succinylated resin in anhydrous DMF for 30 minutes in the reaction vessel.
-
In a separate vial, prepare the activation solution: a. Dissolve HATU and N,O-dimethylhydroxylamine hydrochloride in anhydrous DMF. b. Add DIPEA to the solution. Note: DIPEA serves both to neutralize the hydrochloride salt and to act as the base for the carboxyl activation. c. Allow this pre-activation mixture to stand for 2-5 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-6 hours.
-
After the reaction, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the modified peptide-resin under vacuum before proceeding to cleavage.
Alternative Coupling Reagents
While HATU is highly effective, other reagents can be substituted. The choice often depends on cost, availability, and the specific peptide sequence.
| Coupling Reagent | Class | Molar Eq. | Base (Eq.) | Key Considerations |
| HATU | Uronium Salt | 3.0 | DIPEA (6.0) | Fast kinetics, low racemization risk. Highly efficient.[7][10] |
| HBTU | Uronium Salt | 3.0 | DIPEA (6.0) | Very effective, slightly less reactive than HATU. A common workhorse reagent.[10][11] |
| PyBOP | Phosphonium Salt | 3.0 | DIPEA (6.0) | Excellent for hindered couplings. Generates non-guanidinylating byproducts. |
| CDI | Imidazole | 1.5 | NMM (1.5) | Cost-effective. Reaction proceeds via an acyl-imidazolide intermediate.[8] |
| EDC / HOBt | Carbodiimide | 3.0 | DIPEA (3.0) | Classic method. HOBt additive is crucial to increase efficiency and suppress side reactions.[6] |
Protocol 3: Cleavage and Deprotection
This final step cleaves the modified peptide from the solid support and removes acid-labile side-chain protecting groups.
Materials:
-
Modified peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive) .
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient of Mobile Phase B is typically used. The exact gradient will depend on the peptide's hydrophobicity.
-
Detection: Monitor the elution at 220 nm and 280 nm.
The identity and purity of the final product should be confirmed by:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the correct molecular weight of the peptide-succinyl-Weinreb amide conjugate.
-
Analytical HPLC: To assess the purity of the final product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Succinylation (Kaiser Test Positive) | 1. Insufficient equivalents of succinic anhydride or base.2. Poor resin swelling or short reaction time. | 1. Repeat the succinylation step with fresh reagents.2. Ensure adequate swelling time and extend the reaction time to 4 hours. |
| Low Yield of Weinreb Amide | 1. Inactive coupling reagent due to moisture.2. Insufficient pre-activation time.3. Use of non-anhydrous solvents. | 1. Use fresh, high-quality coupling reagents stored under inert gas.2. Ensure solvents are anhydrous.3. Allow for a 2-5 minute pre-activation before adding to the resin. |
| Side Product Detected (+28 Da) | Formation of an ethyl ester on the succinyl carboxyl group.[9] | This can occur if ethanol was used in washing steps before the Weinreb amide formation, and a coupling reagent was present. Ensure only DMF/DCM are used for washes between steps. |
| No Desired Product; Starting Peptide Recovered | Complete failure of the Weinreb amide coupling step. | Re-evaluate the coupling protocol. Confirm the activity of the coupling reagent and the integrity of the N,O-dimethylhydroxylamine. Consider using a more powerful coupling agent like HATU. |
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Rao C, Liu C-F. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Org. Biomol. Chem. 2017, 15, 2491–2496. [Link]
-
El-Faham A, Albericio F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Org. Process Res. Dev. 2011, 15, 4, 940–972. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
MySkinRecipes. This compound. [Link]
-
Aapptec. Technical Support Information Bulletin 1074 - Weinreb Resin. [Link]
-
Albericio F, et al. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. 2004, 8:211–221. [Link]
-
AAPPTEC. Peptide Synthesis Resins. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020, 36(2). [Link]
-
National Institutes of Health (NIH). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]
-
Biocompare. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. [Link]
-
AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. [Link]
-
CP Lab Safety. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram. [Link]
-
El-Faham A, Albericio F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 11, 6557–6602. [Link]
-
PubMed. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. [Link]
-
Han S-Y, Kim Y-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004, 60, 2447-2467. [Link]
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Application Note: A Comprehensive Guide to the Weinreb Ketone Synthesis
Introduction: The Enduring Utility of the Weinreb-Nahm Amide
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to produce ketones and aldehydes is a cornerstone transformation. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium species) with common acylating agents (such as acid chlorides or esters) are frequently plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2][3] The Weinreb-Nahm ketone synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant and robust solution to this challenge.[1]
The brilliance of the Weinreb synthesis lies in the use of a special acylating agent, the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide. This functional group reacts with a single equivalent of an organometallic reagent to form a highly stable tetrahedral intermediate, which resists further addition.[2][3] Upon aqueous workup, this intermediate cleanly collapses to the desired ketone or, in the case of reduction, an aldehyde.[1][4] This methodology has become a dependable and widely adopted tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates due to its high yields, broad functional group tolerance, and predictable reactivity.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of Weinreb amide reactions. It covers the underlying mechanism, detailed protocols for both the formation of Weinreb amides and their subsequent conversion to carbonyl compounds, and field-proven insights for troubleshooting and optimization.
The Underlying Chemistry: Mechanism and Rationale
The remarkable selectivity of the Weinreb-Nahm reaction stems from the formation of a stable, five-membered cyclic intermediate. When an organometallic reagent (R²-M) adds to the Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation between the metal cation (e.g., MgX⁺ or Li⁺) and the two oxygen atoms of the amide and methoxy groups.[1] This chelated structure is stable at low temperatures and does not collapse to a ketone until acidic aqueous workup is performed.[1] This two-stage process—stable intermediate formation followed by controlled collapse—is the key to preventing the second, unwanted nucleophilic addition that leads to tertiary alcohols in other systems.[1][2]
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Application Notes and Protocols for the Selective Reduction of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate to Benzyl 4-oxobutanoate
Introduction: The Strategic Importance of Weinreb Amides in Aldehyde Synthesis
In the landscape of modern organic synthesis, the precise and selective formation of aldehydes is a cornerstone for the construction of complex molecules, particularly in pharmaceutical and natural product chemistry. Aldehydes are versatile intermediates, yet their synthesis can be challenging due to their susceptibility to over-oxidation or over-reduction. The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has emerged as a superior functional group for circumventing these challenges.[1] First reported by Steven M. Weinreb and Steven Nahm in 1981, this moiety allows for the synthesis of ketones and, of particular interest here, aldehydes with high fidelity.[2]
The unique stability of the Weinreb amide towards nucleophilic attack is the key to its utility. When a hydride reagent, such as Diisobutylaluminum hydride (DIBAL-H), adds to the carbonyl group, a stable five-membered chelated tetrahedral intermediate is formed.[2] This intermediate is remarkably stable at low temperatures, preventing the premature collapse and subsequent second hydride addition that would lead to the over-reduced alcohol—a common side reaction with other carbonyl derivatives like esters.[3] The desired aldehyde is only liberated upon aqueous workup.[1]
This application note provides a comprehensive guide to the selective reduction of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, a substrate featuring both a Weinreb amide and a benzyl ester. We will delve into the mechanistic underpinnings of this selectivity, offer a detailed experimental protocol, and discuss critical parameters for achieving high yields and purity.
Mechanism of Selective Reduction
The selective reduction of the Weinreb amide in the presence of a benzyl ester hinges on both the intrinsic reactivity of the functional groups and the precise control of reaction conditions. DIBAL-H, a bulky and electrophilic reducing agent, is the reagent of choice for this transformation.[3][4] The mechanism proceeds through the following key steps:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H coordinates to the Lewis basic oxygen of the Weinreb amide carbonyl. This coordination activates the carbonyl group towards nucleophilic attack.[4]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the aluminum to the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Chelation and Stabilization: The crucial step is the formation of a stable five-membered ring chelate between the aluminum atom and the oxygen atoms of the carbonyl and the N-methoxy group. This chelated intermediate is stable at low temperatures (typically -78 °C), effectively "pausing" the reaction at this stage and preventing further reduction.[2]
-
Hydrolysis (Workup): Upon the addition of an aqueous solution during workup, the stable intermediate is hydrolyzed to release the desired aldehyde, Benzyl 4-oxobutanoate.
While esters can also be reduced by DIBAL-H, the reaction is generally slower than the reduction of a Weinreb amide.[5] By carefully controlling the stoichiometry of DIBAL-H (using a slight excess, typically 1.1-1.2 equivalents) and maintaining a low temperature (-78 °C), selective reduction of the more reactive Weinreb amide is achieved, leaving the benzyl ester intact.
Figure 1: Experimental workflow for the selective reduction.
Detailed Experimental Protocol
This protocol is designed for the selective reduction of this compound to yield Benzyl 4-oxobutanoate. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.28 | 10.0 | 1.0 |
| Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene | 142.22 | 11.0 | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
| Anhydrous Methanol | - | - | - |
| Saturated aqueous Rochelle's salt (Potassium sodium tartrate) | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine (Saturated aqueous NaCl) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Table 1: Reagent quantities for the reaction.
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (2.51 g, 10.0 mmol).
-
Dissolve the substrate in 40 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.
-
-
Addition of DIBAL-H:
-
Slowly add the DIBAL-H solution (11.0 mL of a 1.0 M solution in toluene, 11.0 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.[4]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, slightly more polar spot corresponding to the aldehyde should appear.
-
-
Quenching the Reaction:
-
While maintaining the temperature at -78 °C, slowly add 5 mL of anhydrous methanol dropwise to quench the excess DIBAL-H.[6] Vigorous gas evolution may be observed.
-
-
Workup:
-
Remove the cold bath and allow the flask to warm to 0 °C in an ice-water bath.
-
Add 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to the flask.[7]
-
Allow the mixture to warm to room temperature and stir vigorously until two clear, distinct layers are observed (this may take 1-2 hours). This step is crucial to break up the aluminum salt emulsion.[7][8]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde as a pale oil.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[6][9]
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford Benzyl 4-oxobutanoate.
-
Troubleshooting and Key Considerations
-
Over-reduction to Alcohol: The most common side reaction is the over-reduction of the newly formed aldehyde to the corresponding alcohol, benzyl 4-hydroxybutanoate. To mitigate this, it is critical to maintain the reaction temperature at or below -78 °C and to use no more than 1.1-1.2 equivalents of DIBAL-H.[10]
-
Ester Reduction: Although less reactive than the Weinreb amide, the benzyl ester can be reduced if the reaction temperature is allowed to rise or if a large excess of DIBAL-H is used.
-
Workup Emulsions: The formation of a gelatinous aluminum hydroxide precipitate during workup can make phase separation difficult. The use of a Rochelle's salt solution is highly effective at chelating the aluminum salts and preventing this issue, resulting in clean phase separation.[7][11]
-
Aldehyde Instability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid upon exposure to air. It is advisable to use the purified aldehyde promptly or store it under an inert atmosphere at a low temperature. Purification via a bisulfite adduct is an alternative method for isolating and storing sensitive aldehydes.[12][13][14]
Figure 2: Chemical structures in the reduction pathway.
Conclusion
The selective reduction of a Weinreb amide in the presence of an ester is a powerful and reliable transformation that underscores the value of this functional group in multi-step synthesis. By leveraging the unique stability of the DIBAL-H-chelated tetrahedral intermediate, researchers can access sensitive aldehyde intermediates with high precision. The protocol detailed herein provides a robust framework for the successful synthesis of Benzyl 4-oxobutanoate, a valuable building block for further chemical elaboration. Adherence to strict temperature control and the use of appropriate workup procedures are paramount to achieving optimal results and minimizing side product formation.
References
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
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Organic-Synthesis.com. DIBAL-H Reduction. Available at: [Link]
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Maimone, T. J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]
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Oestreich, M., et al. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Catalysis. Available at: [Link]
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Sato, T., et al. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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University of Rochester, Department of Chemistry. Standard Experimental Protocols. Available at: [Link]
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Organic Syntheses. (2009). A procedure for DIBAL-H reduction and Rochelle salt workup. Available at: [Link]
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Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction? r/Chempros. Available at: [Link]
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Singaram, B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). Available at: [Link]
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Current Organic Chemistry. (2002). Weinreb Amides. Available at: [Link]
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Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]
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Chemistry Steps. DIBAL Reducing Agent. Available at: [Link]
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Science of Synthesis. (2005). Reduction of Carboxylic Acid Derivatives to Aldehydes. Available at: [Link]
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eScholarship, University of California. (2016). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Available at: [Link]
-
White, J. D., et al. (2008). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry. Available at: [Link]
-
Mahmoud, M. H. (2017). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface. Available at: [Link]
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Royal Society of Chemistry. (2016). Supporting Information for a publication detailing NMR data. Available at: [Link]
-
ResearchGate. (2016). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Available at: [Link]
-
Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]
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Wikipedia. Weinreb ketone synthesis. Available at: [Link]
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ResearchGate. (2015). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Available at: [Link]
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ResearchGate. (2014). The metabolic pathway leading to synthesis of benzyl acetate and benzyl.... Available at: [Link]
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National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
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Application Notes and Protocols: Chemoselective Addition to Weinreb Amides in the Presence of Benzyl Esters
Introduction: Navigating Reactivity in Complex Scaffolds
In the intricate landscape of modern organic synthesis, particularly within drug development and natural product synthesis, the ability to selectively modify one functional group in the presence of another is paramount. This guide focuses on a common yet challenging scenario: the chemoselective nucleophilic addition to a Weinreb amide without affecting a co-existing benzyl ester. Both functional groups are ubiquitous in synthetic strategies. The Weinreb amide is a highly valued precursor to ketones and aldehydes due to its resistance to over-addition by organometallic reagents.[1][2] Concurrently, the benzyl ester is a frequently employed protecting group for carboxylic acids, prized for its stability under various conditions and its susceptibility to removal by hydrogenolysis.
The challenge arises from the comparable electrophilicity of the amide and ester carbonyls. A non-selective nucleophilic attack would lead to a mixture of products, compromising the efficiency and viability of a synthetic route. This document provides a detailed exploration of the principles governing this chemoselectivity and offers field-proven protocols for achieving high selectivity in this critical transformation.
Pillar 1: The Principle of Chemoselectivity - Exploiting the Chelating Intermediate
The remarkable success of the Weinreb amide in directing selective transformations lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[3][4] This intermediate is the cornerstone of its unique reactivity profile.
When an organometallic reagent (R'-M) or a hydride source attacks the Weinreb amide carbonyl, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (e.g., Li⁺, Mg²⁺, Al³⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[1][3] This chelation effectively locks the intermediate, preventing its collapse to a ketone (which would be more reactive and undergo a second addition) until a deliberate aqueous or acidic workup.[3]
Esters, including benzyl esters, also form a tetrahedral intermediate upon nucleophilic attack. However, this intermediate lacks the chelating N-methoxy group. Consequently, it is less stable and readily collapses by expelling the benzyloxy leaving group to form a ketone. This newly formed ketone is typically more reactive than the starting ester, leading to a rapid second nucleophilic addition and the formation of a tertiary alcohol as an over-addition byproduct.
Therefore, the key to achieving chemoselectivity is to exploit conditions that favor the formation and persistence of the stable Weinreb amide-derived chelate while minimizing the rate of reaction with the benzyl ester. Low temperatures are crucial, as they disfavor the collapse of the less stable ester-derived intermediate and provide a wider kinetic window for the preferential reaction with the more activated Weinreb amide.
Visualizing the Mechanistic Divergence
To better illustrate this principle, the following diagram contrasts the reaction pathways.
Caption: General workflow for organometallic addition.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate containing both the Weinreb amide and benzyl ester moieties.
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition to ensure high selectivity.
-
Reagent Addition: Slowly add the organolithium or Grignard reagent (typically 1.0 to 1.2 equivalents) dropwise via syringe over 10-20 minutes. A rapid addition can cause localized warming and reduce selectivity.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the -78 °C bath.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography.
Data Summary: Representative Selectivity
| Substrate Example | Nucleophile (eq.) | Temp (°C) | Time (h) | Product | Yield (%) | Benzyl Ester Recovery |
| Benzyl 4-(N-methoxy-N-methylcarbamoyl)butanoate | PhMgBr (1.1) | -78 | 2 | Benzyl 4-benzoylbutanoate | >90% | >95% |
| Benzyl 3-(N-methoxy-N-methylcarbamoyl)propanoate | n-BuLi (1.1) | -78 | 1.5 | Benzyl 3-oxoheptanoate | >88% | >95% |
Note: Yields and recovery are illustrative and based on typical outcomes reported in the literature.
Protocol 2: Chemoselective Aldehyde Synthesis using DIBAL-H
Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent capable of reducing both esters and Weinreb amides. [5]However, a significant kinetic difference in their reduction rates can be exploited. At low temperatures, particularly -78 °C, DIBAL-H will selectively reduce the Weinreb amide to the corresponding aldehyde while leaving the benzyl ester largely untouched. [6][7] Key Causality: The chemoselectivity arises because the initial adduct of DIBAL-H with the Weinreb amide forms a stable aluminum-chelated intermediate, analogous to that seen with organometallics. [8]This intermediate is stable at -78 °C and only hydrolyzes to the aldehyde upon workup. In contrast, the reduction of the ester, while possible, is significantly slower at this temperature.
Detailed Step-by-Step Methodology:
-
Preparation & Dissolution: As in Protocol 1, dissolve the substrate in an anhydrous solvent. Toluene or dichloromethane (DCM) are excellent choices for DIBAL-H reductions.
-
Cooling: Cool the solution to -78 °C. This temperature is absolutely critical for selectivity.
-
Reagent Addition: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.1-1.3 equivalents) dropwise. The reaction is often very fast.
-
Reaction Monitoring: Stir at -78 °C for 30-60 minutes. Monitor carefully by TLC to avoid over-reaction or slow warming.
-
Quenching: Quench the reaction at -78 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Remove the cooling bath and stir the mixture vigorously at room temperature until the two layers become clear (this can take several hours as the aluminum salts are slowly chelated).
-
Purification: Filter the resulting suspension (e.g., through Celite®), washing the filter cake with the extraction solvent. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer. Combine the organic layers, dry, concentrate, and purify as described previously.
Pillar 3: Trustworthiness and Troubleshooting
Self-Validating Systems:
-
Internal Standard: For precise monitoring of selectivity, an internal standard can be added to the reaction mixture before the addition of the nucleophile. Aliquots can be taken, quenched, and analyzed by GC-MS or ¹H NMR to quantify the ratio of desired product to any ester-reacted byproduct.
-
Control Reactions: Running parallel control reactions—one with only the benzyl ester and another with only the Weinreb amide under the proposed conditions—can definitively establish the selectivity window for a new substrate.
Troubleshooting Guide:
| Issue | Probable Cause(s) | Solution(s) |
| Low Selectivity (Ester Reaction) | 1. Temperature rose above -70 °C. 2. Reagent added too quickly. 3. Excess nucleophile used. | 1. Ensure rigorous temperature control. 2. Use a syringe pump for slow, controlled addition. 3. Titrate the organometallic reagent before use to confirm its molarity and use only 1.0-1.1 equivalents. |
| Incomplete Reaction | 1. Insufficient nucleophile. 2. Reagent degraded due to moisture. | 1. Use 1.1-1.2 equivalents of the nucleophile. 2. Use freshly opened or titrated reagents and ensure anhydrous conditions. |
| Formation of Tertiary Alcohol | Significant reaction with the ester, followed by reaction with the newly formed ketone. | This is a severe case of low selectivity. Re-optimize temperature control and reagent stoichiometry as the primary measures. |
Conclusion
The chemoselective addition of nucleophiles to Weinreb amides in the presence of benzyl esters is a highly achievable and valuable transformation. The foundational principle for this selectivity is the unique ability of the Weinreb amide to form a stable, chelated tetrahedral intermediate, which resists further reaction until a deliberate workup step. By maintaining strict control over reaction temperature, typically at -78 °C, and using precise stoichiometry of the nucleophile, researchers can reliably synthesize complex keto-esters and formyl-esters, advancing their synthetic campaigns with efficiency and predictability.
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Weinreb, S. M.; Nahm, S. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22 (39), 3815-3818. [Link]
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Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]
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ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
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ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Royal Society of Chemistry. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. [Link]
-
Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]
-
ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]
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National Institutes of Health. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. [Link]
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Organic-Chemistry.org. Grignard Reaction - Common Conditions. [Link]
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National Institutes of Health. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]
-
University of Regensburg. and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
-
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-
Organic Syntheses. A General Synthesis of Ketones and Aldehydes Bearing a 9-Fluorenyl Radical Clock via a Weinreb Amide. [Link]
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Royal Society of Chemistry. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]
-
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National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
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Treasures @ UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
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Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl Ester Deprotection
Introduction: The Strategic Role of Benzyl Esters and Their Cleavage
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. The benzyl ester is a cornerstone of this strategy, prized for its robust stability across a wide array of reaction conditions, yet amenable to mild and selective removal.[1][2] Catalytic hydrogenolysis stands as the preeminent method for the deprotection of benzyl esters, celebrated for its efficiency, clean reaction profile, and mild conditions.[1][3] This process involves the cleavage of the benzylic carbon-oxygen bond with molecular hydrogen, facilitated by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[3][4] The reaction elegantly liberates the desired carboxylic acid, with the only byproduct being the volatile and easily removable toluene.[3][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the theoretical underpinnings, practical execution, and critical nuances of catalytic hydrogenolysis for benzyl ester deprotection.
Theoretical Framework: Mechanism of Catalytic Hydrogenolysis
The cleavage of a benzyl ester via catalytic hydrogenolysis is a surface-mediated process occurring on the heterogeneous catalyst.[4] While the precise mechanism can be complex and is the subject of ongoing study, the generally accepted model involves several key steps:[4][5]
-
Adsorption: Both the benzyl ester substrate and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.[4]
-
C-O Bond Cleavage: The adsorbed benzyl ester interacts with the activated hydrogen species, leading to the cleavage of the benzylic C-O bond.[6] This is the crucial hydrogenolysis step.
-
Product Formation and Desorption: The resulting carboxylic acid and toluene desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[4][5]
Experimental Protocols
Protocol 1: Standard Hydrogenolysis with Hydrogen Gas
This protocol outlines the most common laboratory procedure for benzyl ester deprotection using palladium on carbon and hydrogen gas at atmospheric pressure.
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C), 50% wet
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[7]
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Septum
-
Vacuum/Nitrogen line
-
Hydrogen-filled balloon
-
Celite® or another filtration aid
-
Filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask, dissolve the benzyl ester substrate (1.0 eq) in a suitable solvent (e.g., methanol, to a concentration of approximately 0.1 M).[2]
-
Inerting the Flask: Add a magnetic stir bar to the flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10 mol% with respect to the substrate) to the solution.[2] Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle in a well-ventilated fume hood and avoid creating dust.
-
Hydrogenation Setup: Securely seal the flask with a septum.
-
Atmosphere Exchange: Evacuate the flask under vacuum and then backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.[2] Following the nitrogen purge, perform three cycles of evacuating the flask and backfilling with hydrogen from the balloon.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, HPLC).
-
Workup and Isolation:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Safety Note: The filtered catalyst remains active and can ignite upon contact with air, especially when solvents evaporate. Quench the catalyst on the filter paper with plenty of water before disposal.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude carboxylic acid can then be purified by standard techniques such as recrystallization or column chromatography if necessary.
-
Protocol 2: Catalytic Transfer Hydrogenation
This method is a convenient and often safer alternative to using flammable hydrogen gas, as it employs a hydrogen donor in solution.[1][2] Ammonium formate is a commonly used and effective hydrogen donor.[1]
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Standard laboratory glassware with a condenser
-
Heating mantle
-
Celite® or another filtration aid
-
Filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[3]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[1]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (approximately 5.0 eq) in one portion.[1]
-
Reaction: Heat the reaction mixture to a gentle reflux.[3]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup and Isolation:
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1][3] Remember to quench the catalyst on the filter with water.
-
Wash the filter cake with a small amount of methanol.[3]
-
Combine the filtrates and remove the solvent under reduced pressure.[3]
-
The crude product can be purified by recrystallization or ion-exchange chromatography as needed.[3]
-
Optimization and Troubleshooting
The efficiency of catalytic hydrogenolysis can be influenced by several factors. Understanding these variables is key to optimizing the reaction and troubleshooting any issues that may arise.
| Parameter | Recommendation & Rationale | Troubleshooting Steps |
| Catalyst Selection | 10% Pd/C is the standard and most common choice.[3] For more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more active.[2][3] | If the reaction is slow or stalls, consider using a fresh batch of catalyst or switching to Pearlman's catalyst.[2] |
| Catalyst Loading | A typical loading is 10 mol% relative to the substrate.[2][3] | For sluggish reactions or in cases of suspected catalyst poisoning, increasing the loading to 20-50 mol% may be beneficial.[3] |
| Solvent Choice | Common solvents include methanol, ethanol, and ethyl acetate .[7] The reaction rate is often solvent-dependent, with the general order of efficiency for Pd/C being: THF > AcOH >> EtOH > MeOH > toluene.[9] | If solubility is an issue or the reaction is slow, consider screening different solvents. Aqueous solvent mixtures or the addition of acids like acetic acid can sometimes accelerate the reaction.[9][10] |
| Hydrogen Source | Hydrogen gas (1 atm) is standard. Transfer hydrogenation (e.g., with ammonium formate, formic acid, or 1,4-cyclohexadiene) is a milder and safer alternative.[1][3] | If the substrate is sensitive to the conditions of direct hydrogenation, or if handling H₂ gas is a concern, switch to a transfer hydrogenation protocol.[5] |
| Catalyst Poisoning | Sulfur-containing compounds and some nitrogen-containing heterocycles can poison the catalyst.[1][11] | If poisoning is suspected, increase the catalyst loading or pre-treat the substrate to remove the poisoning species if possible. |
| Side Reactions | Aromatic ring saturation can occur, especially with more active catalysts like platinum or rhodium, or under harsh conditions.[9][10] Palladium is generally preferred due to its lower propensity for ring saturation.[10] | To minimize ring saturation, use a high-quality palladium catalyst, consider a catalyst pre-treatment strategy, or use a milder hydrogen source like 1,4-cyclohexadiene.[10][12] |
Safety Precautions
Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] Always conduct hydrogenation reactions in a well-ventilated chemical fume hood.[14][15] Ensure all equipment is properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Palladium on carbon, especially when dry or spent, can ignite spontaneously in the presence of air.[16] Always handle the catalyst in an inert atmosphere when possible, and keep it wet with solvent or water.[13]
-
Catalyst Filtration: After the reaction, the filtered catalyst must be quenched immediately and thoroughly with water before disposal to prevent it from igniting as it dries.[13]
-
Pressure Equipment: If conducting reactions above atmospheric pressure, use only properly rated and maintained pressure equipment. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15]
Conclusion
Catalytic hydrogenolysis is a powerful and versatile tool for the deprotection of benzyl esters in organic synthesis. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to strict safety protocols, researchers can reliably and efficiently cleave this common protecting group. The protocols and troubleshooting guidance provided herein serve as a robust foundation for the successful application of this essential transformation in the synthesis of complex molecules.
References
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Miyashita, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Dowling, C., et al. (2019). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]
-
Miyashita, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Entwistle, I., et al. (1996). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications. [Link]
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis of Esters. [Link]
-
University of Pittsburgh. Hydrogenation Reactions Safety Guidelines. [Link]
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Perosa, A., et al. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society. [Link]
-
Mitsui, S., et al. (1970). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
ResearchGate. Hydrogenolysis of benzyl-protected esters. [Link]
-
Chemistry Stack Exchange. What is the mechanism of benzyl ether hydrogenolysis?. [Link]
-
Nanjing HjChem. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Perosa, A., et al. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. [Link]
-
Yang, S. S., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
-
Stanford Environmental Health & Safety. Hydrogenation Explosion. [Link]
-
Malig, T. C., et al. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
Gujarat Technological University. Safety Precaution. [Link]
-
Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. Benzyl Ethers [organic-chemistry.org]
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- 14. safety.pitt.edu [safety.pitt.edu]
- 15. njhjchem.com [njhjchem.com]
- 16. ehs.stanford.edu [ehs.stanford.edu]
Application Notes & Protocols: Synthesis of Bioactive Heterocycles from Weinreb Amide Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the strategic use of N-methoxy-N-methylamides, commonly known as Weinreb amides, as pivotal intermediates in the synthesis of bioactive heterocyclic compounds. Moving beyond their traditional role in ketone and aldehyde synthesis, we explore the causality behind their exceptional utility and provide detailed, field-proven protocols for their application in constructing complex molecular architectures relevant to medicinal chemistry and drug development.
The Weinreb Amide: A Linchpin in Controlled Acylation
First reported by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide has become an indispensable tool for organic chemists.[1][2] Its prominence stems from a unique structural feature: the N-methoxy group. When a strong nucleophile, such as an organometallic reagent, adds to the amide carbonyl, it forms a tetrahedral intermediate. Unlike the intermediates formed from esters or acid chlorides, this species is stabilized through chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the newly formed anionic oxygen and the methoxy oxygen.[2][3] This stable five-membered chelate ring prevents the premature collapse of the intermediate and the subsequent over-addition of a second equivalent of the nucleophile, a common problem with other acylating agents.[1][3][4][5] The desired ketone or aldehyde is only liberated upon aqueous workup.[4] This remarkable stability and predictable reactivity make the Weinreb amide an ideal precursor for constructing the precise carbonyl-containing fragments needed for heterocycle synthesis.
Caption: Mechanism of Weinreb Amide Reaction.
Preparation of Weinreb Amide Intermediates
The versatility of the Weinreb amide begins with its accessibility. It can be synthesized from a variety of common starting materials, ensuring a robust entry point into synthetic pathways.
| Starting Material | Typical Reagents & Conditions | Key Advantages |
| Carboxylic Acid | 1. N,O-Dimethylhydroxylamine·HCl, Coupling Agent (BOP, HATU, DCC, EDC) 2. Base (e.g., DIPEA, NMM), Solvent (e.g., DMF, DCM) | Direct, one-pot conversion; wide functional group tolerance.[4] |
| Acid Chloride | N,O-Dimethylhydroxylamine·HCl, Base (e.g., Pyridine, Et₃N), DCM, 0 °C to RT. | The original, highly efficient method for readily available acid chlorides.[1][2][4] |
| Ester / Lactone | N,O-Dimethylhydroxylamine·HCl, i-PrMgCl or AlMe₃. | Useful for converting esters directly, avoiding hydrolysis to the acid. |
| Aryl/Heterocyclic Triflates | Pd(OAc)₂, Xantphos, N,O-Dimethylhydroxylamine·HCl, CO (1 atm), DIPEA. | Modern, catalytic method for building complexity.[6] |
Protocol 1: General Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol utilizes a standard peptide coupling agent, providing a reliable and scalable method.
Materials:
-
Carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.5 M).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HATU (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture. The solution may become thick or heterogeneous.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Self-Validation: The purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the N-methoxy (singlet, ~3.7 ppm) and N-methyl (singlet, ~3.2 ppm) groups are key diagnostic peaks in the ¹H NMR spectrum.
Strategic Synthesis of Bioactive Heterocycles
The core strategy involves using the Weinreb amide to synthesize a custom ketone or aldehyde, which is then subjected to a cyclization reaction to form the heterocyclic core. This approach provides precise control over the substitution pattern of the final product.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
avoiding over-addition in reactions with Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
A Guide to Chemoselective Reactions and Troubleshooting Over-Addition
Welcome to the Technical Support Center for Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles, peer-reviewed literature, and extensive laboratory experience to ensure the success of your experiments.
Understanding the Challenge: Chemoselectivity in a Bifunctional Molecule
This compound is a valuable synthetic intermediate containing two distinct electrophilic sites: a Weinreb amide and a benzyl ester. The primary challenge in utilizing this reagent lies in achieving selective reaction at the Weinreb amide with potent nucleophiles like Grignard or organolithium reagents, while avoiding unwanted reactions at the benzyl ester, which can lead to over-addition and the formation of tertiary alcohol byproducts.
The Weinreb amide is specifically designed for the controlled synthesis of ketones (or aldehydes upon reduction).[1][2] Nucleophilic attack on the Weinreb amide carbonyl forms a stable, five-membered chelated tetrahedral intermediate.[1][2] This intermediate is resistant to collapse and further reaction until acidic workup, thus preventing the common problem of over-addition.[1] In contrast, esters readily react with two equivalents of an organometallic reagent to produce tertiary alcohols, as the initially formed ketone is more reactive than the starting ester.[3]
This guide will provide you with the necessary knowledge and protocols to navigate these competing reactivities and achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant amount of tertiary alcohol byproduct in my reaction?
A1: The formation of a tertiary alcohol indicates that your organometallic reagent is reacting with the benzyl ester functionality, likely after the desired reaction with the Weinreb amide or in a competing side reaction. This over-addition is often a result of reaction conditions that are too harsh. Key factors to consider are:
-
Temperature: Elevated temperatures can cause the breakdown of the stable tetrahedral intermediate formed at the Weinreb amide, leading to the formation of the ketone in situ, which can then be attacked by another equivalent of the organometallic reagent. Furthermore, higher temperatures increase the rate of reaction at the less reactive ester site.
-
Stoichiometry of the Organometallic Reagent: Using a large excess of the Grignard or organolithium reagent can drive the reaction towards the less favorable pathway of attacking the benzyl ester.
-
Rate of Addition: A rapid addition of the organometallic reagent can lead to localized "hot spots" in the reaction mixture, promoting side reactions.
Q2: What is the recommended temperature for reactions with this compound?
A2: Strict temperature control is paramount for achieving high chemoselectivity. We strongly recommend initiating the reaction at very low temperatures, typically between -78 °C and -40 °C .[4] Maintaining a low temperature throughout the addition of the organometallic reagent and for a period thereafter is crucial for preserving the integrity of the Weinreb amide-derived tetrahedral intermediate.
Q3: Which is more reactive, the Weinreb amide or the benzyl ester?
A3: Under carefully controlled, low-temperature conditions, the Weinreb amide is the more reactive electrophilic site towards organometallic reagents. This is due to the electronic nature of the amide and its ability to form a stabilized intermediate. However, the reactivity difference is not absolute and can be overcome by unfavorable reaction conditions.
Q4: Can I use organolithium reagents instead of Grignard reagents?
A4: Yes, organolithium reagents can be used. However, they are generally more reactive and less sterically hindered than Grignard reagents, which can sometimes lead to lower chemoselectivity. If you are experiencing issues with over-addition using an organolithium reagent, switching to the corresponding Grignard reagent may provide better results.
Q5: My reaction is very slow at -78 °C. Can I warm it up?
A5: While it is tempting to warm the reaction to increase the rate, this should be done with extreme caution. A slow, gradual warming to around -20 °C or 0 °C after the addition of the organometallic reagent is complete can sometimes be beneficial. However, it is critical to monitor the reaction closely by TLC or LC-MS to ensure that the starting material is being consumed without the formation of byproducts. Never let the reaction warm to room temperature before quenching.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air. 2. Reaction Temperature Too Low: While crucial for selectivity, an excessively low temperature might completely inhibit the reaction with less reactive organometallic reagents. | 1. Titrate your organometallic reagent before use to determine its exact concentration. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. After the addition of the organometallic reagent at -78 °C, allow the reaction to slowly warm to -40 °C or -20 °C and monitor the progress. |
| Formation of significant tertiary alcohol byproduct (Over-addition) | 1. Reaction Temperature Too High: The tetrahedral intermediate is not stable at higher temperatures. 2. Excess Organometallic Reagent: Too much nucleophile is present, leading to reaction at the ester. 3. Rapid Addition of Reagent: Creates localized high temperatures. | 1. Maintain a strict low-temperature profile (-78 °C to -40 °C) during addition and for at least 1-2 hours post-addition. 2. Use 1.05 to 1.2 equivalents of the organometallic reagent. Precise stoichiometry is key. 3. Add the organometallic reagent dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump for optimal control. |
| Complex mixture of unidentified byproducts | 1. Decomposition of Starting Material or Product: The substrate or the desired ketone might be unstable under the reaction or workup conditions. 2. Reaction with Solvent: Highly reactive organolithium reagents can react with ethereal solvents like THF at elevated temperatures. | 1. Perform a cold quench: Quench the reaction at low temperature (e.g., -78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). 2. Use appropriate solvents and maintain low temperatures, especially when using reactive organolithium reagents. |
| Cleavage of the benzyl ester | Acidic Workup Too Harsh: Strong acidic conditions during workup can lead to the hydrolysis of the benzyl ester. | Use a mildly acidic workup, such as saturated aqueous NH₄Cl, or a buffered solution. If the desired product is sensitive to acid, a careful quench with a minimal amount of acid followed by extraction may be necessary. |
Experimental Protocols
General Protocol for the Chemoselective Addition of a Grignard Reagent
This protocol provides a starting point for the selective reaction of a Grignard reagent with the Weinreb amide functionality of this compound.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction:
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq., solution in THF or diethyl ether) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
-
Workup:
-
While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Key Steps
Caption: Workflow for selective Grignard addition.
The Underlying Science: A Mechanistic Perspective
The success of this chemoselective transformation hinges on the formation of the stable tetrahedral intermediate at the Weinreb amide.
Caption: Competing reaction pathways.
As depicted, the reaction with the Weinreb amide proceeds through a stable intermediate that requires a deliberate workup step to yield the ketone. Conversely, the reaction at the ester site leads to a transient intermediate that rapidly collapses to a ketone, which is immediately consumed by another equivalent of the organometallic reagent to form the tertiary alcohol byproduct.
By adhering to the guidelines and protocols outlined in this document, you will be well-equipped to minimize side reactions and achieve high yields of your desired keto-ester product.
References
-
S. Nahm, S. M. Weinreb, Tetrahedron Lett.1981 , 22, 3815-3818. [Link]
-
K. C. Nicolaou, T. Montagnon, G. Vassilikogiannakis, C. F. V. T. Pistolis, J. Am. Chem. Soc.2005 , 127, 8872-8888. [Link]
-
Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.159 (2002). [Link]
-
R. K. Bowman, D. J. Johnson, J. S. Johnson, J. Org. Chem.2006 , 71, 8236-8243. [Link]
-
M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Comprehensive Organic Synthesis, Vol. 1, Pergamon Press, 1991, pp 213-255. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Weinreb Ketone Synthesis
Welcome to the technical support center for the Weinreb ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this robust and widely used transformation. As a cornerstone of modern organic synthesis for its reliability in producing ketones without the common issue of over-addition, understanding the nuances of the Weinreb reaction is crucial for success. This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: The Foundation - Weinreb Amide Formation
A successful Weinreb ketone synthesis begins with the high-quality preparation of the N-methoxy-N-methylamide, commonly known as the Weinreb amide. Issues at this stage will inevitably cascade to the final ketone synthesis step.
Q1: I am getting a low yield during the formation of my Weinreb amide from an acid chloride. What are the likely causes?
A1: Low yields in the synthesis of Weinreb amides from acid chlorides are often traced back to a few critical factors:
-
Reagent Quality: The purity of your N,O-dimethylhydroxylamine hydrochloride is paramount. It should be a crystalline solid, typically white to pale yellow, with a purity of 98% or higher. Impurities can interfere with the reaction.
-
Base Selection and Stoichiometry: A suitable base, such as pyridine or a non-nucleophilic amine like triethylamine, is required to neutralize the hydrochloride salt. Ensure you are using the correct stoichiometry of the base. An excess can sometimes lead to side reactions, while an insufficient amount will result in incomplete reaction.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control its exothermicity and prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition of the acid chloride or the product amide.
-
Moisture: Acid chlorides are highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture present will hydrolyze the acid chloride back to the carboxylic acid, which will not react under these conditions.
Q2: Can I form a Weinreb amide directly from a carboxylic acid? I am concerned about the stability of my substrate to acid chloride formation.
A2: Yes, forming a Weinreb amide directly from a carboxylic acid is a common and often preferred method, especially for sensitive substrates. This is typically achieved using peptide coupling reagents. Some common and effective coupling agents include:
-
Dicyclohexylcarbodiimide (DCC)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
Each of these reagents has its own advantages and specific protocols. For example, DCC is a cost-effective option, but the dicyclohexylurea byproduct can sometimes be challenging to remove. BOP reagents are highly efficient but more expensive. DMT-MM is known for its mild reaction conditions.
Experimental Protocol: Weinreb Amide Synthesis from a Carboxylic Acid using a Coupling Agent
-
Dissolve the carboxylic acid (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a non-nucleophilic base, such as N-methylmorpholine (NMM) (1.2 equivalents), to the mixture and stir for 10-15 minutes at room temperature.
-
Add the coupling agent (e.g., BOP reagent, 1.1 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the coupling agent byproducts and purify the Weinreb amide by column chromatography.
Section 2: The Main Event - Grignard/Organolithium Addition
The addition of the organometallic reagent to the Weinreb amide is the key step in forming the desired ketone. Low yields here are common and can be frustrating. This section will help you diagnose and resolve these issues.
Q3: My Grignard reaction is giving a very low yield of the ketone, and I am recovering a lot of my starting Weinreb amide. What is happening?
A3: Recovering the starting material in a Grignard reaction with a Weinreb amide almost always points to an issue with the Grignard reagent itself. Here's a checklist to troubleshoot this problem:
-
Grignard Reagent Quality and Titer: Grignard reagents are notoriously sensitive to air and moisture. Ensure your reagent has been properly stored and handled under an inert atmosphere. It is highly recommended to titrate your Grignard reagent before use to determine its exact molarity. A low titer means you are adding significantly less nucleophile than you think.
-
Presence of Acidic Protons: Your Weinreb amide or any other component in the reaction mixture might have acidic protons that are quenching the Grignard reagent. Common culprits include N-H, O-H, and S-H protons. If your substrate contains such functional groups, they must be protected before the Grignard addition.
-
Reaction Temperature: While the tetrahedral intermediate is stable at low temperatures, the initial addition of the Grignard reagent needs to occur. If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe. A common starting point is -78 °C, with slow warming to 0 °C or room temperature.
Q4: I am observing the formation of a tertiary alcohol, which the Weinreb synthesis is supposed to prevent. Why is this over-addition occurring?
A4: The formation of a tertiary alcohol indicates that the tetrahedral intermediate, which is key to the success of the Weinreb synthesis, is collapsing to the ketone in situ, followed by a second addition of the organometallic reagent. This can happen under certain conditions:
-
Elevated Reaction Temperatures: The stability of the chelating tetrahedral intermediate is temperature-dependent. If the reaction temperature is too high, the intermediate can break down prematurely, leading to the formation of the ketone, which then reacts further. It is crucial to maintain low temperatures throughout the addition and quenching steps.
-
Prolonged Reaction Times at Higher Temperatures: Even if the initial addition is performed at a low temperature, allowing the reaction to stir for an extended period at room temperature or higher can promote the breakdown of the intermediate.
-
Nature of the Organometallic Reagent: Highly reactive organolithium reagents are more prone to cause over-addition compared to Grignard reagents. If you are using an organolithium and observing this side product, consider switching to the corresponding Grignard reagent.
Q5: My reaction is a complex mixture of products, and I am not getting a clean conversion to the ketone. What are the possible side reactions?
A5: A complex product mixture can arise from several side reactions, often dependent on the nature of your substrate and organometallic reagent:
-
Elimination of the Methoxide Moiety: With highly basic or sterically hindered nucleophiles, a significant side reaction can be the elimination of the methoxide group to release formaldehyde.
-
Enolization: If your Weinreb amide has an acidic α-proton, the organometallic reagent can act as a base, leading to enolate formation and subsequent side reactions. Using a less basic Grignard reagent or a different organometallic species might mitigate this.
-
Reduction of the Weinreb Amide: Some Grignard reagents with β-hydrides can act as reducing agents, leading to the formation of an aldehyde after work-up.
Section 3: The Final Steps - Work-up and Purification
A successful reaction can be compromised by a poorly executed work-up and purification.
Q6: My ketone seems to be water-soluble, and I am losing a significant amount of product during the aqueous work-up. How can I improve my extraction efficiency?
A6: For water-soluble ketones, a standard aqueous work-up can indeed lead to low isolated yields. Here are some strategies to overcome this:
-
Brine Washes: After the initial quench, washing the organic layer with a saturated sodium chloride solution (brine) can help to "salt out" the organic product from the aqueous phase, reducing its solubility in water and driving it into the organic layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.
-
Solvent Choice: Using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, can be more effective for extracting polar ketones.
Q7: I am having difficulty purifying my ketone by column chromatography. It seems to be streaking on the column.
A7: Streaking on a silica gel column is often due to the coordination of the ketone to the acidic silica. To improve your purification:
-
Neutralize the Silica: You can pre-treat your silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent system) to neutralize the acidic sites and prevent streaking.
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.
Visualizing the Process
Diagram 1: The Weinreb Ketone Synthesis Mechanism
This diagram illustrates the key steps of the Weinreb ketone synthesis, highlighting the stable tetrahedral intermediate that prevents over-addition.
Caption: The reaction pathway of the Weinreb ketone synthesis.
Diagram 2: Troubleshooting Flowchart for Low Ketone Yield
This flowchart provides a logical sequence of steps to diagnose the cause of low yield in your Weinreb ketone synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Issue if Deviated |
| Weinreb Amide Formation | ||
| N,O-dimethylhydroxylamine HCl Purity | >98% | Incomplete reaction, side products |
| Base (e.g., Pyridine) Stoichiometry | 2.2 equivalents (for acid chloride) | Incomplete reaction or side reactions |
| Reaction Temperature | 0 °C to room temperature | Decomposition, side reactions |
| Grignard/Organolithium Addition | ||
| Organometallic Reagent Stoichiometry | 1.1 - 1.5 equivalents | Incomplete reaction |
| Reaction Temperature | -78 °C to 0 °C | Slow reaction or intermediate collapse |
References
purification of products from Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate reactions
An Application Scientist's Guide to Purifying Products from Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate Reactions
Introduction: Navigating the Weinreb Amide Landscape
This compound is a specialized reagent, valued for its N-methoxy-N-methylamide (Weinreb amide) functionality. This functional group is a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.[1] Its primary advantage lies in its reaction with potent organometallic reagents, such as Grignard or organolithium reagents, which typically halts at the ketone stage. This selectivity is due to the formation of a stable, chelated tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols.[1][2][3][4]
However, despite the elegance of this reaction, the path from crude reaction mixture to pure product is not always straightforward. This guide, designed for researchers and drug development professionals, provides a technical support framework for troubleshooting common purification challenges and answers frequently asked questions encountered during the workup and isolation of products from reactions involving this compound.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Question 1: My final yield is unexpectedly low. What are the likely causes?
Several factors can contribute to low product yield. A systematic approach is crucial to diagnose the issue.
-
Cause A: Incomplete Reaction: The reaction may not have gone to completion.
-
Diagnosis: Before quenching the reaction, carefully take a small aliquot (if safe and feasible) and analyze it by Thin Layer Chromatography (TLC) against a spot of the starting material. The absence or significant reduction of the starting material spot is indicative of a complete reaction.
-
Solution: If the reaction is incomplete, consider extending the reaction time, increasing the temperature (if the product is stable), or using a slight excess of the organometallic reagent.
-
-
Cause B: Product Degradation During Workup: The acidic quench or purification conditions can sometimes degrade sensitive products.
-
Diagnosis: If the TLC of the crude product shows multiple spots with no single major product, degradation may have occurred.
-
Solution: The standard workup for these reactions involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperatures.[5] This is generally milder than using strong acids like HCl or H₂SO₄, which can cause side reactions. During chromatography, some sensitive ketones can degrade on silica gel; in such cases, consider using deactivated silica gel (with triethylamine) or an alternative purification method.
-
-
Cause C: Over-addition to Tertiary Alcohol: Although minimized with Weinreb amides, over-addition can still occur, especially at higher temperatures or with highly reactive organometallic reagents.[6][7]
-
Diagnosis: The tertiary alcohol byproduct is typically more polar than the desired ketone. It will have a lower Rf value on a normal-phase TLC plate. Its presence can be confirmed by ¹H NMR spectroscopy (absence of a ketone carbonyl in ¹³C NMR, presence of an additional R-group signal and a hydroxyl proton in ¹H NMR).
-
Solution: Ensure the reaction is carried out at low temperatures (e.g., -78 °C to 0 °C). Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide to avoid localized excess concentration.
-
Question 2: My purified product is contaminated with the starting material. How can I improve the separation?
This is a common issue, especially if the reaction did not go to completion.
-
Diagnosis: Both the starting material and the ketone product are moderately polar and may have close Rf values on TLC, making separation challenging. ¹H NMR of the contaminated product will show characteristic signals of the Weinreb amide (N-OCH₃ and N-CH₃ singlets, typically around 3.7 and 3.2 ppm, respectively) alongside the product signals.
-
Solution: Optimized Column Chromatography:
-
Solvent System Selection: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the starting material. Test various mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane). An ideal Rf for the product is between 0.2 and 0.4 for good separation.[8]
-
Gradient Elution: If a single solvent mixture (isocratic elution) fails, use a gradient elution. Start with a low-polarity mixture to elute less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar starting material on the column longer.[8]
-
Column Packing: Ensure the silica gel column is packed properly without air bubbles or cracks to prevent channeling and poor separation.
-
Question 3: I have an oily product that will not crystallize. What should I do?
Persistent oils are often a sign of residual impurities or solvent.
-
Cause: Minor, unresolved impurities can act as "crystallization inhibitors." Residual solvents can also prevent the formation of a solid lattice.
-
Solution:
-
Remove Solvents: Ensure all volatile solvents are removed under a high vacuum for an extended period.
-
Re-purification: If the oil persists, the product is likely still impure. Re-purify using column chromatography with a very shallow gradient to achieve a better separation.[9]
-
Induce Crystallization: If the re-purified product is still an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until it becomes cloudy (the "cloud point"). Warming the solution to clarify it and then allowing it to cool slowly may induce crystallization. Seeding with a previously obtained crystal, if available, can also be effective.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism that makes the Weinreb amide so effective at preventing over-addition?
-
Upon nucleophilic attack by an organometallic reagent (R-M), the Weinreb amide forms a tetrahedral intermediate. The oxygen of the N-methoxy group chelates to the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[1][3][4] This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed. By the time the ketone is formed, all the organometallic reagent has been quenched, preventing a second nucleophilic addition.[10]
-
-
Q2: Besides the starting material, what are the most common byproducts I should look for?
-
N-methoxy-N-methylamine: This is the byproduct from the amide portion after the reaction is complete. It is typically removed during the aqueous workup, especially with an acidic wash.
-
Tertiary Alcohol: From the over-addition of two equivalents of the organometallic reagent. It is more polar than the ketone product.[7]
-
Symmetrical Ketone: If using a Grignard reagent, a Wurtz-type coupling can sometimes occur, leading to symmetrical ketones derived from the Grignard reagent itself.[6] These are typically less polar than the desired product.
-
Benzyl Alcohol/Benzoic Acid: If the reaction conditions are harsh, the benzyl ester can be cleaved.
-
-
Q3: What is a standard workup protocol for a Grignard reaction with this compound?
-
A reliable workup is critical for a clean crude product. See the detailed protocol in the next section.
-
-
Q4: Can I use purification methods other than silica gel chromatography?
-
Yes, depending on the properties of your product.
-
Recrystallization: Ideal if your product is a solid and you can find a suitable solvent system. It is excellent for removing small amounts of impurities.
-
Distillation: Only suitable for thermally stable, volatile liquid products.
-
Preparative HPLC: A powerful technique for separating difficult mixtures, but it is more expensive and time-consuming than standard column chromatography.
-
-
Data Presentation & Experimental Protocols
Table 1: Typical Rf Values for TLC Analysis
The following table provides approximate Rf values on a silica gel TLC plate. Actual values will vary based on the specific R-group of the product and the exact solvent ratio.
| Compound Type | Example Structure (R = Ph) | Typical Solvent System | Approximate Rf Value |
| Starting Material | Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate | 30% Ethyl Acetate in Hexane | 0.30 |
| Ketone Product | Benzyl 4-oxo-4-phenylbutanoate | 30% Ethyl Acetate in Hexane | 0.45 |
| Tertiary Alcohol | Benzyl 4-hydroxy-4,4-diphenylbutanoate | 30% Ethyl Acetate in Hexane | 0.20 |
Protocol 1: Standard Workup for a Grignard Reaction
-
Cooling: After the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring vigorously. An exothermic reaction and gas evolution may occur. Continue adding until no more gas evolves and the mixture is clear or forms a manageable slurry.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or diethyl ether) and water if necessary to dissolve all solids. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities like N-methoxy-N-methylamine).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl) (to remove excess water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC as described above.[8]
-
Column Preparation: Pack a glass column with silica gel as a slurry in the least polar solvent mixture you plan to use.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the chosen non-polar solvent system. If using a gradient, gradually increase the polarity by adding more of the polar solvent.[8]
-
Fraction Collection: Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Product Purification
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification.
Diagram 2: Weinreb Amide Chelated Intermediate
This diagram illustrates the key mechanistic feature of the Weinreb amide reaction that prevents over-addition.
Caption: The stable chelated intermediate in Weinreb ketone synthesis.
References
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Treasures @ UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. [Link]
-
ACS Publications. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]
-
Oriental Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
YouTube. (2020). in the chemical literature: Weinreb amides. [Link]
-
PubChem. (n.d.). benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate. [Link]
-
Biocompare. (n.d.). Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. [Link]
-
National Institutes of Health. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations. [Link]
-
YouTube. (2019). Organolithium Reagents. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
MDPI. (2020). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Weinreb amides [pubsapp.acs.org]
Technical Support Center: Managing Side Reactions of Benzyl Protecting Groups
Welcome to the technical support center for benzyl (Bn) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the synthesis and deprotection of benzyl-protected compounds. Here, we move beyond standard protocols to explain the causality behind experimental choices, ensuring you can develop robust and self-validating systems for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions associated with benzyl protecting groups?
A1: Benzyl groups are widely used due to their general stability, but they are susceptible to several side reactions, primarily categorized as:
-
Incomplete or Failed Deprotection: The desired cleavage of the benzyl group does not proceed to completion.
-
Non-selective Deprotection: Other protecting groups or sensitive functionalities in the molecule react under the deprotection conditions.
-
Unintended Cleavage: The benzyl group is prematurely removed during a synthetic step intended to modify another part of the molecule.[1]
-
Rearrangement and Migration: The benzyl group moves from one atom to another, a common issue in molecules with specific structural motifs (e.g., tyrosine).[2]
-
Benzylic Oxidation: The benzylic C-H bond is oxidized, leading to undesired ketone or carboxylic acid byproducts.[3][4]
-
Catalyst Poisoning: Impurities or certain functional groups in the substrate deactivate the catalyst used for hydrogenolysis.[5][6]
Troubleshooting Guides
Issue 1: Incomplete or Failed Catalytic Hydrogenolysis
Scenario: You are attempting to deprotect a benzyl ether using H₂ and a palladium on carbon (Pd/C) catalyst, but the reaction is slow, incomplete, or fails entirely.[7]
Root Cause Analysis & Troubleshooting Workflow:
The success of catalytic hydrogenolysis hinges on the effective interaction between the substrate, hydrogen, and the catalyst surface. Failure often points to catalyst deactivation or poor reaction kinetics.
Caption: Troubleshooting workflow for failed hydrogenolysis.
Expert Insights & Protocols:
-
Catalyst Poisoning: Sulfur-containing functional groups (thiols, thioethers, thioureas) and some nitrogen heterocycles are notorious for poisoning palladium catalysts.[5][6][8]
-
Protocol 1: Overcoming Catalyst Poisoning:
-
Increase Catalyst Loading: In cases of mild poisoning, increasing the catalyst loading (e.g., from 10% w/w to 20-50% w/w) can sometimes overcome the inhibition.
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than Pd/C.[8]
-
Acidic Additives: The addition of a Brønsted acid like acetic acid or hydrochloric acid can protonate basic nitrogen atoms, preventing them from coordinating to and poisoning the palladium surface.[9][10] A solid acid co-catalyst like niobic acid on carbon (Nb₂O₅/C) has also been shown to facilitate debenzylation and can be easily filtered off.[9]
-
-
-
Steric Hindrance: A sterically congested benzyl ether may have poor access to the catalyst surface.
-
Solution: Switch to a more active catalyst like Pd(OH)₂/C or consider alternative deprotection methods such as Lewis acid-mediated cleavage.
-
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the direct use of hydrogen gas and can sometimes be more effective.[6][11]
-
Protocol 2: Catalytic Transfer Hydrogenation:
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., MeOH, EtOH).
-
Add the Pd/C catalyst (10% w/w).
-
Add a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene (typically 5-10 equivalents).[6][11][12]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Causality: The hydrogen donor decomposes on the catalyst surface to provide a localized source of hydrogen, which can be more efficient for some substrates.[6]
-
-
Issue 2: Unintended Cleavage of Benzyl Ethers
Scenario: Your benzyl ether is being cleaved during a reaction intended to remove a different protecting group or modify another part of the molecule.
Common Causes & Solutions:
| Unintended Reaction Condition | Mechanism of Benzyl Cleavage | Recommended Solution & Rationale |
| Catalytic Hydrogenation (e.g., reducing a nitro group or Cbz) | Standard hydrogenolysis conditions are highly effective for benzyl ether cleavage.[1] | Employ Catalyst Poisoning: Additives like pyridine or ammonia can selectively inhibit benzyl ether hydrogenolysis while allowing the reduction of other groups.[13] Rationale: These nitrogen bases preferentially bind to the catalyst surface, moderating its activity towards the less reactive benzyl ether. |
| Strongly Acidic Conditions (e.g., removing a TBS or Boc group) | Protonation of the ether oxygen followed by Sₙ1 or Sₙ2 displacement by a nucleophile.[1][14] | Use Milder/Buffered Acids: For silyl ether removal, use buffered fluoride sources (e.g., TBAF in THF) or milder acids (e.g., PPTS). For Boc removal, consider using milder TFA concentrations or shorter reaction times at lower temperatures.[2] |
| Lewis Acid Treatment | Coordination of the Lewis acid to the ether oxygen, activating it for cleavage.[15] | Select a Milder Lewis Acid: Different Lewis acids have varying affinities for oxygen. If cleaving a different group, screen for a Lewis acid that is selective. For example, SnCl₄ can selectively cleave benzyl esters over benzyl ethers.[16][15] |
Issue 3: Benzyl Group Migration in Tyrosine Residues
Scenario: During acid-catalyzed deprotection (e.g., with TFA or HBr) of a peptide containing O-benzyl tyrosine, you observe the formation of 3-benzyltyrosine as a significant byproduct.
Mechanistic Insight:
This is a classic acid-catalyzed intramolecular rearrangement. The O-benzyl group is cleaved, but the resulting benzyl cation is "trapped" by the electron-rich aromatic ring of the tyrosine side chain before it can escape the solvent cage, leading to an electrophilic aromatic substitution at the ortho position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Grign-ard Addition to Weinreb Amides
Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the Weinreb amide for ketone synthesis. Here, we move beyond basic protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot problems, optimize your reaction conditions, and ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the Weinreb-Nahm ketone synthesis.
Q1: What makes a Weinreb amide uniquely effective for ketone synthesis compared to esters or acid chlorides?
The distinct advantage of the Weinreb amide (N-methoxy-N-methylamide) lies in its ability to form a stable tetrahedral intermediate upon addition of a Grignard (or organolithium) reagent.[1][2] The N-methoxy group chelates the magnesium atom, creating a stable five-membered ring intermediate.[2][3] This chelation prevents the collapse of the intermediate and the subsequent elimination that would regenerate a carbonyl, which could then react with a second equivalent of the Grignard reagent.[4] This common problem, known as over-addition, plagues reactions with esters and acid chlorides, often leading to tertiary alcohols as the major byproduct.[4][5][6] The stable Weinreb amide intermediate only breaks down upon acidic workup to yield the desired ketone, ensuring a clean and high-yielding transformation.[1][3]
Q2: What is the general mechanism of Grignard addition to a Weinreb amide?
The reaction proceeds in two key stages:
-
Nucleophilic Addition & Chelation: The Grignard reagent (R'-MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is immediately stabilized by the coordination of the magnesium ion between the carbonyl oxygen and the N-methoxy oxygen.[2][4][7] This intermediate is robust at low temperatures.
-
Hydrolysis (Workup): Upon introduction of a mild acid (e.g., aqueous NH₄Cl or HCl), the chelated intermediate is protonated and subsequently hydrolyzes to release the final ketone product and N,O-dimethylhydroxylamine.
Caption: A decision tree for troubleshooting common issues.
Problem 1: Low or No Ketone Yield
This is the most common failure mode and often points to a fundamental issue with reagents or setup.
-
Potential Cause A: Inactive or Degraded Grignard Reagent
-
Diagnosis: The Grignard reagent is the most likely point of failure. It can be quenched by atmospheric moisture, trace water in the solvent, or acidic protons on the substrate.
-
Solution & Prevention:
-
ALWAYS Titrate: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. [5][8]This is non-negotiable for stoichiometric control.
-
Use Fresh Reagents: If possible, use freshly prepared Grignard reagents or newly opened commercial bottles.
-
Proper Handling: Handle Grignard reagents under a strict inert atmosphere (N₂ or Ar) using dry syringes and glassware.
-
-
-
Potential Cause B: Presence of Moisture
-
Diagnosis: Grignard reagents are potent bases and will be rapidly quenched by water, destroying the reagent and halting the reaction.
-
Solution & Prevention:
-
Flame-Dry Glassware: All glassware (reaction flask, dropping funnel, stir bar) must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Use Anhydrous Solvents: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent from a sealed bottle.
-
-
Problem 2: Significant Formation of Tertiary Alcohol Byproduct
The presence of tertiary alcohol indicates that the reaction has not stopped at the ketone stage, defeating the purpose of using a Weinreb amide.
-
Potential Cause A: Reaction Temperature Too High
-
Diagnosis: The stability of the chelated intermediate is temperature-dependent. [4]At higher temperatures, it can break down prematurely to the ketone, which is then immediately attacked by another equivalent of Grignard reagent in the flask.
-
Solution & Prevention:
-
Maintain Low Temperature: Conduct the Grignard addition at -78 °C (dry ice/acetone bath). For less reactive Grignards, addition at 0 °C may be acceptable, but this should be determined empirically.
-
Slow Addition: Add the Grignard reagent dropwise via a syringe pump or dropping funnel to control the internal reaction temperature and prevent localized heating.
-
Cold Quench: Quench the reaction at the low temperature before allowing it to warm to room temperature.
-
-
-
Potential Cause B: Excess Grignard Reagent
-
Diagnosis: Using a large excess of the Grignard reagent increases the statistical probability of a second addition event, especially if there is any localized warming.
-
Solution & Prevention:
-
Control Stoichiometry: Based on a titrated Grignard concentration, use only a small excess (e.g., 1.1 equivalents) to drive the reaction to completion.
-
-
Problem 3: Reaction is Sluggish or Fails to Reach Completion
This can occur even with active reagents and proper setup, often due to physical rather than chemical factors.
-
Potential Cause A: Poor Solubility
-
Diagnosis: A highly complex or nonpolar Weinreb amide may have limited solubility in THF at -78 °C, leading to a slow heterogeneous reaction.
-
Solution & Prevention:
-
Increase Solvent Volume: Ensure the reaction is not overly concentrated.
-
Consider a Co-Solvent: While THF is standard, for particularly difficult substrates, a small amount of a co-solvent like toluene might be explored, though this can affect Grignard reactivity.
-
-
-
Potential Cause B: Inefficient Mixing
-
Diagnosis: In a larger-scale reaction, inefficient stirring can lead to poor mass transfer, especially during the slow addition of the Grignard reagent.
-
Solution & Prevention:
-
Use an Appropriate Stir Bar/Mechanical Stirrer: Ensure vigorous stirring to maintain a homogeneous mixture and disperse the added reagent quickly.
-
-
Standardized Experimental Protocol
This protocol provides a reliable framework. Quantities and times should be adapted for specific substrates.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
stability of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate in acidic and basic media
Welcome to the technical support guide for Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on the stability of this compound in acidic and basic media.
I. Compound Overview
This compound is a chemical intermediate featuring two key functional groups: a benzyl ester and a Weinreb amide.[1][2][3][4] The stability and reactivity of the molecule are dictated by the interplay of these two groups, particularly under hydrolytic conditions. Understanding the behavior of both the ester and the amide in different pH environments is crucial for its successful application in multi-step syntheses.
The Weinreb amide (N-methoxy-N-methylamide) is a particularly valuable functional group in organic synthesis.[5][6] Its utility stems from its reaction with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields a ketone.[5][7] This controlled reactivity prevents the common problem of over-addition that can occur with more reactive carboxylic acid derivatives like esters or acid chlorides.[5][6] Weinreb amides are also known for their general stability, which allows for their purification and storage.[5]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the handling and reaction of this compound, with a focus on stability-related issues.
Issue 1: Low or No Yield of Desired Product in Reactions Following Acidic Workup
Question: I am performing a reaction with this compound and am experiencing significantly lower than expected yields of my target molecule after an acidic workup. What could be the cause?
Answer: The most probable cause is the unintended hydrolysis of the benzyl ester functionality under the acidic conditions of your workup. While the Weinreb amide is relatively stable, the benzyl ester is susceptible to acid-catalyzed hydrolysis, which would cleave it to form the corresponding carboxylic acid and benzyl alcohol.[8][9][10]
Causality Explained: Ester hydrolysis in acidic media is a reversible reaction where the ester reacts with water to produce a carboxylic acid and an alcohol.[11][12] The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The stability of the benzyl carbocation that is formed as a leaving group can also influence the rate of this reaction.[10]
Troubleshooting Steps:
-
Modify Workup Conditions:
-
Minimize Water: Use anhydrous or minimally aqueous acidic conditions if your reaction chemistry allows.
-
Lower Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C) to slow down the rate of hydrolysis.
-
Weaker Acid: If possible, use a weaker acid or a buffered acidic solution.
-
Reduced Exposure Time: Minimize the duration of the acidic workup.
-
-
Analytical Verification:
-
Analyze your crude reaction mixture by techniques such as HPLC, LC-MS, or NMR before and after the acidic workup.
-
Look for the appearance of a new peak corresponding to the hydrolyzed carboxylic acid product and benzyl alcohol.
-
Issue 2: Unexpected Side-Products Observed in Reactions Conducted in Basic Media
Question: I am running a reaction with this compound under basic conditions and am observing unexpected side-products. What is the likely cause?
Answer: The likely culprit is the saponification (base-catalyzed hydrolysis) of the benzyl ester.[8][9] This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis, leading to the formation of the carboxylate salt and benzyl alcohol.[8] The Weinreb amide is generally more resistant to basic hydrolysis than the ester.
Causality Explained: Saponification is the hydrolysis of an ester with a base, typically a hydroxide like sodium hydroxide or potassium hydroxide.[8] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the benzyloxide as a leaving group. The benzyloxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Troubleshooting Steps:
-
Re-evaluate Base Choice:
-
If the reaction conditions permit, consider using a non-nucleophilic base to avoid saponification.
-
If a nucleophilic base is required for your desired transformation, use it at the lowest possible concentration and temperature.
-
-
Protecting Group Strategy:
-
If the benzyl ester is not essential for the subsequent steps, consider using a different ester protecting group that is more stable to basic conditions.
-
-
Analytical Identification of Byproducts:
-
Use analytical techniques like LC-MS to identify the mass of the unexpected side-products. Compare these masses to the expected masses of the saponification products (the carboxylate and benzyl alcohol).
-
Issue 3: Inconsistent Results with Grignard or Organolithium Reagents
Question: My reactions using Grignard or organolithium reagents with this compound are giving inconsistent yields of the expected ketone. Why might this be happening?
Answer: Inconsistency in these reactions can often be traced back to the stability and reactivity of the starting material and the reaction conditions. The primary function of the Weinreb amide is to react with these organometallic reagents to form a stable chelated intermediate, which prevents over-addition and leads to the formation of a ketone after workup.[5][7][13] However, the benzyl ester can also potentially react with these strong nucleophiles.
Causality Explained: Grignard and organolithium reagents are highly reactive nucleophiles. While the Weinreb amide is designed to react in a controlled manner, the benzyl ester can also be a target for nucleophilic attack, leading to the formation of a tertiary alcohol if over-addition occurs. The success of the desired reaction depends on the preferential reaction at the Weinreb amide.
Troubleshooting Steps:
-
Control of Stoichiometry:
-
Carefully control the stoichiometry of the organometallic reagent. Use only a slight excess (e.g., 1.1-1.2 equivalents) to favor reaction at the more reactive Weinreb amide.
-
-
Low-Temperature Conditions:
-
Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity and stabilize the tetrahedral intermediate formed at the Weinreb amide.
-
-
Reverse Addition:
-
Consider a reverse addition protocol, where the this compound solution is added slowly to the organometallic reagent solution. This can help to maintain a low concentration of the starting material and minimize side reactions.
-
-
Purity of Starting Material:
-
Ensure the purity of your this compound. Impurities could interfere with the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in acidic and basic media?
A1:
-
Acidic Media: The primary degradation product is the corresponding carboxylic acid (4-[methoxy(methyl)amino]-4-oxobutanoic acid) and benzyl alcohol, resulting from the hydrolysis of the benzyl ester.[8][9][10] In some cases, sonication of benzyl alcohol in a solution can lead to the formation of benzene, toluene, and benzaldehyde.[14]
-
Basic Media: The main degradation products are the carboxylate salt of the butanoic acid derivative and benzyl alcohol, formed via saponification of the benzyl ester.[8]
Q2: How can I monitor the stability of this compound during a reaction?
A2: The most effective way to monitor the stability is by using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the disappearance of the starting material and the appearance of degradation products over time.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the molecular weights of any new species formed, confirming the identity of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the starting material and any products that are formed.
Q3: Are there any specific storage conditions recommended for this compound to ensure its stability?
A3: It is recommended to store this compound in a cool, dry place, away from strong acids and bases.[1] Storing it at room temperature in a dry environment is generally acceptable.[1]
Q4: Can the Weinreb amide moiety be cleaved under acidic or basic conditions?
A4: The Weinreb amide is generally more stable to hydrolysis than the benzyl ester under both acidic and basic conditions.[5] However, under harsh acidic or basic conditions (e.g., prolonged heating with concentrated acid or base), the Weinreb amide can also undergo hydrolysis to the corresponding carboxylic acid.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Stability Testing
This protocol provides a framework for assessing the stability of this compound in a given medium.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In separate vials, add a known volume of the stock solution to the acidic or basic medium to be tested.
-
Incubation: Incubate the vials at the desired temperature.
-
Time Points: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Quench the reaction by neutralizing the acid or base.
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining starting material and any degradation products.
Table 1: Summary of Stability Considerations
| Condition | Functional Group Primarily Affected | Primary Degradation Products | Key Experimental Considerations |
| Acidic Media | Benzyl Ester | 4-[methoxy(methyl)amino]-4-oxobutanoic acid, Benzyl alcohol | Minimize water, lower temperature, reduce exposure time. |
| Basic Media | Benzyl Ester | Carboxylate salt, Benzyl alcohol | Use non-nucleophilic bases if possible, control stoichiometry and temperature. |
| Organometallic Reagents | Weinreb Amide (desired), Benzyl Ester (potential side reaction) | Desired ketone, potential tertiary alcohol | Low temperature, careful control of stoichiometry, consider reverse addition. |
V. Visual Diagrams
Caption: Degradation pathways in acidic and basic media.
Caption: A typical workflow for troubleshooting stability issues.
VI. References
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (URL: )
-
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent - Taylor & Francis. (URL: )
-
Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? - Pearson. (URL: )
-
2.2.2.3 Substituted Benzyl Esters. (URL: )
-
Weinreb ketone synthesis - Wikipedia. (URL: )
-
Weinreb amides. (URL: )
-
Ester to Acid - Common Conditions. (URL: )
-
This compound | 1260760-22-2 | Benchchem. (URL: )
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (URL: )
-
Recent Developments in Weinreb Synthesis and their Applications. (URL: )
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. (URL: )
-
Benzyl Esters - Organic Chemistry Portal. (URL: )
-
hydrolysis of esters - Chemguide. (URL: )
-
Preparation and Hydrolysis of Benzyl Esters. - Scite.ai. (URL: )
-
Converting Amides to Aldehydes and Ketones - Chemistry Steps. (URL: )
-
Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (URL: )
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - Who we serve. (URL: )
-
This compound - MySkinRecipes. (URL: )
-
This compound - CymitQuimica. (URL: )
-
Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific | Biocompare.com. (URL: )
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (URL: )
-
Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram - CP Lab Safety. (URL: )
-
benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate - PubChem - NIH. (URL: )
-
EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents. (URL: )
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed. (URL: )
-
METHYL 3-AMINO-4-[(1-BENZYL-2-METHOXY-2-OXOETHYL)AMINO]-4-OXOBUTANOATE HYDROCHLORIDE | 75214-12-9 - ChemicalBook. (URL: )
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (URL: )
-
An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. (URL: )
-
1260760-22-2|Benzyl4-(methoxy(methyl)amino)-4-oxobutanoate - BIOFOUNT. (URL: )
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (URL: )
-
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | C16H19NO | CID 742692 - PubChem. (URL: )
Sources
- 1. This compound [myskinrecipes.com]
- 2. 10-F387403 - benzyl-4-methoxymethylamino-4-oxobutanoate | … [cymitquimica.com]
- 3. biocompare.com [biocompare.com]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scite.ai [scite.ai]
- 10. reddit.com [reddit.com]
- 11. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 13. Weinreb amides [pubsapp.acs.org]
- 14. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Premature Cleavage of Benzyl Esters in Weinreb Amide Reactions
Welcome to the technical support center for navigating the intricacies of Weinreb amide reactions, specifically addressing the challenge of premature benzyl ester cleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ketone synthesis method and encounter protecting group instability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of benzyl esters during Weinreb amide reactions.
Q1: Why is my benzyl ester being cleaved during my Weinreb amide reaction?
Premature cleavage of a benzyl ester during a Weinreb amide reaction is typically caused by the nucleophilic attack of the organometallic reagent (e.g., Grignard or organolithium) at the ester carbonyl, in addition to the desired attack at the Weinreb amide. This undesired side reaction leads to the formation of a tertiary alcohol and the deprotected carboxylic acid, reducing the yield of the desired ketone.
Q2: Are Grignard reagents or organolithium reagents more likely to cleave benzyl esters?
In general, organolithium reagents are more reactive and less sterically hindered than Grignard reagents, making them more prone to reacting with less reactive electrophiles like esters. However, the specific reactivity depends on the exact nature of the organometallic reagent and the substrate.
Q3: How does temperature affect the stability of the benzyl ester?
Lowering the reaction temperature is a critical factor in preventing premature ester cleavage. At reduced temperatures (e.g., -78 °C), the kinetic barrier for the attack on the less electrophilic ester carbonyl is significantly higher than for the attack on the Weinreb amide. This temperature control enhances the selectivity of the reaction.[1]
Q4: Can the choice of solvent influence the outcome?
Yes, the solvent can play a role. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard for these reactions as they effectively solvate the organometallic reagents. The choice of solvent can influence the aggregation state and reactivity of the organometallic species.
Q5: Are there alternative protecting groups to benzyl esters that are more robust under these conditions?
If benzyl ester cleavage remains a persistent issue, consider using protecting groups that are more stable to nucleophilic attack. For instance, a tert-butyl ester is significantly more sterically hindered and generally more resistant to cleavage by organometallic reagents.[2] However, the deprotection conditions for these alternatives must be compatible with the overall synthetic route.
II. Troubleshooting Guide: Step-by-Step Solutions
This guide provides a structured approach to diagnosing and resolving premature benzyl ester cleavage.
Problem: Significant formation of tertiary alcohol and deprotected carboxylic acid.
This indicates that the organometallic reagent is reacting with both the Weinreb amide and the benzyl ester.
Causality Analysis & Solution Workflow
// Nodes start [label="Problem:\nPremature Benzyl Ester Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Reactivity of\nOrganometallic Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Sub-optimal\nReaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Slow Addition Rate", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Switch to a less reactive\nGrignard reagent (e.g., i-PrMgCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Maintain strict low\ntemperature (-78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Slow, dropwise addition\nof the organometallic reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Successful Ketone Synthesis\n(Minimal Ester Cleavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; solution1 -> outcome; solution2 -> outcome; solution3 -> outcome; } dot Caption: Troubleshooting workflow for benzyl ester cleavage.
Detailed Troubleshooting Steps:
1. Optimize Reaction Temperature
-
Rationale: The Weinreb amide reaction's success hinges on the stability of the tetrahedral intermediate formed upon nucleophilic addition.[1][3][4] This intermediate is stabilized by chelation with the metal ion at low temperatures, preventing over-addition.[1][3][4] Lowering the temperature disfavors the kinetically slower attack on the less reactive benzyl ester.
-
Protocol:
-
Ensure your reaction vessel is thoroughly dried and under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution of your Weinreb amide in an appropriate solvent (e.g., THF) to -78 °C using a dry ice/acetone bath.
-
Maintain this temperature throughout the addition of the organometallic reagent and for a period afterward before quenching.
-
2. Control the Rate of Addition
-
Rationale: A rapid addition of the organometallic reagent can lead to localized "hot spots" in the reaction mixture, where the temperature momentarily rises, and the concentration of the nucleophile is high. These conditions can promote the undesired side reaction with the benzyl ester.
-
Protocol:
-
Add the organometallic reagent dropwise to the cooled solution of the Weinreb amide, ensuring the internal temperature does not rise significantly.
-
Use a syringe pump for precise and slow addition if possible.
-
3. Evaluate the Organometallic Reagent
-
Rationale: The nature of the organometallic reagent is a critical parameter. More reactive reagents like organolithiums or highly reactive Grignard reagents (e.g., MeMgCl) are more likely to attack the less reactive ester.
-
Recommendations:
-
If using an organolithium, consider switching to the corresponding Grignard reagent.
-
For Grignard reagents, consider using less reactive or more sterically hindered variants. For instance, isopropylmagnesium chloride (i-PrMgCl) can be a milder alternative.[5]
-
| Reagent Type | Relative Reactivity | Likelihood of Ester Cleavage |
| Organolithium (e.g., n-BuLi) | High | High |
| Grignard (e.g., MeMgCl) | Moderate-High | Moderate-High |
| Grignard (e.g., i-PrMgCl) | Moderate-Low | Lower |
4. Consider a Change in Protecting Group
-
Rationale: If the above optimizations fail to provide a satisfactory yield, the inherent lability of the benzyl ester under your specific reaction conditions may be the issue.
-
Alternative Protecting Groups:
-
tert-Butyl ester: More sterically hindered and generally stable to organometallic reagents. Cleaved under acidic conditions.
-
Silyl esters (e.g., TBDMS): Can be an option, but their stability can vary depending on the specific silyl group and reaction conditions.
-
III. Experimental Protocols
General Protocol for Weinreb Amide Reaction with a Benzyl-Protected Substrate
This protocol provides a starting point for minimizing benzyl ester cleavage.
Materials:
-
Benzyl-protected Weinreb amide
-
Organometallic reagent (e.g., Grignard or organolithium)
-
Anhydrous solvent (e.g., THF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dissolve the benzyl-protected Weinreb amide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
// Nodes start [label="Start:\nDissolve Weinreb Amide in THF", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="Slowly add\nOrganometallic Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; stir [label="Stir at -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with\nsat. aq. NH4Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End:\nIsolated Ketone", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> cool; cool -> add_reagent; add_reagent -> stir; stir -> quench; quench -> workup; workup -> purify; purify -> end; } dot Caption: Experimental workflow for the Weinreb amide reaction.
IV. Mechanistic Insights
The success of the Weinreb amide synthesis lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[1][3][4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition seen with other acylating agents, which would lead to a tertiary alcohol.[1]
However, the benzyl ester can also be attacked by the organometallic reagent. This reaction proceeds through a less stable, non-chelated tetrahedral intermediate that readily collapses to a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol after workup. By carefully controlling the reaction conditions, particularly temperature and the reactivity of the nucleophile, the desired reaction pathway can be favored.
V. References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Lee, S. I., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
-
Doe, N., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. Retrieved from [Link]
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C(O) Cleavage. The Royal Society of Chemistry. Retrieved from [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Institutes of Health. Retrieved from [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Retrieved from [Link]
-
chemtubeuk. (2012, September 7). Introduction to Weinreb amides. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2019). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Workup Procedures for Weinreb Amide Reactions with Organometallics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Weinreb amide reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical workup stage of reactions involving Weinreb-Nahm amides and organometallic reagents (e.g., Grignard or organolithium reagents). Our goal is to equip you with the expertise to navigate common challenges and ensure high-yield, clean ketone synthesis.
The success of a Weinreb ketone synthesis hinges on the stability of a key tetrahedral intermediate, which is stabilized by chelation of the N-methoxy group to the metal cation (Li+ or MgX+).[1][2][3][4] This intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[3][5] The workup procedure is not merely a purification step; it is the chemical step that deliberately collapses this stable intermediate to furnish the desired ketone.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am getting a very low or no yield of my desired ketone. What are the potential causes?
Answer:
Low or no ketone yield is a common issue that can often be traced back to the reaction or workup conditions. Here are the primary causes and their solutions:
-
Cause A: Incomplete Reaction. The organometallic reagent may have been consumed before reacting with the Weinreb amide. This is often due to acidic protons in the starting material or residual moisture in the glassware or solvent.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and all solvents are anhydrous. If your substrate contains acidic protons (e.g., -OH, -NH, terminal alkyne), they must be protected prior to the reaction. You can also consider using an extra equivalent of the organometallic reagent to consume any trace acidic impurities, although this can sometimes lead to other side reactions.
-
-
Cause B: Degradation of the Organometallic Reagent. Grignard and especially organolithium reagents are sensitive to air and moisture. Improper storage or handling can lead to significant titer reduction.
-
Solution: Use freshly prepared or recently titrated organometallic reagents. Handle them under a strict inert atmosphere (Nitrogen or Argon).
-
-
Cause C: Premature Collapse of the Tetrahedral Intermediate. If the reaction temperature rises too high before or during the quench, the chelated intermediate can break down to the ketone in the presence of active organometallic reagent, leading to over-addition and consumption of the desired product.[6] This is more critical for the less stable intermediates formed with organolithiums compared to Grignard reagents.[7]
-
Solution: Maintain the recommended low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and until the moment of quenching.[8]
-
-
Cause D: Incorrect Workup pH. The tetrahedral intermediate requires an acidic or mildly acidic quench to efficiently hydrolyze and release the ketone.[5] Adding water or a basic solution directly to the reaction mixture may not be effective and can lead to complex mixtures.
-
Solution: Quench the reaction by adding the reaction mixture to a cold, stirred aqueous acidic solution, such as saturated ammonium chloride (NH₄Cl), 1 M HCl, or 1 M KHSO₄. The choice of acid depends on the sensitivity of your product (see FAQ 1).
-
Question 2: My main byproduct is the tertiary alcohol from over-addition. How can I prevent this?
Answer:
The formation of a tertiary alcohol is the classic sign that the ketone product was formed before all the organometallic reagent was quenched.[1][3]
-
Mechanism of Over-addition: The stability of the Weinreb tetrahedral intermediate is the key to preventing this.[1][2] If this intermediate collapses prematurely, the resulting ketone will react with a second equivalent of the organometallic reagent to form a new, stable metal alkoxide. This alkoxide is then protonated during workup to yield the tertiary alcohol.
-
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Perform the organometallic addition at a low temperature (e.g., -78 °C for organolithiums, 0 °C for Grignards) and, crucially, quench the reaction at that same low temperature.[7][8] Do not allow the reaction to warm up before adding the quenching solution.
-
Quenching Method: Employ a "reverse quench." Instead of adding the quenching solution to the reaction flask, use a cannula to transfer the cold reaction mixture into a separate, vigorously stirred flask containing the cold quenching solution. This ensures that each drop of the reaction mixture is instantly met with an excess of the quenching agent, destroying the organometallic reagent faster than it can react with any newly formed ketone.
-
Reagent Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. A large excess increases the statistical probability of over-addition, especially if temperature control is not perfect.
-
Question 3: I am observing a significant amount of unreacted Weinreb amide starting material. What went wrong?
Answer:
This issue is the opposite of the over-addition problem and typically points to an insufficient amount of active organometallic reagent.
-
Cause A: Inaccurate Reagent Titer. The concentration of your Grignard or organolithium solution may be lower than stated.
-
Solution: Titrate your organometallic reagents regularly (e.g., using Gilman's double titration for organolithiums or titration with iodine for Grignards) to know their exact concentration.
-
-
Cause B: Competing Side Reactions. As mentioned in Question 1, acidic protons or electrophilic impurities (including trace O₂ or CO₂) in your reaction system can consume the organometallic reagent.
-
Solution: Ensure your substrate is free of acidic functional groups and that the reaction is run under a scrupulously inert atmosphere. Purify solvents and reagents to remove potential electrophilic impurities.
-
-
Cause C: Insufficient Reaction Time/Temperature. While high temperatures are risky, some sterically hindered substrates or less reactive organometallics may require longer reaction times or slightly elevated temperatures to proceed to completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, you can try letting it stir longer at the initial temperature. Only consider raising the temperature incrementally (e.g., from -78 °C to -40 °C) after careful consideration of the risk of intermediate decomposition.
-
Question 4: I am struggling with a persistent emulsion during the aqueous extraction. How can I resolve this?
Answer:
Emulsions are common during the workup of reactions containing organometallic salts (e.g., magnesium or lithium salts), which can act as surfactants.
-
Solutions:
-
Add Brine: The most effective solution is to add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[9] This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and sharpen the layer separation.[9]
-
Filter through Celite®: If the emulsion is caused by fine solid particulates, filtering the entire biphasic mixture through a pad of Celite® or glass wool can remove the solids and help the layers separate.
-
Reduce the pH: Sometimes, emulsions are stabilized by partially soluble, deprotonated species. Ensuring the aqueous layer is sufficiently acidic (pH 1-2) can help by protonating these species, increasing their water solubility.[9]
-
Change the Organic Solvent: If the problem persists, consider switching to an extraction solvent with a significantly different density from water, such as diethyl ether (less dense) or dichloromethane (denser).
-
Patience and Gentle Agitation: Gently rock or swirl the separatory funnel instead of shaking it vigorously. Allow the funnel to stand undisturbed for an extended period to allow the layers to separate.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best quenching agent for my reaction? Acidic, basic, or neutral?
An acidic quench is required to hydrolyze the stable tetrahedral intermediate.[5] The choice of acid depends on the stability of your product.
| Quenching Agent | Type | Typical Concentration | Use Case & Rationale |
| Sat. aq. NH₄Cl | Mildly Acidic (pH ~5) | Saturated Solution | Workhorse quencher. Ideal for products with acid-sensitive functional groups (e.g., acetals, silyl ethers). Provides a proton source mild enough to hydrolyze the intermediate without cleaving sensitive protecting groups.[10] |
| 1 M HCl or H₂SO₄ | Strongly Acidic | 1 M - 2 M | General purpose. Ensures rapid and complete hydrolysis of the intermediate. Also effective at dissolving magnesium salts (Mg(OH)₂) that may precipitate. Use with caution if your product is acid-labile. |
| Sat. aq. KHSO₄ | Acidic | Saturated Solution | A good alternative to HCl, providing an acidic environment with a non-nucleophilic counter-ion. |
| Water (H₂O) | Neutral | N/A | Not recommended as the primary quencher. While it will protonate and destroy excess organometallic reagent, it is often not acidic enough to efficiently break down the chelated intermediate, potentially leading to lower yields or isolation of the intermediate adduct. |
| Basic Solutions (e.g., NaHCO₃, NaOH) | Basic | N/A | Avoid for quenching. A basic workup will not effectively hydrolyze the tetrahedral intermediate to the ketone. Basic washes may be used after the initial acidic quench and extraction to neutralize the organic layer, but should not be the primary quenching agent.[9] |
FAQ 2: What is the mechanism that makes the Weinreb workup successful?
The success lies in a two-stage process governed by the stability of the chelated tetrahedral intermediate.
Caption: Mechanism of Weinreb Ketone Synthesis and Workup.
As shown, the organometallic reagent adds to the Weinreb amide to form a stable intermediate, preventing further reaction.[1][2][4] Only upon introduction of an acid source (H₃O⁺) during workup does this intermediate collapse to release the final ketone product.[5]
Standard Experimental Protocol: Weinreb Workup
This protocol provides a general, self-validating procedure for the workup of a Weinreb amide reaction with a Grignard reagent.
Reagents & Equipment:
-
Completed reaction mixture at 0 °C
-
Saturated aqueous ammonium chloride (NH₄Cl), chilled to 0 °C
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
TLC plate and chamber
Procedure:
-
Prepare the Quench: In a separate flask large enough to accommodate both the reaction mixture and the quench solution, add an amount of cold (0 °C) saturated aqueous NH₄Cl solution roughly equal in volume to the reaction solvent (e.g., 50 mL of NH₄Cl for a 50 mL THF reaction). Begin stirring vigorously.
-
Perform the Quench: While maintaining the reaction mixture at its low temperature (0 °C), slowly transfer it via cannula into the rapidly stirring NH₄Cl solution. A cloudy white precipitate (magnesium salts) will likely form.
-
Warm and Stir: Once the addition is complete, remove the ice bath and allow the quenched mixture to warm to room temperature. Stir for 15-30 minutes to ensure hydrolysis is complete.
-
Checkpoint (Optional but Recommended): Take a small aliquot of the organic layer and spot it on a TLC plate against a spot of your starting Weinreb amide to confirm the disappearance of starting material.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the layers do not separate cleanly, add 10-20% of the total volume as brine and gently swirl.[9]
-
Extraction: Drain the aqueous layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with:
-
1 M HCl (if necessary, to dissolve remaining salts)
-
Saturated aqueous NaHCO₃ (to neutralize any excess acid)
-
Brine (to remove bulk water)
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for at least 15 minutes.
-
Isolation: Filter the dried solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude ketone product, which can then be purified by column chromatography, distillation, or recrystallization.
Caption: General Workflow for Weinreb Amide Reaction Workup.
References
-
ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?[Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
ResearchGate. (2008). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Oriental Journal of Chemistry. (2018). Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
Reddit. (2018). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]
-
ACS Publications. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. [Link]
-
ResearchGate. (2021). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]
-
Reddit. (2017). Does the weinreb amide form coordination bonds with Li if organolithiums are used? r/chemhelp. [Link]
-
ResearchGate. (2018). What is the right reaction condition between Weinreb amide and vinyl lithium?[Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]
-
Wiley Online Library. (2021). Ruppert‐Prakash Reagent (TMSCF3)‐Catalyzed Chemoselective Esterification of Weinreb Amides. Advanced Synthesis & Catalysis. [Link]
-
YouTube. (2013). What IS the Weinreb Amide?[Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
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Technical Support Center: N,O-Dimethylhydroxylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the use and removal of N,O-dimethylhydroxylamine and its byproducts in organic synthesis. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common queries about N,O-dimethylhydroxylamine, providing a foundational understanding for its effective use.
1. What is N,O-dimethylhydroxylamine and what is its primary application in organic synthesis?
N,O-dimethylhydroxylamine, often used as its hydrochloride salt (CAS No. 6638-79-5), is a crucial reagent in modern organic chemistry.[1] Its most prominent application is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2][3] These amides are highly valued intermediates because they react cleanly with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[2][4][5] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2]
2. Why is the removal of excess N,O-dimethylhydroxylamine or its byproducts important?
Incomplete reaction or the use of excess reagent can lead to contamination of the desired product with residual N,O-dimethylhydroxylamine. This impurity can interfere with subsequent reaction steps, complicate purification, and compromise the purity and yield of the final compound. Furthermore, hydroxylamine derivatives can sometimes act as radical scavengers or have biological activities, which could lead to misleading results in biological assays if not completely removed.[6][7][8][9]
3. What are the main safety considerations when working with N,O-dimethylhydroxylamine hydrochloride?
N,O-dimethylhydroxylamine hydrochloride is an irritant that can cause skin, eye, and respiratory tract irritation.[10][11] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14][15] Avoid generating dust when handling the solid material.[13][14][15] It is stable under normal conditions but should be stored in a cool, dry place away from incompatible substances like strong oxidizing agents.[10][15]
4. How can I detect the presence of residual N,O-dimethylhydroxylamine in my reaction mixture?
Due to its volatility and lack of a strong chromophore, direct detection by methods like HPLC with UV detection can be challenging.[16] Common analytical techniques for its detection include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for detecting volatile amines.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) after derivatization: Derivatizing the amine with a reagent like Dansyl Chloride can make it detectable by LC-MS.[16]
-
Thin Layer Chromatography (TLC): While not ideal for quantification, TLC with specific stains (like ninhydrin, although reactivity may vary) can sometimes indicate the presence of amine-containing impurities. Dinitrophenylation can also be used to create a more visible spot.[19]
Troubleshooting Guide: Removal of N,O-Dimethylhydroxylamine Byproducts
This guide provides a systematic approach to tackling common issues encountered during the workup and purification stages of reactions involving N,O-dimethylhydroxylamine.
Issue 1: My crude product is contaminated with water-soluble N,O-dimethylhydroxylamine hydrochloride.
Probable Cause: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, which is highly soluble in water. During an aqueous workup, incomplete extraction of the desired product or inefficient phase separation can leave this salt in the organic layer, often emulsified.
Solution Workflow:
Caption: Acidic Wash Workflow for Byproduct Removal.
Step-by-Step Protocol:
-
Dilute the Reaction Mixture: After the reaction is complete, dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform an Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash it with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid. The basic N,O-dimethylhydroxylamine will be protonated to its salt form, which is highly soluble in the aqueous layer.
-
Separate the Layers: Carefully separate the organic layer from the aqueous layer.
-
Repeat the Wash (Optional): For stubborn cases, repeat the acidic wash.
-
Neutralize and Dry: Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine to break any emulsions and remove bulk water.[20]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: The acidic wash is not completely removing the impurity, or my product is acid-sensitive.
Probable Cause: Your target molecule may have basic sites that cause it to partition into the acidic aqueous layer, leading to yield loss. Alternatively, your product might be unstable in acidic conditions.
Solutions:
A. pH-Controlled Extraction: Instead of a strongly acidic wash, use a buffered aqueous solution or a milder acid (like saturated ammonium chloride) to carefully control the pH. The goal is to find a pH where the N,O-dimethylhydroxylamine is protonated, but your compound of interest is not.
B. Chromatographic Purification: If extraction fails, column chromatography is the most effective method.
| Chromatography Parameters for N,O-Dimethylhydroxylamine Removal | |
| Stationary Phase | Silica gel is the standard choice. |
| Mobile Phase | A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. N,O-dimethylhydroxylamine is quite polar and will have a low Rf value. |
| TLC Visualization | Use a potassium permanganate stain or p-anisaldehyde stain, as N,O-dimethylhydroxylamine may not be UV-active. |
Step-by-Step Protocol for Silica Gel Chromatography:
-
Prepare the Column: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column.
-
Elute the Product: Start with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Your less polar desired product should elute before the highly polar N,O-dimethylhydroxylamine byproduct.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
Issue 3: I am trying to remove a related byproduct, O-methylhydroxylamine, from my N,O-dimethylhydroxylamine starting material.
Probable Cause: The synthesis of N,O-dimethylhydroxylamine can sometimes produce O-methylhydroxylamine as a byproduct.[1][21] Their boiling points are very close (48°C for O-methylhydroxylamine and 42°C for N,O-dimethylhydroxylamine), making separation by standard distillation difficult.[17][21]
Solution: Chemical Scavenging
A documented method involves reacting the mixture with an aldehyde or ketone.[17][21][22] O-methylhydroxylamine reacts to form a non-volatile oxime ether, allowing the more desired N,O-dimethylhydroxylamine to be separated by distillation. Formaldehyde has been specifically cited for this purpose.[17][21]
Conceptual Workflow:
Caption: Purification via Chemical Scavenging.
Disclaimer: This is an advanced technique and should be performed with caution, referencing detailed literature procedures.[17][21][22]
References
-
MSDS of N,O-dimethylhydroxylamine hydrochloride. Capot Chemical. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. OJC. [Link]
-
Weinreb amides. EROS. [Link]
-
Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column. SIELC. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. PubMed. [Link]
- Process for the isolation of n,o-dimeth-ylhydroxylamine.
-
N,O-Dimethylhydroxylamine. Wikipedia. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Sterically-hindered alkyl hydroxylamines for scavenging of free radicals.
-
Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences. [Link]
-
Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. ResearchGate. [Link]
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]
-
Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. ResearchGate. [Link]
- Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- Method for producing N, O-dimethylhydroxylamine.
- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Quenching Reactive Substances. KGROUP. [Link]
-
Synthesis of N, O-dimethylhydroxylamine hydrochloride. ResearchGate. [Link]
-
N,O-Dimethylhydroxylamine. PubChem. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group. [Link]
-
Separation techniques: Chromatography. Journal of Chromatography & Separation Techniques. [Link]
-
Identification of N, O-Dimethylhydroxylamine as a Microbial Degradation Product of the Herbicide, Linuron. Applied Microbiology. [Link]
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Technical Support Center: Navigating Scale-Up Challenges of Weinreb Amide Reactions
Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this versatile ketone synthesis from the bench to pilot or manufacturing scale. The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to prevent the common problem of over-addition by organometallic reagents.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][2][3] However, translating the elegance of this reaction to a larger scale introduces a unique set of challenges that require careful consideration and optimization.
This document provides in-depth, field-proven insights to help you navigate these complexities. We will explore common pitfalls and offer robust troubleshooting strategies in a practical question-and-answer format, grounded in the principles of chemical engineering and process safety.
Section 1: Foundational Principles for Scale-Up
Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles that govern the successful scale-up of the Weinreb amide reaction. The transition from grams to kilograms alters reaction dynamics in several critical ways.
1.1. Heat Transfer and Exotherm Management: The formation of the Weinreb amide and its subsequent reaction with an organometallic reagent are often exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. As the reactor volume increases, this ratio decreases dramatically, making heat removal a significant challenge. Uncontrolled exotherms can lead to side reactions, product degradation, and, in worst-case scenarios, a runaway reaction.[4]
1.2. Mass Transfer and Mixing: Ensuring homogenous mixing in a large reactor is more complex than stirring a round-bottom flask. Poor mixing can lead to localized "hot spots" of high reagent concentration, promoting side reactions and reducing yield. The efficiency of reagent addition and dispersion becomes a critical parameter.
1.3. Reagent Stoichiometry and Quality: At scale, the precise control of reagent stoichiometry is paramount. Even small deviations can lead to significant amounts of impurities. The quality and consistency of organometallic reagents, such as Grignard or organolithium reagents, are also critical factors that can impact reaction initiation, progression, and final product purity.[5]
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common issues encountered during the scale-up of Weinreb amide reactions, providing causal explanations and actionable solutions.
Issue 1: Incomplete Conversion or Stalled Reaction
Q1: My large-scale reaction is showing significant amounts of unreacted Weinreb amide, even after extended reaction times. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a frequent scale-up challenge with several potential root causes:
-
Insufficient Reagent Activity: The quality of organometallic reagents can be variable, especially in large quantities. Titration of each new batch of Grignard or organolithium reagent is essential to determine its exact molarity before use.
-
Poor Mixing: In a large reactor, the organometallic reagent may not be dispersing effectively, leading to localized areas where the reaction has completed while other areas remain unreacted.
-
Solution: Evaluate the reactor's mixing efficiency. Consider adjusting the impeller speed, or using a different impeller design (e.g., a pitched-blade turbine for better axial flow). For very viscous reaction mixtures, a dual-impeller system may be necessary.
-
-
Low Reaction Temperature: While low temperatures are crucial for controlling the initial addition and preventing side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[6]
-
Solution: Carefully establish a temperature profile. The initial addition of the organometallic reagent should be done at a low temperature (e.g., -20°C to 0°C) to control the exotherm. After the addition is complete, a controlled warm-up to a slightly higher temperature (e.g., 0°C to room temperature) can drive the reaction to completion. Monitor the reaction progress by in-process controls (IPCs) like HPLC or GC to determine the optimal temperature and time.[7]
-
Workflow for Diagnosing Incomplete Conversion
Caption: Diagnostic workflow for troubleshooting incomplete Weinreb amide reactions.
Issue 2: Formation of Over-Addition Byproduct (Tertiary Alcohol)
Q2: Despite using a Weinreb amide, I am observing the formation of a tertiary alcohol byproduct in my scaled-up reaction. Why is this happening and how can I prevent it?
A2: The primary advantage of the Weinreb amide is its ability to prevent over-addition by forming a stable chelated intermediate.[1][2] The formation of a tertiary alcohol indicates that this intermediate is breaking down prematurely, allowing for a second addition of the organometallic reagent.[8]
-
Excessive Temperature: The stability of the tetrahedral intermediate is temperature-dependent. If the reaction temperature is allowed to rise too high, either due to an uncontrolled exotherm or an overly aggressive warming profile, the intermediate can collapse to the ketone, which is then rapidly attacked by another equivalent of the organometallic reagent.[1]
-
Solution: Strict temperature control is critical. Ensure your cooling system has the capacity to handle the reaction exotherm. A slow, controlled addition of the organometallic reagent is essential to prevent localized temperature spikes.
-
-
Prolonged Reaction at Elevated Temperatures: Even at moderately elevated temperatures, prolonged reaction times can lead to the slow decomposition of the intermediate and subsequent over-addition.
-
Solution: Monitor the reaction closely and quench it as soon as it reaches completion. A low-temperature quench is often necessary to preserve the integrity of the product.[1]
-
Comparative Stability of Reaction Intermediates
| Intermediate | Chelation | Stability | Tendency for Over-Addition |
| Weinreb Amide Adduct | Yes | High | Low |
| Ester Adduct | No | Low | High |
Issue 3: Difficult Work-up and Emulsion Formation
Q3: My large-scale work-up is plagued by persistent emulsions, making phase separation a nightmare. What causes this and what are my options?
A3: Emulsion formation during the aqueous work-up of large-scale reactions is a common and frustrating problem.
-
Cause: The salts generated during the quench (e.g., magnesium salts from a Grignard reaction) can act as emulsifying agents. The presence of fine particulate matter can also stabilize emulsions.
-
Solutions:
-
Brine Wash: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which dehydrates the organic layer and improves phase separation.[9]
-
Filtration: If the emulsion is stabilized by fine solids, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can be effective.
-
Solvent Swap: In some cases, adding a less polar solvent like heptane or toluene can help to break the emulsion.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion. However, be mindful of the pH stability of your product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the Weinreb amide on a large scale?
A1: While acid chlorides are commonly used in the lab, their use at scale can be problematic due to the generation of HCl gas. A more scalable and safer approach is to use a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or to activate the carboxylic acid with a reagent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[10] These methods often proceed under milder conditions and produce byproducts that are easier to remove.[9]
Q2: How critical is the quality of the N,O-dimethylhydroxylamine hydrochloride?
A2: Very critical. The purity of this starting material can directly impact the yield and purity of your Weinreb amide. It is advisable to use a high-quality grade from a reputable supplier and to store it under dry conditions, as it is hygroscopic.
Q3: Can I use organolithium reagents instead of Grignard reagents at scale?
A3: While organolithium reagents are often more reactive, they are also typically more pyrophoric and can be more challenging to handle safely on a large scale. Grignard reagents are generally preferred for scale-up operations due to their lower reactivity and better safety profile. However, the choice of reagent will ultimately depend on the specific substrate and desired reactivity.
Q4: What are the key safety considerations for scaling up Weinreb amide reactions?
A4:
-
Exotherm Management: A thorough understanding of the reaction's thermal profile is essential. This can be achieved through reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1).
-
Reagent Handling: Organometallic reagents are highly reactive and often pyrophoric. Ensure that all personnel are properly trained in their safe handling and that appropriate engineering controls (e.g., inert atmosphere, proper grounding) are in place.
-
Quenching: The quenching of large amounts of unreacted organometallic reagent is highly exothermic and can generate flammable gases (e.g., methane from methylmagnesium bromide). The quench should be performed slowly, at low temperature, and with a carefully chosen quenching agent.
Safety Protocol Workflow for Large-Scale Weinreb Amide Synthesis
Caption: A streamlined safety workflow for the scale-up of Weinreb amide reactions.
Section 4: Experimental Protocol - A Scalable Example
Synthesis of an Aryl Ketone via Weinreb Amide
Step 1: Weinreb Amide Formation
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the carboxylic acid (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).
-
Cool the mixture to 0-5 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).[11]
-
Slowly add the coupling reagent (e.g., EDC, 1.2 eq) while maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.
-
Perform an aqueous work-up, washing sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.
Step 2: Ketone Synthesis
-
Dissolve the crude Weinreb amide in an appropriate anhydrous solvent (e.g., THF) in a reactor under a nitrogen atmosphere.
-
Cool the solution to -10 to 0 °C.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) via an addition funnel, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, or until completion is confirmed by HPLC.
-
Quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the crude ketone.
-
Purify the ketone by crystallization or chromatography as needed.
This guide provides a framework for addressing the common challenges associated with the scale-up of Weinreb amide reactions. By understanding the underlying principles and implementing robust process controls, researchers and development professionals can successfully translate this powerful synthetic method from the lab to production, ensuring efficiency, safety, and high product quality.
References
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. American Chemical Society. Retrieved from [Link]
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Organometallics. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. American Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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ResearchGate. (2025). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
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ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]
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Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]
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ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]
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Thieme. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Weinreb ketone synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
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The Journal of Organic Chemistry. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Retrieved from [Link]
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National Institutes of Health. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
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Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. Retrieved from [Link]
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PubMed. (2000). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. Retrieved from [Link]
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ResearchGate. (2025). Challenges of Scale-up of Cell Separation and Purification Techniques. Retrieved from [Link]
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National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
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SlideShare. (n.d.). Weinreb Amides in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Dual reactivity of Weinreb amide applied to late-stage divergent functionalisation of meso pyrrolidines. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Ketone Synthesis: Modern Alternatives to the Weinreb Amide
For the contemporary researcher in drug discovery and the broader chemical sciences, the synthesis of ketones is a foundational and frequently encountered challenge. Ketones are not only ubiquitous structural motifs in bioactive molecules but also serve as versatile intermediates for a vast array of further chemical transformations. For decades, the N-methoxy-N-methylamide, or Weinreb amide, has been the gold standard for the synthesis of ketones from carboxylic acid derivatives, prized for its ability to prevent over-addition of organometallic reagents. The eponymous reaction, the Weinreb ketone synthesis, proceeds via a stable chelated tetrahedral intermediate that collapses to the desired ketone only upon acidic workup.
While the Weinreb amide remains a reliable and powerful tool, the relentless pursuit of milder reaction conditions, broader functional group tolerance, and greater operational simplicity has driven the development of a host of innovative alternatives. This guide provides an in-depth comparison of the most prominent modern reagents and methodologies that offer compelling advantages over the classical Weinreb approach, supported by mechanistic insights and actionable experimental protocols.
The Weinreb Amide: A Brief Mechanistic Refresher
The success of the Weinreb amide lies in the formation of a stable five-membered chelate with the metal cation of an organometallic reagent (e.g., Grignard or organolithium). This chelation stabilizes the tetrahedral intermediate, preventing the addition of a second equivalent of the nucleophile. The ketone is liberated only after the chelate is broken during aqueous workup.
Figure 1. General workflow for Weinreb ketone synthesis.
While highly effective, the preparation of Weinreb amides can sometimes be multi-step, and certain sensitive functional groups may not be tolerant to the reaction conditions. This has paved the way for the development of several powerful alternative strategies.
I. N-Acylsaccharins: Crystalline and Highly Reactive Acylating Agents
N-acylsaccharins have emerged as a superb class of acylating agents that are often crystalline, bench-stable solids, facilitating their handling and purification. They react readily with Grignard reagents under mild conditions to afford ketones in excellent yields, typically avoiding the over-addition side products.
Mechanism of Action: Similar to the Weinreb amide, the reaction of an N-acylsaccharin with a Grignard reagent proceeds through a tetrahedral intermediate. The saccharin moiety is an excellent leaving group, and its departure is facilitated by the stability of the resulting saccharin anion.
Figure 2. Ketone synthesis using N-acylsaccharins.
Experimental Protocol: Synthesis of a Ketone using an N-Acylsaccharin and a Grignard Reagent
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the N-acylsaccharin (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add the Grignard reagent (1.1–1.2 equiv) dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting N-acylsaccharin is consumed.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
II. Negishi Coupling: Unparalleled Functional Group Tolerance
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and its application to ketone synthesis is particularly noteworthy.[1][2] This palladium- or nickel-catalyzed reaction couples an organozinc reagent with an acyl chloride. The mild nature and high functional group tolerance of organozinc reagents make this a go-to method for the synthesis of complex, highly functionalized ketones.[1][2]
Mechanism of Action: The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) or Ni(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone and regenerate the catalyst.
Experimental Protocol: General Procedure for Ni-Catalyzed Negishi Coupling of Acyl Chlorides
This protocol is adapted from the work of Kim and Rieke.
-
In a dry 25 mL round-bottom flask under an inert atmosphere, add Ni(acac)₂ (0.06 g, 2 mol%).
-
Add a 0.5 M solution of the organozinc bromide in THF (10 mL, 5 mmol).
-
To this mixture, add a solution of the acyl chloride (4 mmol) in 5.0 mL of THF at room temperature.
-
Heat the resulting mixture to reflux and monitor the reaction overnight.
-
After cooling to room temperature, quench the reaction with a saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated Na₂S₂O₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ketone.[3]
III. Decarboxylative Cross-Coupling Reactions: A Modern and Sustainable Approach
Decarboxylative coupling reactions have emerged as an elegant and atom-economical strategy for the formation of C-C bonds, using readily available carboxylic acids as starting materials.[4][5][6] In the context of ketone synthesis, the work of Goossen and others has demonstrated the utility of palladium-catalyzed decarboxylative coupling of carboxylic anhydrides with organoboronic acids.[7]
Mechanism of Action: The reaction is believed to proceed through the in situ formation of a mixed anhydride from the carboxylic acid and an activating agent (e.g., pivalic anhydride). This mixed anhydride then undergoes oxidative addition to a Pd(0) catalyst, followed by transmetalation with the organoboronic acid and reductive elimination to afford the ketone.
Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids
This protocol is a general representation based on the work of Goossen and Ghosh.[7]
-
To a Schlenk tube under an inert atmosphere, add the carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., a phosphine ligand, 4 mol%).
-
Add anhydrous THF as the solvent, followed by pivalic anhydride (2.0 equiv) as the activating agent.
-
Heat the reaction mixture to 60 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance of Ketone Synthesis Methods
| Method | Acyl Source | Nucleophile | Key Advantages | Potential Limitations | Typical Yields (%) |
| Weinreb Synthesis | Weinreb Amide | R-MgX, R-Li | Well-established, reliable, prevents over-addition | Multi-step amide preparation, sensitive to some functional groups | 75-95[8] |
| N-Acylsaccharin | N-Acylsaccharin | R-MgX | Crystalline, stable reagents; high yields; mild conditions | Saccharin byproduct removal | 80-98 |
| Negishi Coupling | Acyl Chloride | R-ZnX | Excellent functional group tolerance, broad scope | Requires preparation of organozinc reagents, catalyst sensitivity | 70-95[2] |
| Decarboxylative Coupling | Carboxylic Anhydride | R-B(OH)₂ | Uses readily available starting materials, atom-economical | Requires catalyst and activator, can have substrate limitations | 60-85[8] |
Conclusion: A Strategic Approach to Ketone Synthesis
The modern synthetic chemist has a diverse and powerful toolkit for the construction of ketones, extending well beyond the classical Weinreb amide methodology. The choice of reagent and reaction conditions should be guided by a careful consideration of the specific substrate, the presence of sensitive functional groups, and the desired scale of the reaction.
-
For routine syntheses with robust substrates, the Weinreb amide remains a highly reliable choice.
-
When dealing with complex molecules bearing a wide array of functional groups, the mildness and exceptional tolerance of the Negishi coupling are often unparalleled.
-
For a practical and high-yielding alternative that utilizes stable, crystalline acylating agents, N-acylsaccharins are an excellent option.
-
Finally, for elegant and sustainable syntheses that leverage readily available carboxylic acids, decarboxylative cross-coupling methodologies represent the cutting edge of ketone synthesis.
By understanding the mechanistic nuances and practical considerations of each of these methods, researchers can strategically select the optimal approach to efficiently and effectively construct their target ketone-containing molecules.
References
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- Ketone or aldehyde synthesis by acyl
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- Rodríguez, N.; Goossen, L. J. Decarboxylative Coupling Reactions.
- Goossen, L. J. New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum2008.
- Synthesis of Ketones from Acyl Chlorides using New Catalysts: (A) (BeDABCO)Pd2Cl6.
- Zhang, H.; et al. Upgrading ketone synthesis direct from carboxylic acids and organohalides. PubMed Central2020.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- The Negishi Cross-Coupling Reaction. Denmark Group.
- Development of Decarboxylative Coupling Processes for the Synthesis of Azomethines and Ketones. Semantic Scholar2011.
- Grignard Reaction. Organic Chemistry Portal.
- Mahdi, M. F.; Al-Mousawi, F. I. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry2019.
- BenchChem. Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile. 2025.
- GRIGNARD REAGENT | REACTIONS | PREPAR
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- Ali, H. S. M.; et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020.
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A Comparative Guide to the NMR and Mass Spectrometry Analysis of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate Derivatives
This guide provides an in-depth technical comparison and analysis of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the structural elucidation of this important class of molecules, which serve as versatile intermediates in organic synthesis.[1]
The core of this guide is a practical, experimentally-grounded approach to spectral interpretation. We will explore the nuances of ¹H and ¹³C NMR spectroscopy to map the molecular skeleton and delve into Electrospray Ionization (ESI) Mass Spectrometry to understand the fragmentation patterns, confirming the molecular weight and connectivity. This guide moves beyond a simple recitation of data, explaining the why behind the observed spectral features and experimental choices.
The Structural Significance of this compound
This compound is a derivative of a Weinreb amide, a functional group known for its utility in the synthesis of ketones and aldehydes.[2][3] The presence of both a benzyl ester and a Weinreb amide makes this molecule a valuable building block in the construction of more complex pharmaceutical agents. Accurate and unambiguous characterization of these molecules is therefore paramount to ensure the integrity of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Framework
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, we can piece together the precise arrangement of atoms.
Experimental Protocol for NMR Analysis
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-characterized residual solvent peak.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrumentation : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[6][7] Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
¹H NMR Spectral Analysis: Predicted Data and Interpretation
The ¹H NMR spectrum provides a wealth of information about the proton environments within the molecule.
dot graph "1H_NMR_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Predicted ¹H NMR Assignments for this compound."
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | ~7.35 | Multiplet (m) | 5H | Protons on the aromatic benzyl ring are in a characteristic downfield region due to ring current effects. |
| b | ~5.14 | Singlet (s) | 2H | The benzylic protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons. |
| c | ~2.80 | Triplet (t) | 2H | These methylene protons are adjacent to the Weinreb amide carbonyl group, which is electron-withdrawing. They are split into a triplet by the neighboring methylene group (d). |
| d | ~2.65 | Triplet (t) | 2H | These methylene protons are adjacent to the ester carbonyl group. They are split into a triplet by the neighboring methylene group (c). |
| e | ~3.20 | Singlet (s) | 3H | The N-methyl protons are a singlet due to the absence of adjacent protons. |
| f | ~3.70 | Singlet (s) | 3H | The O-methyl protons are also a singlet and are typically found further downfield than N-methyl protons due to the greater electronegativity of oxygen. |
¹³C NMR Spectral Analysis: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | ~172 | Carbonyl carbons in esters are highly deshielded and appear significantly downfield.[8][9] |
| Amide Carbonyl (C=O) | ~171 | Amide carbonyls are also in a similar downfield region to ester carbonyls.[8][9] |
| Aromatic Carbons (C₆H₅) | 127-136 | The carbons of the benzene ring appear in the aromatic region. The ipso-carbon (attached to the CH₂ group) will be at the downfield end of this range. |
| Benzylic Carbon (CH₂) | ~66 | The benzylic carbon is attached to an oxygen and is thus shifted downfield.[10] |
| Methylene Carbons (CH₂-CH₂) | ~29-31 | The two methylene carbons of the butanoate chain will have slightly different chemical shifts due to their proximity to the different carbonyl groups.[11][12] |
| N-Methyl Carbon (N-CH₃) | ~32 | The N-methyl carbon is in a typical range for methyl groups attached to nitrogen. |
| O-Methyl Carbon (O-CH₃) | ~61 | The O-methyl carbon is significantly downfield compared to the N-methyl carbon due to the higher electronegativity of oxygen. |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like this compound.[13][14][15] Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation to elucidate the molecular structure.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[16] A small amount of formic acid (0.1%) can be added to promote protonation.[17]
-
Instrumentation : Utilize a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.
-
MS Acquisition (Full Scan) :
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
MS/MS Acquisition (Product Ion Scan) :
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Vary the collision energy to observe different fragmentation pathways.
-
Mass Spectrum and Fragmentation Pathway
The expected molecular weight of this compound (C₁₃H₁₇NO₄) is 251.12 g/mol .[1][18][19] In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 252.1.
The fragmentation of the [M+H]⁺ ion can proceed through several characteristic pathways for benzyl esters and amides.[[“]][21]
dot graph "MS_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} caption: "Proposed ESI-MS/MS Fragmentation Pathway."
Key Predicted Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 252.1 | [C₁₃H₁₈NO₄]⁺ | Protonated molecule [M+H]⁺ |
| 191.1 | [C₁₁H₁₁O₃]⁺ | Loss of N,O-dimethylhydroxylamine from the Weinreb amide. |
| 162.1 | [C₆H₈NO₄]⁺ | Loss of toluene via a rearrangement involving the benzyl group. |
| 91.1 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond to form the stable tropylium ion. This is often a very prominent peak for benzyl-containing compounds.[21] |
| 85.0 | [C₄H₅O₂]⁺ | Subsequent fragmentation of the m/z 191.1 ion. |
Comparison and Synergy of NMR and Mass Spectrometry
While NMR provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms, mass spectrometry confirms the overall molecular weight and offers complementary structural information through fragmentation analysis.
-
NMR Strengths : Unambiguous determination of atom connectivity, stereochemistry (through more advanced techniques like NOESY), and the electronic environment of each nucleus.
-
MS Strengths : High sensitivity, accurate molecular weight determination, and the ability to deduce structural motifs from fragmentation patterns.
The combination of these two techniques provides a self-validating system for structural elucidation. The molecular formula determined by high-resolution mass spectrometry (HRMS) should be consistent with the number of carbon and hydrogen environments observed in the ¹³C and ¹H NMR spectra. The structural fragments proposed from MS/MS data should align with the connectivity established by NMR.
Conclusion
The structural analysis of this compound derivatives is a clear illustration of the synergistic power of modern analytical techniques. A thorough interpretation of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecular structure, while ESI-MS and MS/MS provide definitive confirmation of the molecular weight and key structural subunits. By following the detailed experimental protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately characterize these valuable synthetic intermediates, ensuring the quality and success of their research and development endeavors.
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A Senior Application Scientist's Guide to Coupling Reagents for Weinreb Amide Formation
For researchers, scientists, and professionals in drug development, the synthesis of ketones and aldehydes is a foundational aspect of molecular construction. The Weinreb amide, an N-methoxy-N-methylamide, stands as a uniquely versatile intermediate in this endeavor. Its remarkable stability and controlled reactivity with organometallic reagents prevent the common issue of over-addition, reliably delivering the desired carbonyl compound.[1][2] The formation of the Weinreb amide itself, however, is a critical step where the choice of coupling reagent dictates the efficiency, purity, and overall success of the synthesis.
This guide provides an in-depth, objective comparison of commonly employed coupling reagents for Weinreb amide formation. Moving beyond a simple list of reagents, we will delve into the mechanistic rationale behind their efficacy, present comparative data, and provide detailed experimental protocols to empower you in making informed decisions for your specific synthetic challenges.
The Cornerstone of Controlled Carbonyl Synthesis: The Weinreb Amide
First reported by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide is synthesized by coupling a carboxylic acid with N,O-dimethylhydroxylamine.[3] The resulting amide is ingeniously designed to react with organometallic reagents (e.g., Grignard or organolithium reagents) or hydrides to form a stable, chelated tetrahedral intermediate.[3][4] This intermediate resists further nucleophilic attack, only collapsing to the final ketone or aldehyde upon aqueous workup.[4] This controlled reactivity is the key advantage of the Weinreb amide strategy.[1]
The journey to this valuable intermediate begins with the crucial amide bond formation. The selection of the right coupling reagent is paramount and is influenced by factors such as the substrate's steric and electronic properties, potential for racemization of chiral centers, and desired reaction conditions.
A Comparative Analysis of Leading Coupling Reagents
The efficiency of a coupling reagent is a composite of several factors: the yield of the desired Weinreb amide, the minimization of side reactions (most notably racemization at stereocenters), and the reaction kinetics. Here, we compare the most prominent classes of coupling reagents, supported by experimental insights.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their accessibility and general effectiveness.[5][6]
Mechanism of Action: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the Weinreb amide.[7][8] To enhance efficiency and suppress side reactions like N-acylurea formation and racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is often included.[9][10] The additive intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[10]
Performance Insights:
-
Advantages: Readily available, cost-effective, and generally effective for a wide range of substrates. The urea byproduct from EDC is water-soluble, simplifying purification.[9]
-
Disadvantages: Can lead to racemization, especially with sensitive substrates.[9] The formation of N-acylurea byproduct can complicate purification, particularly with DCC where the byproduct is insoluble in most organic solvents.[9]
Uronium/Aminium Salts: The High-Performance Contenders
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU have gained prominence for their high efficiency and rapid reaction times, especially in peptide synthesis.[11][12]
Mechanism of Action: These reagents react with the carboxylate to form an active ester, typically an OBt, OAt, or Oxyma ester, which is highly reactive towards the amine.[11] The 7-azabenzotriazole (HOAt) moiety in HATU leads to a more reactive active ester compared to the benzotriazole (HOBt) in HBTU, often resulting in faster and cleaner reactions.[12]
Performance Insights:
-
Advantages: High coupling efficiency, fast reaction rates, and generally low levels of racemization, particularly with HATU.[13] They are often the reagents of choice for sterically hindered or electronically deactivated substrates.
-
Disadvantages: Higher cost compared to carbodiimides. The byproducts are generally water-soluble, facilitating purification.
Phosphonium Salts: The Robust Alternatives
Phosphonium salts like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are another class of highly effective coupling reagents.
Mechanism of Action: Similar to uronium/aminium salts, phosphonium reagents activate the carboxylic acid by forming a reactive OBt ester.[14]
Performance Insights:
-
Advantages: High reactivity and efficiency, comparable to uronium salts. They are known for their ability to mediate difficult couplings.
-
Disadvantages: The phosphonamide byproduct can sometimes be challenging to remove completely during purification.
Propylphosphonic Anhydride (T3P®): The Mild and Efficient Powerhouse
T3P® has emerged as a powerful and versatile coupling reagent with a reputation for high yields, low epimerization, and a favorable safety profile.[15][16]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed anhydride, which then readily reacts with N,O-dimethylhydroxylamine.[16]
Performance Insights:
-
Advantages: Excellent yields, minimal racemization, and the byproducts are water-soluble, leading to straightforward workup and purification.[15] It is a non-explosive and non-toxic reagent.[15]
-
Disadvantages: Often used as a solution in a carrier solvent, which needs to be considered in the reaction setup.
Quantitative Performance Comparison
While a definitive head-to-head comparison under identical conditions for a wide range of substrates is not extensively documented in a single source, the following table synthesizes available data and expert observations to provide a comparative overview.
| Coupling Reagent Class | Reagent Examples | Relative Efficiency | Typical Reaction Time | Racemization Risk | Key Observations |
| Carbodiimides | EDC, DCC | Good to Very Good | 1-24 hours | Moderate to High | Cost-effective; often used with additives (HOBt, Oxyma) to improve performance.[9][10] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Very Good to Excellent | 30 min - 4 hours | Low to Moderate | HATU is often superior for difficult couplings and minimizing racemization.[12][13] |
| Phosphonium Salts | PyBOP | Very Good to Excellent | 1-6 hours | Low to Moderate | Highly effective, but byproduct removal can be a consideration.[17] |
| Phosphonic Anhydrides | T3P® | Excellent | 30 min - 2 hours | Very Low | Known for high yields, clean reactions, and minimal epimerization.[15] |
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the synthesis of a Weinreb amide from a generic carboxylic acid using some of the discussed coupling reagents.
Protocol 1: Weinreb Amide Synthesis using EDC/HOBt
Caption: Workflow for EDC/HOBt Mediated Weinreb Amide Synthesis.
Detailed Steps:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add EDC (1.2 equiv) in one portion.
-
Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by the dropwise addition of a tertiary amine base such as diisopropylethylamine (DIPEA) (2.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Weinreb Amide Synthesis using HATU
Caption: Workflow for HATU Mediated Weinreb Amide Synthesis.
Detailed Steps:
-
To a stirred solution of the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and HATU (1.1 equiv) in anhydrous DMF at 0 °C, add DIPEA (3.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Weinreb Amide Synthesis using T3P®
Caption: Workflow for T3P® Mediated Weinreb Amide Synthesis.
Detailed Steps:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a suitable solvent such as ethyl acetate or THF, add a tertiary amine base (e.g., pyridine or DIPEA, 3.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent. The aqueous layer can be easily separated.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks: Selecting the Optimal Reagent
The choice of coupling reagent for Weinreb amide synthesis is a critical decision that balances reactivity, cost, and ease of purification. For routine syntheses where cost is a primary concern, EDC/HOBt remains a viable option. For challenging substrates, or when minimizing racemization is paramount, the superior performance of HATU often justifies its higher cost. T3P® presents a compelling alternative, offering excellent yields, minimal side reactions, and a straightforward workup, making it an increasingly popular choice in both academic and industrial settings.
Ultimately, the optimal reagent is substrate-dependent. This guide provides the foundational knowledge and practical protocols to empower you to screen and select the most efficient coupling strategy for your specific Weinreb amide synthesis, paving the way for the successful and controlled construction of your target ketones and aldehydes.
References
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- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). Retrieved from [Link]
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- A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). Retrieved from [Link]
- An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling - RSC Publishing. (n.d.). Retrieved from [Link]
- Weinreb amides. (n.d.). Retrieved from [Link]
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
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- Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. (n.d.). Retrieved from [Link]
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- Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC - NIH. (2013). Retrieved from [Link]
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- Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. (n.d.). Retrieved from [Link]
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Chemoselectivity: Navigating Organometallic Reagents with Weinreb Amides
Welcome to a detailed exploration of one of modern organic synthesis's most reliable functional groups: the N-methoxy-N-methylamide, or Weinreb amide. Since its introduction by Steven M. Weinreb and Steven Nahm in 1981, this moiety has become an indispensable tool for the controlled synthesis of ketones and aldehydes. Its popularity stems from a unique ability to tame the high reactivity of common organometallic reagents, elegantly sidestepping the persistent issue of over-addition that plagues reactions with esters or acid chlorides.
This guide is designed for the practicing chemist. We will move beyond textbook mechanisms to dissect the comparative chemoselectivity of various organometallic reagents. Our focus will be on the causality behind experimental outcomes, providing you with the field-proven insights needed to select the optimal reagent for your specific synthetic challenge.
The Pillar of Selectivity: The Stable Tetrahedral Intermediate
To understand the chemoselectivity of Weinreb amides, we must first appreciate their unique reaction mechanism. Unlike a simple ester, the nucleophilic addition of an organometallic reagent to a Weinreb amide does not immediately lead to the collapse of the tetrahedral intermediate. Instead, a highly stable five-membered chelate is formed, involving the carbonyl oxygen, the methoxy oxygen, and the metal cation (e.g., Li⁺ or MgX⁺) from the organometallic reagent.
This chelated intermediate is the cornerstone of the Weinreb synthesis. It is stable at low temperatures and only collapses to form the ketone upon aqueous workup, which breaks the chelate. This two-stage process effectively "protects" the newly formed carbonyl from a second nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts—a common failing in reactions with other acylating agents.
Caption: Mechanism of Weinreb Ketone Synthesis.
Comparative Analysis of Organometallic Reagents
The choice of organometallic reagent is dictated by the desired transformation and the overall functional group tolerance required. While Weinreb amides are broadly compatible, the inherent reactivity of the nucleophile still plays a critical role.
Organolithium and Grignard Reagents (Hard Nucleophiles)
Organolithium (RLi) and Grignard (RMgX) reagents are the most commonly employed nucleophiles in Weinreb ketone synthesis. They are highly reactive, "hard" nucleophiles that readily add to the Weinreb amide carbonyl. Their strong Lewis acidity facilitates the formation of the stable chelated intermediate, ensuring high yields of the desired ketone with minimal to no tertiary alcohol formation.
The primary advantage here is reliability and broad scope. Aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium reagents have all been used successfully. This makes them the workhorse reagents for straightforward ketone synthesis.
Table 1: Performance of Hard Nucleophiles with Weinreb Amides
| Reagent Type | Substrate Example | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Grignard | Benzoyl Weinreb Amide | Phenylmagnesium bromide | THF, 0 °C to rt | Benzophenone | 95% | |
| Grignard | Aliphatic Weinreb Amide | Propylmagnesium bromide | Et₂O, 0 °C | Aliphatic Ketone | >90% | |
| Organolithium | Aromatic Weinreb Amide | n-Butyllithium | THF, -78 °C | Aryl-Alkyl Ketone | 85-95% | |
| Organolithium | α,β-Unsaturated Amide | Vinyllithium | THF, -78 °C | Divinyl Ketone | ~80% |
Note: Yields are representative and can vary based on the specific substrate and exact conditions.
Hydride Reagents (Reductions to Aldehydes)
The chemoselective reduction of a Weinreb amide to an aldehyde is another of its powerful applications. Unlike esters, which often over-reduce to the primary alcohol, Weinreb amides can be cleanly stopped at the aldehyde stage.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is the reagent of choice for this transformation. At low temperatures (typically -78 °C), DIBAL-H adds one equivalent of hydride to form a stable aluminum-chelated intermediate, analogous to that seen with Grignard reagents. This intermediate prevents further reduction. Aqueous workup then liberates the aldehyde. The remarkable chemoselectivity of this method allows for the reduction of Weinreb amides in the presence of other reducible groups, such as esters.
-
Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ can also be used, it is a much more powerful reducing agent and requires careful control of stoichiometry and temperature to avoid over-reduction to the primary amine or alcohol. For routine aldehyde synthesis, DIBAL-H offers a significantly wider margin of error and superior chemoselectivity.
Table 2: Comparison of Hydride Reagents for Aldehyde Synthesis
| Reagent | Equivalents | Temperature | Key Advantage | Potential Issue | Reference |
| DIBAL-H | 1.0 - 1.5 | -78 °C | Excellent chemoselectivity; tolerates esters. | Can be sluggish with hindered substrates. | |
| LiAlH₄ | 0.5 - 1.0 | -78 °C to 0 °C | Readily available and inexpensive. | High risk of over-reduction to amine/alcohol. |
Organocuprates (Soft Nucleophiles)
Gilman reagents (R₂CuLi), or organocuprates, are "soft" nucleophiles. While they react with highly reactive acid chlorides, their reaction with less electrophilic Weinreb amides is also efficient. Their primary utility, however, is realized in substrates containing multiple electrophilic sites. For instance, in an α,β-unsaturated Weinreb amide, hard nucleophiles like Grignard reagents typically favor 1,2-addition (at the carbonyl), whereas soft organocuprates can be directed to favor 1,4-conjugate addition. This differential reactivity provides a powerful tool for controlling regioselectivity.
Workflow and Experimental Protocols
A successful synthesis requires not only the correct choice of reagents but also meticulous execution. The following diagrams and protocols outline a general workflow for the Weinreb ketone synthesis.
Caption: General Experimental Workflow for Weinreb Synthesis.
Protocol 1: General Procedure for Ketone Synthesis using a Grignard Reagent
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the Weinreb amide (1.0 equiv).
-
Reaction Setup: Anhydrous tetrahydrofuran (THF, ~0.2 M) is added via syringe. The resulting solution is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: The Grignard reagent (1.1-1.3 equiv, as a solution in THF or Et₂O) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or LC-MS. Upon completion (typically 1-3 hours), the reaction is quenched.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Troubleshooting and Limitations
While robust, the Weinreb synthesis is not without potential pitfalls. With highly basic or sterically hindered nucleophiles, a side reaction involving the elimination of the methoxide group to release formaldehyde can sometimes be observed. Additionally, substrates with highly acidic protons (e.g., terminal alkynes) will require an excess of the organometallic reagent to account for deprotonation.
Conclusion: A Strategic Choice
The Weinreb amide offers chemists a superior level of control in acylation reactions. Its defining feature—the stable, chelated tetrahedral intermediate—is the key to preventing the over-addition that plagues more conventional methods.
-
For reliable ketone synthesis from a wide variety of precursors, Grignard and organolithium reagents are the go-to choice.
-
For the highly chemoselective synthesis of aldehydes, even in the presence of esters, DIBAL-H is the unparalleled reagent.
-
For complex substrates where regioselectivity is a concern (e.g., conjugate additions), the use of softer organocuprates should be considered.
By understanding the mechanistic nuances and comparative reactivities of these organometallic partners, researchers can fully leverage the power of the Weinreb amide to build complex molecules with precision and efficiency.
References
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Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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Mentzel, M. (2002). Weinreb Amides. Current Organic Synthesis, 30(12), 25. [Link]
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Linder, D. P., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 84(15), 9637-9644. [Link]
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Reddy, B. V. S., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(54), 34221-34226. [Link]
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Organic Chemistry Portal. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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Ito, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48135-48143. [Link]
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O'Hara, F., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(9), 1433. [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. [Link]
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ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
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Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]
-
Mohammed, S., & Khalid, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-201. [Link] 16
A Senior Application Scientist's Guide to Monitoring Weinreb Amide Reactions
For researchers, medicinal chemists, and professionals in drug development, the Weinreb amide synthesis represents a cornerstone of modern organic chemistry. Its capacity to generate ketones and aldehydes with high fidelity from carboxylic acids or their derivatives is unparalleled.[1][2][3] The reaction's success hinges on the formation of a stable tetrahedral intermediate, preventing the over-addition of organometallic reagents that plagues traditional methods.[4][5] However, ensuring the complete conversion of starting material to the Weinreb amide is critical for the success of the subsequent ketone or aldehyde synthesis. This guide provides a comprehensive comparison of analytical methods for monitoring the progress of Weinreb amide formation, offering field-proven insights and detailed experimental protocols to empower you in the laboratory.
The Crucial Role of Reaction Monitoring
The synthesis of a Weinreb amide, typically from an acid chloride and N,O-dimethylhydroxylamine, is a nucleophilic acyl substitution.[6] While often efficient, incomplete reactions can lead to a mixture of the desired Weinreb amide and unreacted starting material. Carrying this mixture forward into the next step can result in complex product mixtures and purification challenges. Therefore, robust and reliable in-process monitoring is not just a matter of procedural formality but a critical determinant of success for the overall synthetic sequence.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for reaction monitoring is a strategic decision, balancing the need for speed, accuracy, and the specific information required. This guide will delve into the practical application of five key techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Decision workflow for selecting an analytical method.
Thin-Layer Chromatography (TLC): The Rapid Workhorse
Thin-Layer Chromatography is the quintessential tool for rapid, qualitative reaction monitoring in organic synthesis due to its simplicity, speed, and low cost.[7] For a typical Weinreb amide synthesis, the starting carboxylic acid or acid chloride will have a different polarity than the resulting amide, allowing for separation on a TLC plate.
Expertise & Experience in Practice:
The key to successful TLC monitoring is selecting an appropriate eluent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8. A common starting point for many organic reactions, including Weinreb amide synthesis, is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.
Experimental Protocol: TLC Monitoring
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dissolve this in a small amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). On the TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane (co-spotting with the starting material is also recommended), and if available, a reference standard of the product in a third lane.
-
Eluent System: A common starting eluent for Weinreb amides is a 7:3 to 1:1 mixture of hexanes:ethyl acetate.[8] This can be optimized as needed.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since many starting materials and products in Weinreb syntheses are UV-active, a UV lamp is the first choice for visualization.[9] Staining with potassium permanganate or other suitable stains can be used if the compounds are not UV-active.[8]
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Trustworthiness:
While primarily qualitative, TLC provides a high degree of confidence in determining the presence or absence of starting material. The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture.
High-Performance Liquid Chromatography (HPLC): Precision and Quantification
For quantitative analysis of reaction progress, High-Performance Liquid Chromatography is a superior choice.[10] It offers high resolution, sensitivity, and the ability to quantify the concentration of reactants and products over time.
Expertise & Experience in Practice:
Reversed-phase HPLC with a C18 column is a robust starting point for the analysis of many organic molecules, including Weinreb amides.[11][12] The choice of mobile phase, typically a mixture of acetonitrile or methanol and water (often with a modifier like formic acid or ammonium acetate), is critical for achieving good separation.
Experimental Protocol: HPLC-UV Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the Weinreb amide have significant absorbance (e.g., 254 nm if aromatic rings are present).
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated from the relative peak areas, ideally using a calibration curve for accurate quantification.
Trustworthiness:
HPLC provides highly reliable and reproducible quantitative data. The use of an internal standard can further enhance the accuracy of the quantification by correcting for variations in injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for both qualitative and quantitative analysis, particularly for volatile and thermally stable compounds.[13] It provides separation based on boiling point and polarity, and mass spectrometry detection offers structural information and high sensitivity.
Expertise & Experience in Practice:
For GC-MS analysis of a Weinreb amide reaction, it is crucial that the starting materials and the product are sufficiently volatile and do not decompose at the temperatures used in the GC inlet and column. Derivatization may be necessary for less volatile compounds.
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation: Quench and dilute a reaction aliquot in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[14] Ensure the final concentration is appropriate for GC-MS analysis (typically in the µg/mL range).[13]
-
GC-MS Conditions (Starting Point):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[14][15]
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak. The mass spectrum of the product peak can be used to confirm its identity. Quantitative analysis can be performed using an internal standard and calibration curves.
Trustworthiness:
The combination of chromatographic retention time and mass spectral data provides a very high level of confidence in the identification of reaction components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mechanistic Insights in Real-Time
In-situ or real-time NMR spectroscopy is an exceptionally powerful tool for monitoring reaction kinetics and identifying reaction intermediates, providing a wealth of structural information.[16][17] By acquiring spectra at regular intervals, one can directly observe the transformation of reactants into products.
Expertise & Experience in Practice:
For ¹H NMR monitoring of a Weinreb amide synthesis, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked. The N-methoxy and N-methyl groups of the Weinreb amide typically give rise to distinct singlets in the ¹H NMR spectrum, often in the range of 3.2-3.8 ppm.[1][9]
Experimental Protocol: in-situ ¹H NMR Monitoring
-
Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.
-
NMR Acquisition: A series of ¹H NMR spectra are acquired over the course of the reaction. Automated acquisition routines can be set up to collect spectra at regular time intervals.
-
Data Analysis: The integrals of characteristic peaks for the starting material and product are used to determine their relative concentrations over time. This data can then be used to calculate reaction rates and conversion.
Trustworthiness:
NMR is an inherently quantitative technique, as the signal intensity is directly proportional to the number of nuclei.[16] This allows for accurate determination of reactant and product concentrations without the need for calibration curves, provided that relaxation delays are appropriately set.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is a valuable technique for monitoring the progress of a reaction by observing changes in the vibrational frequencies of functional groups.[18] In the synthesis of a Weinreb amide from an acid chloride, the key transformation is the conversion of the acid chloride carbonyl group to an amide carbonyl group.
Expertise & Experience in Practice:
The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. The C=O stretch of an acid chloride typically appears at a higher wavenumber (around 1800 cm⁻¹) than that of an amide (around 1650 cm⁻¹).[19] This significant difference allows for clear differentiation between the starting material and the product. Attenuated Total Reflectance (ATR)-FTIR probes are particularly useful for real-time, in-situ monitoring.[20][21]
Experimental Protocol: in-situ ATR-FTIR Monitoring
-
Setup: An ATR-FTIR probe is inserted directly into the reaction vessel.
-
Data Acquisition: A background spectrum of the solvent and reagents (before the addition of the final reactant to initiate the reaction) is taken. Spectra are then collected at regular intervals throughout the reaction.
-
Data Analysis: The disappearance of the acid chloride C=O peak and the appearance of the amide C=O peak are monitored. The relative intensities of these peaks can be used to track the reaction progress.
Trustworthiness:
FTIR provides a reliable method for confirming the conversion of one functional group to another. While quantitative analysis is possible, it often requires more extensive calibration compared to HPLC or NMR.
Comparative Analysis of Monitoring Techniques
| Feature | TLC | HPLC | GC-MS | NMR | FTIR |
| Information | Qualitative/Semi-quantitative | Quantitative | Quantitative & Structural | Quantitative & Structural | Qualitative/Semi-quantitative |
| Speed | Very Fast (minutes) | Moderate (10-30 min/sample) | Moderate (15-40 min/sample) | Fast (seconds to minutes/spectrum) | Very Fast (seconds/spectrum) |
| Cost | Very Low | High | High | Very High | Moderate |
| Sensitivity | Low | High | Very High | Moderate | Moderate |
| Throughput | High | Moderate | Moderate | Low (for in-situ) | High (for in-situ) |
| Real-time? | No | Possible with automation | Possible with automation | Yes (in-situ) | Yes (in-situ) |
| Key Advantage | Simplicity and speed | Quantitative accuracy | High sensitivity & structural info | Detailed mechanistic insight | Direct functional group tracking |
| Key Limitation | Limited to qualitative analysis | Higher cost and complexity | Requires volatile analytes | High cost and lower throughput | Less quantitative than other methods |
Visualizing the Weinreb Amide Formation
Caption: Formation of a Weinreb amide from an acid chloride.
Conclusion
The selection of an analytical method for monitoring a Weinreb amide reaction is a critical step that can significantly impact the efficiency and success of a synthetic campaign. For rapid, qualitative checks, TLC remains an indispensable tool. When quantitative data is paramount, HPLC and GC-MS offer excellent accuracy and sensitivity. For gaining deep mechanistic understanding and real-time kinetic data, in-situ NMR and FTIR are powerful, albeit more resource-intensive, options. By understanding the strengths and limitations of each technique, researchers can make informed decisions, leading to optimized reaction conditions, higher yields, and ultimately, accelerated progress in their research and development endeavors.
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A Comparative Guide to the Applications of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective methods for carbon-carbon bond formation is paramount. Among the myriad of tools available to the synthetic chemist, reagents that enable the controlled acylation of organometallic compounds to furnish ketones are of particular importance. Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, a derivative of succinic acid, serves as a key intermediate in this context, primarily through its transformation into a Weinreb-Nahm amide. This guide provides an in-depth technical comparison of the applications of this compound, benchmarking its utility against alternative synthetic strategies and providing supporting experimental context from the broader chemical literature.
The Central Role of this compound: A Precursor to a Weinreb-Nahm Amide
This compound is a bifunctional molecule, possessing both a benzyl ester and a Weinreb-Nahm amide functional group.[1][2][3][4] The latter is the key to its synthetic utility. A Weinreb-Nahm amide, characterized by the N-methoxy-N-methylamide moiety, is a highly versatile functional group for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1]
The primary application of this compound is as a building block in multi-step syntheses. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be removed under specific conditions (e.g., hydrogenolysis), while the Weinreb-Nahm amide allows for the introduction of a variety of substituents via reaction with organometallic reagents. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex bioactive molecules.[1]
The Weinreb-Nahm Ketone Synthesis: Mechanism and Advantages
The seminal work of Weinreb and Nahm in 1981 described a method for the synthesis of ketones from carboxylic acids using N,O-dimethylhydroxylamine. The resulting N-methoxy-N-methylamides, now known as Weinreb-Nahm amides, react with Grignard or organolithium reagents to afford a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition of the organometallic reagent to form a tertiary alcohol.
Experimental Protocol: General Synthesis of a Ketone from a Weinreb-Nahm Amide
-
Dissolution: The Weinreb-Nahm amide (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cooling: The solution is cooled to a low temperature, typically between -78 °C and 0 °C.
-
Addition of Organometallic Reagent: The organometallic reagent (e.g., Grignard reagent, organolithium reagent) (1.1 - 1.5 eq.) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at the low temperature for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl, saturated NH4Cl).
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4, MgSO4), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ketone.
Caption: The Weinreb-Nahm ketone synthesis workflow.
Comparative Analysis: this compound vs. Alternative Methodologies
While the Weinreb-Nahm amide approach is robust, several alternative methods for the synthesis of ketones from carboxylic acids have been developed. This section compares the utility of this compound (as a Weinreb amide precursor) with two prominent alternatives: N-acyl morpholines and direct catalytic ketone synthesis.
N-Acyl Morpholines: A Classical Alternative
N-acyl morpholines have been explored as alternatives to Weinreb-Nahm amides for ketone synthesis. Similar to Weinreb amides, they can undergo mono-addition of organometallic reagents to produce ketones.
| Feature | This compound (Weinreb-Nahm Amide) | N-Acyl Morpholine |
| Precursor Cost | N,O-dimethylhydroxylamine is relatively expensive. | Morpholine is significantly more economical. |
| Stability | Generally stable and can be isolated and stored. | Also stable and readily handled. |
| Water Solubility | Generally lower aqueous solubility. | Higher hydrophilicity and water solubility. |
| Reaction Scope | Broad scope with various organolithium and Grignard reagents. | Also demonstrates good reactivity with Grignard reagents. |
| Over-addition | Excellent prevention of over-addition due to stable chelated intermediate. | Generally good prevention of over-addition, though can be substrate-dependent. |
| Workup | Standard extractive workup. | The higher water solubility of morpholine byproducts can simplify workup. |
Causality behind experimental choices: The choice between a Weinreb-Nahm amide and an N-acyl morpholine often comes down to a balance of cost, desired solubility properties, and the specific organometallic reagent being used. For large-scale syntheses, the lower cost of morpholine can be a significant advantage.
Direct Catalytic Ketone Synthesis: A Modern Approach
Recent advances have led to the development of methods that bypass the need for pre-formed activated intermediates like Weinreb amides. One such notable method is the photoredox and nickel-catalyzed cross-electrophile coupling of carboxylic acids with aryl or alkyl halides.
| Feature | This compound (Weinreb-Nahm Amide) | Photoredox/Nickel-Catalyzed Ketone Synthesis |
| Number of Steps | Two-step process: amide formation, then ketone synthesis. | One-pot synthesis directly from the carboxylic acid and halide. |
| Reagent Stoichiometry | Stoichiometric use of coupling agents and organometallic reagents. | Catalytic amounts of photocatalyst and nickel catalyst. |
| Functional Group Tolerance | Can be sensitive to highly functionalized organometallic reagents. | Excellent functional group tolerance under mild reaction conditions. |
| Substrate Scope | Broad scope of carboxylic acids and organometallics. | Broad scope of aromatic and aliphatic carboxylic acids and halides. |
| Reaction Conditions | Often requires low temperatures (-78 °C to 0 °C). | Typically proceeds at ambient temperature. |
| Green Chemistry | Generates stoichiometric byproducts. | More atom-economical and utilizes light as a renewable energy source. |
Causality behind experimental choices: The direct catalytic approach is highly advantageous in terms of step-economy and functional group compatibility. It avoids the preparation of potentially sensitive organometallic reagents. However, it requires specialized equipment (photoreactor) and careful optimization of the catalytic system.
Experimental Protocol: General Procedure for Photoredox/Nickel-Catalyzed Ketone Synthesis from a Carboxylic Acid
-
Reaction Setup: To an oven-dried vial is added the carboxylic acid (1.0 eq.), the aryl or alkyl bromide (1.5 eq.), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), the nickel catalyst (e.g., NiCl2·glyme, 5-10 mol%), a ligand (e.g., a bipyridine derivative, 10-20 mol%), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., DMF, DMSO) is added.
-
Inert Atmosphere: The vial is sealed and the headspace is purged with an inert gas (e.g., argon).
-
Irradiation: The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time (typically 12-24 hours).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired ketone.
Caption: Comparison of synthetic pathways to ketones.
Application in Peptide Synthesis
The ester and amide functionalities of this compound also make it a suitable building block for peptide synthesis.[1] In this context, it can be viewed as a protected derivative of succinic acid, ready for incorporation into a peptide chain. The Weinreb-Nahm amide can be carried through several synthetic steps and then converted to a ketone at a later stage, or it could potentially be used in chemoselective ligation strategies.
A direct comparison with standard peptide coupling reagents is illustrative of the different roles these molecules play.
| Reagent/Building Block | Primary Function | Typical Use Case |
| This compound | Bifunctional building block | Incorporation of a succinyl moiety with a latent ketone functionality. |
| HATU/HBTU | Peptide coupling reagent | Activation of carboxylic acids for amide bond formation. |
| DCC/DIC | Peptide coupling reagent | Activation of carboxylic acids for amide bond formation. |
While not a direct "alternative" in the sense of a coupling reagent, the use of building blocks like this compound is an alternative strategy for introducing specific functionalities into a peptide.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate, primarily due to its role as a precursor to a Weinreb-Nahm amide. This functionality provides a reliable and high-yielding method for the synthesis of ketones, a cornerstone of organic synthesis.
The comparison with N-acyl morpholines highlights a trade-off between reagent cost and, in some cases, ease of workup. The emergence of direct catalytic methods, such as photoredox/nickel catalysis, represents a significant leap forward in terms of efficiency and sustainability, offering a one-pot solution with broad functional group tolerance.
For the practicing researcher, the choice of methodology will depend on a variety of factors including cost, scale, available equipment, and the specific functional groups present in the desired target molecule. While classical methods centered around intermediates like this compound remain highly relevant and reliable, the continued development of innovative catalytic strategies is expanding the synthetic chemist's toolkit, enabling the construction of complex molecules with ever-increasing efficiency and elegance.
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MySkinRecipes. This compound. MySkinRecipes. Accessed January 15, 2026. [Link]
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CP Lab Safety. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate, min 97%, 1 gram. CP Lab Safety. Accessed January 15, 2026. [Link]
-
Biocompare. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate from Aladdin Scientific. Biocompare. Accessed January 15, 2026. [Link]
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A Senior Application Scientist's Guide to the Comparative Stability of Benzyl Ester vs. Other Ester Protecting Groups
In the landscape of multi-step organic synthesis, particularly in drug development and peptide chemistry, the strategic selection of protecting groups is a cornerstone of success. An ideal protecting group must be easily installed, stable under various reaction conditions, and, most critically, selectively removable in high yield without affecting other functional groups.[1] This guide provides an in-depth comparison of the benzyl (Bn) ester, a widely utilized carboxyl protecting group, against other common ester protecting groups. We will explore the causality behind their differential stability, supported by experimental data and detailed protocols, to empower researchers to make informed strategic decisions.
The Principle of Orthogonal Protection
Modern complex synthesis often requires the presence of multiple protecting groups within a single molecule. The concept of "orthogonal protection" is therefore paramount. An orthogonal set of protecting groups is one where each group can be removed in any order with reagents and conditions that do not affect the others.[2][3] For example, an acid-labile group, a base-labile group, and a group removable by hydrogenolysis form a powerful orthogonal set, allowing for the sequential unmasking of specific reactive sites.[4][5] The choice between a benzyl ester and an alternative is often a decision about which orthogonal strategy to employ.[6]
Comparative Stability and Cleavage Conditions
The utility of an ester protecting group is defined by its stability profile and the conditions required for its cleavage. The benzyl ester's unique cleavage by catalytic hydrogenolysis sets it apart from many other common ester groups.
| Protecting Group | Structure | Stable To | Labile To (Cleavage Conditions) | Orthogonality & Key Features |
| Benzyl (Bn) Ester | R-COOBn | Mild/Moderate Acid, Base, Nucleophiles, many Reductants/Oxidants | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids (HBr/AcOH); Dissolving Metal Reduction[7][8] | Orthogonal to acid-labile (Boc, t-Bu) and base-labile (Fmoc, Ac) groups. Cleavage is mild and neutral.[9] |
| Methyl/Ethyl Ester | R-COOMe/Et | Hydrogenolysis, Mild Acid | Strong Base (Saponification, e.g., LiOH, NaOH); Strong Acid (e.g., conc. H₂SO₄)[7] | Not truly orthogonal as conditions are harsh and can affect other functional groups. Generally used when carboxyl is the only sensitive group or deprotected last. |
| tert-Butyl (t-Bu) Ester | R-COOtBu | Base, Nucleophiles, Hydrogenolysis[10] | Moderate/Strong Acid (e.g., Trifluoroacetic Acid - TFA, HCl)[7][10] | Orthogonal to base-labile and hydrogenolysis-labile groups. Central to Fmoc-based peptide synthesis.[9][] |
| Silyl Esters (e.g., TBDMS) | R-COOTBDMS | Hydrogenolysis | Fluoride Ion Sources (e.g., TBAF); Mild Acid; Base[7][12] | Highly labile, offering a unique cleavage mechanism. Orthogonal to most other groups. Lability can be a drawback, sometimes cleaving during chromatography.[12] |
Causality of Reactivity
-
Benzyl Ester: The key to the benzyl ester's utility is the weakness of the benzylic C-O bond. This bond is susceptible to cleavage by catalytic hydrogenolysis, a process where hydrogen gas, activated by a metal catalyst like Palladium on Carbon (Pd/C), reductively cleaves the bond to generate the free carboxylic acid and toluene as a byproduct.[13][14] This process is highly specific and occurs under neutral pH and ambient temperature and pressure, making it exceptionally mild.[15]
-
tert-Butyl Ester: The t-butyl ester's lability in acid is due to the stability of the tertiary carbocation formed upon protonation of the ester oxygen. The reaction proceeds via an AAL1 mechanism, where the protonated ester cleaves to form the carboxylic acid and a stable tert-butyl cation, which is then quenched.[10] This mechanism allows for deprotection under moderately acidic conditions (like TFA) that leave many other groups, including benzyl esters, intact.[9]
-
Methyl/Ethyl Esters: These simple alkyl esters lack a low-energy pathway for cleavage. Deprotection requires harsh conditions like saponification (strong base and heat) or strong acid hydrolysis, which can compromise other sensitive functionalities in the molecule.[7]
-
Silyl Esters: The high affinity of silicon for fluoride provides a unique and highly selective deprotection pathway. The fluoride ion attacks the silicon atom, leading to rapid cleavage of the Si-O bond under very mild and neutral conditions.[12]
Visualizing Orthogonal Deprotection Strategy
The following diagram illustrates how a molecule bearing multiple, orthogonally protected carboxyl groups can be selectively deprotected.
Caption: Orthogonal cleavage of different ester protecting groups.
Experimental Protocols
The following protocols are representative procedures. Researchers should always optimize conditions for their specific substrate.
Protocol 1: Benzyl Ester Protection of a Carboxylic Acid
This protocol describes the formation of a benzyl ester from a carboxylic acid using benzyl bromide.
Materials:
-
Carboxylic acid (1.0 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine and Water
Procedure:
-
Dissolve the carboxylic acid in DMF in a round-bottom flask.
-
Add K₂CO₃ to the solution and stir for 10 minutes at room temperature.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure benzyl ester.
Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis
This is the hallmark procedure for benzyl group removal, valued for its mild, neutral conditions.[13][15]
Caption: Experimental workflow for benzyl ester hydrogenolysis.
Materials:
-
Benzyl-protected compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5-10% by weight of substrate)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)[15]
-
Hydrogen (H₂) gas source (balloon or hydrogenator)
-
Celite® or other filter aid
Procedure:
-
Dissolve the benzyl ester in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., N₂ or Ar) three times.
-
Introduce hydrogen gas, typically via a balloon or by connecting to a Parr hydrogenator, and maintain a positive H₂ pressure.
-
Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, carefully vent the H₂ atmosphere and purge again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid. The main byproduct, toluene, is volatile and often removed with the solvent.
Protocol 3: Orthogonal Deprotection of a tert-Butyl Ester
This protocol demonstrates the selective cleavage of a t-butyl ester in the potential presence of a benzyl ester.
Materials:
-
tert-Butyl-protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane, optional, to quench the t-butyl cation)
Procedure:
-
Dissolve the t-butyl ester in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0°C).
-
Prepare a cleavage cocktail, typically 25-50% TFA in DCM (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger (e.g., triethylsilane, 2-5% v/v).
-
Add the cleavage cocktail to the substrate solution and stir at 0°C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM (co-evaporation with toluene can help remove residual TFA).
-
The resulting crude carboxylic acid can be purified by crystallization, precipitation, or chromatography as needed.
Conclusion and Strategic Recommendations
The choice between a benzyl ester and other protecting groups is a strategic decision dictated by the overall synthetic plan.[9]
-
Choose a Benzyl Ester when:
-
You require high stability to both acidic and basic conditions.
-
A mild, neutral final deprotection step is desired.
-
Your synthetic strategy is orthogonal to acid-labile groups (e.g., Boc-SPPS) or base-labile groups.[6]
-
The molecule does not contain other functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, Cbz groups).[13]
-
-
Choose a tert-Butyl Ester when:
-
Your strategy relies on acid-labile deprotection (e.g., Fmoc-SPPS).[]
-
The molecule contains groups that are sensitive to hydrogenolysis.
-
You need orthogonality to base-labile or fluoride-labile protecting groups.
-
-
Choose a Methyl/Ethyl Ester when:
-
The carboxylic acid is robust and can withstand harsh saponification conditions.
-
It is the final group to be removed in the synthetic sequence.
-
By understanding the distinct stability profiles and cleavage mechanisms of these ester protecting groups, researchers can design more robust, efficient, and successful synthetic routes for the development of complex molecules.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Baran, P. S. (n.d.). Protecting Groups. From lecture notes, Scripps Research Institute. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, specific URL for silyl esters stability data: [Link])
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
- Cavelier-Frontin, F., et al. (1998). Selective deprotection of phenacyl, benzyl and methyl esters.... RSC Publishing.
- Goodman, M., et al. (Eds.). (2002). Houben-Weyl, Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
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Neliti. (2024). Protecting Groups for Organic Synthesis. [Link]
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Chem Simplistic. (2018). benzyl ether cleavage. YouTube. [Link]
- Crich, D., & Smith, M. (2005). New Strategies for Protecting Group Chemistry....
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University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Chemistry LibreTexts. (2019). 16.6: Hydrogenolysis. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
- ResearchGate. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical intermediates. Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, a Weinreb amide derivative used in complex organic synthesis, is one such compound.[1] While its utility in the lab is significant, ensuring its safe and compliant disposal is a critical responsibility that underpins the integrity of our research and the safety of our workplace.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It moves beyond a simple checklist to explain the rationale behind each procedure, grounding our actions in the established principles of chemical safety and regulatory compliance.
Hazard Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS No. 1260760-22-2) is not widely available, we can infer its likely hazards based on its chemical structure and the properties of related compounds. As a standard practice, any non-characterized or novel synthesis intermediate should be treated as a hazardous chemical until proven otherwise.[2]
Key Inferred Hazard Considerations:
-
Organic Nature: As a complex organic molecule, it is combustible and should not be disposed of down the drain.[3] Its decomposition during incineration or in the presence of strong acids or bases could produce harmful oxides of nitrogen and carbon.
-
Irritant Potential: Similar chemical structures can cause skin and eye irritation upon contact.
-
Inhalation Risk: If in powdered form, inhalation may cause respiratory tract irritation.
The cornerstone of laboratory safety is the Chemical Hygiene Plan (CHP) mandated by the Occupational Safety and Health Administration (OSHA).[4] All disposal procedures must align with your institution's specific CHP, which outlines the standard operating procedures for managing hazardous chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the inferred hazards, the following PPE is mandatory when handling this compound for disposal. The causality is clear: creating a barrier to prevent any route of exposure.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against accidental splashes of solutions or contact with dust. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), tested according to EN 374. | Prevents skin contact, which can lead to irritation or absorption. |
| Body Protection | A standard laboratory coat. Fire/flame resistant clothing is recommended if handling large quantities.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator may be required if exposure limits are exceeded or if symptoms of irritation occur, especially when handling the solid form where dust formation is possible.[5] | Prevents inhalation of airborne particles or aerosols. |
Spill Management Protocol
Accidents happen, but a prepared response mitigates the risk. In the event of a spill, follow this protocol immediately:
-
Evacuate & Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible without spreading dust.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or a universal binder.[6][7] Do not use combustible materials like paper towels for large spills. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.
-
Cleanup:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully sweep or scoop the solid material or the absorbent mixture into a designated, sealable waste container.[8] Avoid actions that generate dust.[9]
-
Do NOT use water or wet methods for cleanup, as the compound's reactivity with water is not fully known.[10]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Disposal: The container with the spilled material and cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[11] It must not be discharged into sewers or disposed of in regular trash.[3][5]
Step 1: Waste Segregation & Collection
-
Designate a Waste Stream: This compound should be collected as non-halogenated organic solid or liquid waste, depending on its form.
-
Avoid Co-mingling: Crucially, do not mix this waste with incompatible materials. Keep it separate from strong acids, strong bases, and powerful oxidizing agents to prevent violent reactions.[12] The logic here is to maintain chemical stability within the waste container.
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is chemically resistant to the waste.[13] The container must have a secure, screw-top cap to prevent leaks.
-
Leave Headroom: Do not fill the container beyond 90% capacity. Leaving at least one inch of headroom allows for vapor expansion and prevents spills.[12]
Step 3: Labeling
-
Clarity is Key: Proper labeling is a regulatory requirement and essential for safety.[2][14] The label must be securely affixed to the container and include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: On-Site Storage (Satellite Accumulation)
-
Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Segregated Storage: Within the SAA, ensure the container is stored away from incompatible waste streams (e.g., acids, oxidizers).[12]
The disposal workflow is a self-validating system designed to ensure safety and compliance at every stage, from the lab bench to final disposal.
Caption: A flowchart illustrating the decision-making and procedural steps for safe disposal.
Step 5: Final Disposal
-
Professional Removal: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[15][16] These services are equipped to transport and destroy chemical waste in compliance with all federal, state, and local regulations.
-
Incineration: The standard and most effective method for destroying organic chemical waste is high-temperature incineration at a permitted facility.[5] This process ensures the complete breakdown of the molecule into less harmful components.
-
Empty Containers: Once a container of the original product is empty, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17] The rinsate must be collected and disposed of as hazardous waste. After rinsing and removal or defacing of the label, the container can often be disposed of as regular lab glass or plastic waste, but you must consult your institutional guidelines.[11][17]
By adhering to this structured and well-reasoned protocol, you ensure that the disposal of this compound is not merely an afterthought but an integral part of responsible and safe scientific practice.
References
-
This compound. MySkinRecipes. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate. PubChem - NIH. Available at: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
